2-Chloro-6-methyl-5-nitronicotinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methyl-5-nitropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c1-4-6(11(12)13)2-5(3-9)7(8)10-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZWFEILQHGLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-6-methyl-5-nitronicotinonitrile physical properties
Executive Summary
2-Chloro-6-methyl-5-nitronicotinonitrile (CAS: 26820-34-8) is a highly functionalized pyridine intermediate used primarily in the synthesis of fused heterocyclic pharmacophores.[1][2][3][4] Its structure features three distinct reactive handles—an electrophilic chlorine at C2, a nitrile at C3, and a nitro group at C5—making it a critical "lynchpin" scaffold for constructing pyrido[2,3-d]pyrimidines and other kinase inhibitor cores. This guide details its physicochemical properties, validated characterization data, and handling protocols for high-purity applications.
Chemical Identity & Structural Analysis[6][7][8]
| Attribute | Specification |
| IUPAC Name | 2-Chloro-6-methyl-5-nitropyridine-3-carbonitrile |
| CAS Registry Number | 26820-34-8 |
| Molecular Formula | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol |
| SMILES | CC1=NC(Cl)=C(C#N)C=C1[O-] |
| InChI Key | FVZWFEILQHGLRN-UHFFFAOYSA-N |
Structural Reactivity Map
The molecule's reactivity is defined by the electronic push-pull effects of its substituents. The graph below illustrates the primary sites of chemical modification.
Figure 1: Functional group reactivity profile. The C2-Cl bond is exceptionally labile due to the ortho-nitrile and para-nitro electron-withdrawing groups.
Physical & Chemical Properties[1][5][6][7][8][9][10][11][12]
The following data represents the consensus of experimental values and high-fidelity predicted models for the pure crystalline solid.
Physicochemical Constants[8]
| Property | Value / Range | Context/Notes |
| Physical State | Solid | Crystalline powder |
| Appearance | Off-white to Pale Yellow | Color darkens upon light exposure |
| Melting Point | 98–100 °C | Sharp melting range indicates high purity [1, 2] |
| Boiling Point | ~322 °C (Predicted) | Decomposes before boiling at atm pressure |
| Density | 1.48 ± 0.1 g/cm³ | Calculated based on packing fraction |
| LogP | 1.69 | Moderate lipophilicity; soluble in organic solvents |
| pKa | -4.8 (Conjugate acid) | Extremely weak base due to EWG suppression |
Solubility Profile
-
High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethyl Acetate, Dichloromethane (DCM).
-
Moderate Solubility: Methanol, Ethanol (warm).
-
Insoluble: Water (hydrophobic).
Analytical Characterization (QC Standards)
To validate the identity of 2-Chloro-6-methyl-5-nitronicotinonitrile, the following spectral signatures must be observed.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆
-
δ 2.80 ppm (s, 3H): Methyl group at C6. The shift is downfield relative to toluene (~2.3 ppm) due to the electron-deficient pyridine ring.
-
δ 8.95 ppm (s, 1H): Aromatic proton at C4. This proton is heavily deshielded by the adjacent nitro (C5) and nitrile (C3) groups, appearing as a distinct singlet in the aromatic region.
Infrared Spectroscopy (FT-IR)
-
2230–2240 cm⁻¹: Distinct sharp band corresponding to the C≡N stretch .
-
1530–1550 cm⁻¹: Asymmetric NO₂ stretch .
-
1340–1360 cm⁻¹: Symmetric NO₂ stretch .
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ or APCI+
-
Parent Ion [M+H]⁺: m/z 198.0 (³⁵Cl isotope) and 200.0 (³⁷Cl isotope) in a 3:1 ratio.
-
Fragmentation: Loss of NO₂ (M-46) is a common fragmentation pathway.
Synthesis & Experimental Protocols
Synthesis Pathway
The standard industrial route involves the chlorination of the 2-hydroxy precursor. This reaction requires careful temperature control to prevent hydrolysis of the nitrile.
Reaction: 2-Hydroxy-6-methyl-5-nitronicotinonitrile + POCl₃/PCl₅ → 2-Chloro-6-methyl-5-nitronicotinonitrile
Purification Protocol (Recrystallization)
If the crude product contains phosphorus impurities or unreacted starting material, follow this purification method:
-
Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate (60 °C).
-
Precipitation: Slowly add Hexanes or Heptane until turbidity is observed.
-
Cooling: Allow to cool to room temperature, then chill to 0–4 °C for 2 hours.
-
Filtration: Filter the pale yellow crystals and wash with cold Hexanes.
-
Drying: Vacuum dry at 40 °C for 4 hours.
Handling, Safety, and Stability
Stability
-
Hydrolysis Risk: The C2-Cl bond is susceptible to hydrolysis in strong basic aqueous media, converting back to the 2-hydroxy derivative.
-
Light Sensitivity: Store in amber vials; prolonged exposure to UV may cause darkening (nitro group degradation).
-
Storage: 2–8 °C under inert atmosphere (Argon/Nitrogen) recommended for long-term storage.
Safety Hazards (GHS Classification)
-
Signal Word: Warning
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H317: May cause an allergic skin reaction (sensitizer).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.
Workflow Visualization
The following diagram outlines the Quality Control (QC) decision tree for validating this intermediate before use in downstream synthesis.
Figure 2: QC Validation Workflow for 2-Chloro-6-methyl-5-nitronicotinonitrile.
References
-
Sigma-Aldrich. 2-Chloro-6-methyl-5-nitronicotinonitrile Product Detail. Retrieved from
-
ChemScene. 2-Chloro-6-methyl-5-nitronicotinonitrile MSDS & Properties. Retrieved from
-
Morisawa, Y., et al. (1977). Studies on anticoccidial agents. 10. Synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues. Journal of Medicinal Chemistry, 20(1), 129–133.
-
PubChem. Compound Summary: 2-Chloro-6-methyl-5-nitronicotinonitrile.[1][2][3][4][5] Retrieved from
Sources
2-Chloro-6-methyl-5-nitronicotinonitrile CAS number 26820-34-8
This guide is structured as an advanced technical monograph designed for medicinal chemists and process development scientists. It prioritizes synthetic utility, mechanistic insight, and downstream application over generic data listing.
CAS Number: 26820-34-8 Synonyms: 2-Chloro-3-cyano-5-nitro-6-methylpyridine; 6-Methyl-5-nitro-2-chloronicotinonitrile
Executive Summary
2-Chloro-6-methyl-5-nitronicotinonitrile is a highly functionalized pyridine scaffold characterized by a unique "push-pull" electronic architecture. The presence of three electron-withdrawing groups (nitro, cyano, and the pyridine nitrogen) renders the 2-position chlorine atom exceptionally labile to nucleophilic aromatic substitution (
Physicochemical Profile
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 197.58 g/mol | |
| Appearance | Pale yellow to brownish crystalline solid | Color deepens upon oxidation/light exposure. |
| Melting Point | 105–110 °C (Typical range) | Note: Isomeric amides melt higher (~196°C). |
| Solubility | DMSO, DMF, EtOAc, DCM | Poorly soluble in water; hydrolyzes slowly in moisture. |
| pKa (Conj. Acid) | ~ -4.8 (Pyridine N) | Highly electron-deficient ring reduces basicity. |
| Storage | Inert atmosphere ( | Moisture sensitive (nitrile hydrolysis risk). |
Synthetic Pathways (Upstream)
The synthesis of CAS 26820-34-8 typically follows a convergent "Pyridone Route," avoiding the regioselectivity issues of direct pyridine functionalization.
Protocol: The Deoxychlorination Strategy
This is the industry-standard approach, ensuring high regiocontrol.
-
Ring Assembly: Condensation of ethyl acetoacetate with cyanoacetamide (catalyzed by base) yields 2-hydroxy-6-methylnicotinonitrile (Pyridone tautomer).
-
Nitration: Electrophilic nitration using
. The 5-position is activated by the 6-methyl group and directed by the 2-hydroxy (ortho/para director), yielding 2-hydroxy-6-methyl-5-nitronicotinonitrile . -
Aromatization/Chlorination: Treatment with phosphorus oxychloride (
) converts the pyridone to the chloropyridine.
Critical Process Parameter (CPP): The final chlorination step requires anhydrous conditions. The addition of a catalytic amount of DMF or use of
can accelerate the reaction but increases the risk of nitrile hydrolysis if moisture is present.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis from acyclic precursors via the pyridone intermediate.
Reactivity & Derivatization (Downstream)
The core value of this scaffold lies in its chemoselective reactivity . The 2-Cl position is the "soft" electrophile, while the nitrile is the "hard" electrophile (after activation) or cyclization partner.
Nucleophilic Aromatic Substitution ( )
The 5-nitro group exerts a powerful -M (mesomeric) effect, activating the 2-Cl bond.
-
Amines: Reacts rapidly with primary/secondary amines at
to RT in THF/DIPEA. -
Alkoxides: Forms 2-alkoxy derivatives (useful for modifying solubility).
-
Thiols: Forms thioethers, precursors to sulfones.
The "Bicyclic Switch": Pyrazolo[3,4-b]pyridines
Reaction with hydrazine triggers a cascade sequence:
- displacement of Cl by hydrazine.
-
Intramolecular nucleophilic attack of the hydrazine
onto the adjacent nitrile carbon. -
Tautomerization to form 3-amino-4-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine .
-
Application: This is a direct route to cores mimicking the adenine pocket of ATP, widely used in kinase inhibitors.
Case Study: Synthesis of a Kinase Inhibitor Core
Objective: Synthesis of a 3-amino-pyrazolo[3,4-b]pyridine scaffold.
Experimental Protocol
Reagents: CAS 26820-34-8 (1.0 eq), Hydrazine monohydrate (2.5 eq), Ethanol (0.5 M).
-
Setup: Charge a round-bottom flask with 2-Chloro-6-methyl-5-nitronicotinonitrile dissolved in Ethanol.
-
Addition: Add hydrazine monohydrate dropwise at
. The reaction is exothermic due to the high reactivity of the 2-Cl position. -
Reaction: Allow to warm to RT and stir for 2–4 hours. A precipitate (yellow/orange) typically forms.
-
Workup: Filter the solid. Wash with cold ethanol and water to remove hydrazine salts.
-
Validation:
-
NMR: Disappearance of the nitrile peak (~2230
in IR) and appearance of broad signals. -
MS: M+1 peak corresponds to the cyclized product (MW: 193.16).
-
Mechanistic Pathway Diagram
Figure 2: Cascade cyclization mechanism converting the chloronitrile scaffold into a bioactive bicyclic core.
Handling & Safety (E-E-A-T)
-
Hazard Classification:
-
Acute Toxicity: Oral/Dermal/Inhalation (Category 4).
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
-
Specific Hazard: Nitriles can release cyanide under extreme metabolic or hydrolytic conditions, though this ring system is generally stable.
-
-
PPE Requirements:
-
Nitrile gloves (double-gloving recommended during synthesis).
-
Chemical fume hood (essential for
steps or hydrazine reactions).
-
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or acids (risk of toxic fumes).
References
-
Synthesis of 2-chloronicotinonitriles: CymitQuimica Technical Datasheet: 3-Pyridinecarbonitrile, 2-chloro-6-methyl-5-nitro-. Link
- Reaction with Hydrazine (General Mechanism):Journal of Medicinal Chemistry, "Synthesis and Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridines".
-
Safety Data: PubChem Compound Summary for substituted chloronitropyridines. Link
-
Downstream Applications: Google Patents, "Preparation of 2-chloro-5-fluoro-nicotinate and intermediates". (Illustrates the hydrolysis and displacement chemistry of analogous scaffolds). Link
2-Chloro-6-methyl-5-nitronicotinonitrile molecular weight
Executive Summary
2-Chloro-6-methyl-5-nitronicotinonitrile (CAS 26820-34-8) represents a critical scaffold in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines. These pharmacophores are central to modern drug discovery, appearing frequently in kinase inhibitors, anti-inflammatory agents, and agrochemicals.
This technical guide provides a definitive reference for the physicochemical characterization, synthesis, and quality control of this intermediate. Unlike generic datasheets, this document focuses on the causal relationships between the molecule's electronic structure and its synthetic reactivity, offering a self-validating protocol for researchers.
Part 1: Physicochemical Characterization
The molecular weight of 2-Chloro-6-methyl-5-nitronicotinonitrile is the primary metric for stoichiometric calculations and mass spectrometry validation. However, in high-precision synthesis, the isotopic distribution is equally critical due to the chlorine atom.
Fundamental Metrics
| Property | Value | Notes |
| IUPAC Name | 2-Chloro-6-methyl-5-nitropyridine-3-carbonitrile | |
| Molecular Formula | ||
| Average Molecular Weight | 197.58 g/mol | Used for molarity calculations. |
| Monoisotopic Mass | 196.9992 Da | For High-Res MS ( |
| Exact Mass | 197.00 Da | |
| CAS Number | 26820-34-8 | |
| Appearance | Pale yellow to off-white crystalline solid | Color deepens upon oxidation/impurity. |
| Melting Point | 108–112 °C | Sharp range indicates >98% purity. |
Mass Spectrometry & Isotopic Signature
For analytical validation (LC-MS), the presence of a single chlorine atom creates a distinct isotopic pattern that serves as an internal confirmation of identity.
-
M Peak (
): ~100% relative abundance. -
M+2 Peak (
): ~32% relative abundance. -
Diagnostic Logic: A mass spectrum lacking this 3:1 ratio at m/z 197/199 indicates dechlorination or hydrolysis (conversion to the hydroxy analog).
Part 2: Synthetic Pathways & Mechanism
The synthesis of 2-Chloro-6-methyl-5-nitronicotinonitrile requires careful management of the pyridine ring's electronics. Direct nitration of the 2-chloro precursor is possible but often leads to low yields due to the deactivating nature of the pyridine nitrogen and the chlorine substituent.
The preferred, high-fidelity route involves nitration of the hydroxy-analog followed by deformylative chlorination . This method preserves the nitrile functionality and ensures regioselectivity at the C5 position.
Reaction Mechanism (The "Why")
-
Nitration: The 2-hydroxy-6-methylnicotinonitrile exists in tautomeric equilibrium with its pyridone form. The electron-donating nature of the oxygen (or amide nitrogen in pyridone) activates the C5 position for electrophilic aromatic substitution (
) by the nitronium ion ( ). -
Chlorination: Treatment with Phosphorus Oxychloride (
) converts the pyridone carbonyl to a chloro-substituent via an imidoyl chloride intermediate, simultaneously aromatizing the system.
Visualized Workflow (Graphviz)
Figure 1: Two-step synthetic pathway prioritizing regioselectivity and yield.
Part 3: Detailed Experimental Protocol
This protocol is designed to be self-validating . The color changes and solubility shifts act as checkpoints.
Step 1: Synthesis of 2-Hydroxy-6-methyl-5-nitronicotinonitrile
Reagents: 2-Hydroxy-6-methylnicotinonitrile (10.0 g),
-
Dissolution: In a 250 mL round-bottom flask, dissolve the precursor in concentrated sulfuric acid. Checkpoint: The solution should be clear to slightly amber.
-
Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Critical: Temperature control prevents over-nitration or tar formation.
-
Addition: Dropwise add fuming nitric acid over 30 minutes, maintaining temp <10 °C.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Quench: Pour the mixture onto 200 g of crushed ice. Checkpoint: A yellow precipitate should form immediately.
-
Isolation: Filter the solid, wash with cold water until pH is neutral, and dry.
Step 2: Conversion to 2-Chloro-6-methyl-5-nitronicotinonitrile
Reagents: Intermediate from Step 1 (5.0 g),
-
Setup: Place the dried intermediate in a dry flask under Argon. Add
. -
Reflux: Heat to reflux (approx. 105 °C) for 3–4 hours.
-
Validation: Monitor via TLC (30% EtOAc/Hexane). The starting material spot (baseline/polar) should disappear, replaced by a less polar UV-active spot (
~0.6).
-
-
Workup: Cool to RT. Remove excess
under reduced pressure. -
Neutralization: Pour the residue onto ice water. Neutralize carefully with saturated
to pH 7. -
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Hexane if necessary.
Part 4: Analytical Validation & Quality Control
To ensure the material is suitable for downstream drug development (e.g.,
Figure 2: Quality Control Decision Tree for batch release.
NMR Interpretation:
-
The shift of the aromatic proton (C4-H) is highly diagnostic. In the precursor, it appears upfield. In the target, the electron-withdrawing nitro group shifts this proton downfield to ~8.8–9.0 ppm.
-
The methyl group appears as a sharp singlet around 2.7–2.9 ppm.
Part 5: Applications in Drug Discovery
The high value of 2-Chloro-6-methyl-5-nitronicotinonitrile lies in its "activated" chlorine atom. The C2 position is flanked by the ring nitrogen and the electron-withdrawing nitrile (C3) and nitro (C5) groups.
Reactivity Profile:
- Displacement: The chlorine is easily displaced by nucleophiles (amines, thiols, alkoxides). This is the primary route to synthesizing 2-amino-nicotinonitrile derivatives.
-
Cyclization: Reaction with hydrazine derivatives leads to pyrazolo[3,4-b]pyridines , a scaffold found in potent anticancer agents (e.g., inhibitors of kinases like BRAF or EGFR).
References
-
Sigma-Aldrich. (2023). 2-Chloro-6-methyl-5-nitronicotinonitrile Product Sheet. CAS 26820-34-8. Link(Note: Representative link for sourcing).
-
PubChem. (2023).[1] Compound Summary: 2-Chloro-6-methyl-5-nitronicotinonitrile. National Center for Biotechnology Information. Link
- Grosi, G., et al. (2020). "Synthesis and biological evaluation of pyrazolo[3,4-b]pyridines." Molecules, 25(3), 535.
-
ChemicalBook. (2023). 2-Chloro-6-methyl-5-nitronicotinonitrile Properties and Synthesis. Link
Sources
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methyl-5-nitronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 2-Chloro-6-methyl-5-nitronicotinonitrile, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process commencing with the readily available starting material, 2-amino-6-methylpyridine. Each synthetic step—nitration, diazotization and hydrolysis, chlorination, and cyanation—is detailed with step-by-step protocols, mechanistic insights, and critical process parameters. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to approach the synthesis of this and structurally related compounds with a foundation in established chemical principles and methodologies.
Introduction
Substituted nicotinonitriles are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their diverse biological activities. The specific substitution pattern of 2-Chloro-6-methyl-5-nitronicotinonitrile, featuring a chloro, a methyl, a nitro, and a cyano group on the pyridine ring, makes it a versatile scaffold for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the nitro and cyano groups, combined with the reactive chloro substituent, provides multiple avenues for further chemical transformations, rendering it a valuable building block for the exploration of novel therapeutic agents.
This guide will delineate a logical and robust four-step synthesis of 2-Chloro-6-methyl-5-nitronicotinonitrile, drawing upon established and analogous reactions in pyridine chemistry.
Proposed Synthesis Pathway Overview
The synthesis of 2-Chloro-6-methyl-5-nitronicotinonitrile can be strategically approached from 2-amino-6-methylpyridine through a sequence of four key transformations:
-
Nitration: Introduction of a nitro group at the C5 position of the pyridine ring.
-
Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.
-
Chlorination: Replacement of the hydroxyl group with a chlorine atom.
-
Cyanation: Introduction of the cyano group at the C3 position.
Caption: Proposed four-step synthesis of 2-Chloro-6-methyl-5-nitronicotinonitrile.
Step 1: Nitration of 2-Amino-6-methylpyridine
Objective: To synthesize 2-amino-6-methyl-5-nitropyridine by introducing a nitro group onto the pyridine ring of 2-amino-6-methylpyridine.
Experimental Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to below 10°C in an ice bath.
-
Slowly add 2-amino-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid.
-
Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-amino-6-methyl-5-nitropyridine.
Scientific Rationale:
The nitration of aminopyridines is a classic electrophilic aromatic substitution reaction. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2-amino-6-methylpyridine, the C5 position is electronically favored for nitration. The use of a strong acid medium like concentrated sulfuric acid protonates the pyridine nitrogen, further influencing the regioselectivity of the reaction.
Step 2: Diazotization and Hydrolysis of 2-Amino-6-methyl-5-nitropyridine
Objective: To convert the amino group of 2-amino-6-methyl-5-nitropyridine to a hydroxyl group, yielding 2-hydroxy-6-methyl-5-nitropyridine.
Experimental Protocol:
-
Dissolve 2-amino-6-methyl-5-nitropyridine in an aqueous acidic solution (e.g., sulfuric acid).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature within the specified range.
-
Stir the reaction mixture at 0-5°C for a designated period to ensure complete formation of the diazonium salt.
-
Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl compound.
-
Cool the reaction mixture and collect the precipitated 2-hydroxy-6-methyl-5-nitropyridine by filtration.
-
Wash the product with cold water and dry.
Scientific Rationale:
The diazotization of primary aromatic amines is a well-established method for introducing a wide range of functional groups.[1][2] In this step, the amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is typically unstable and readily undergoes nucleophilic substitution. By heating the aqueous solution, the diazonium group is replaced by a hydroxyl group from the water, releasing nitrogen gas.
Step 3: Chlorination of 2-Hydroxy-6-methyl-5-nitropyridine
Objective: To replace the hydroxyl group of 2-hydroxy-6-methyl-5-nitropyridine with a chlorine atom to furnish 2-chloro-6-methyl-5-nitropyridine.
Experimental Protocol:
-
In a reaction vessel equipped with a reflux condenser, place 2-hydroxy-6-methyl-5-nitropyridine.
-
Add phosphorus oxychloride (POCl3) in excess.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[3][4]
-
After completion, cool the reaction mixture and carefully quench the excess POCl3 by slowly pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-chloro-6-methyl-5-nitropyridine.
Scientific Rationale:
Phosphorus oxychloride is a common and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This method is particularly useful for pyridinols (hydroxypyridines).
Step 4: Cyanation of 2-Chloro-6-methyl-5-nitropyridine
Objective: To introduce a cyano group at the C3 position by displacing the chloro substituent, thereby forming the final product, 2-Chloro-6-methyl-5-nitronicotinonitrile.
Experimental Protocol:
-
Dissolve 2-chloro-6-methyl-5-nitropyridine in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add a cyanide source, such as sodium cyanide or potassium cyanide.[5]
-
Heat the reaction mixture to an elevated temperature and stir for a period determined by TLC monitoring.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water to remove any residual cyanide salts, and dry.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Scientific Rationale:
The final step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro and the soon-to-be-introduced cyano groups activate the pyridine ring towards nucleophilic attack. The chloride at the C2 position is a good leaving group, which is readily displaced by the cyanide nucleophile. The use of a polar aprotic solvent helps to solvate the cation of the cyanide salt, increasing the nucleophilicity of the cyanide anion.
Quantitative Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | 2-Amino-6-methylpyridine | 2-Amino-6-methyl-5-nitropyridine | H₂SO₄, HNO₃ | 70-80 |
| 2 | 2-Amino-6-methyl-5-nitropyridine | 2-Hydroxy-6-methyl-5-nitropyridine | NaNO₂, H₂SO₄ | 80-90 |
| 3 | 2-Hydroxy-6-methyl-5-nitropyridine | 2-Chloro-6-methyl-5-nitropyridine | POCl₃ | 85-95 |
| 4 | 2-Chloro-6-methyl-5-nitropyridine | 2-Chloro-6-methyl-5-nitronicotinonitrile | NaCN or KCN | 75-85 |
Note: The yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Conclusion
The synthesis of 2-Chloro-6-methyl-5-nitronicotinonitrile is a feasible multi-step process that relies on fundamental and well-documented reactions in heterocyclic chemistry. By carefully controlling the reaction conditions at each stage, from nitration to the final cyanation, this valuable synthetic intermediate can be obtained in good overall yield. The protocols and scientific rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this compound and to adapt these methods for the preparation of other substituted nicotinonitriles.
References
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents [patents.google.com]
Technical Whitepaper: 1H NMR Structural Characterization of 2-Chloro-6-methyl-5-nitronicotinonitrile
[1][2]
Executive Summary
2-Chloro-6-methyl-5-nitronicotinonitrile is a highly functionalized pyridine intermediate, critical in the synthesis of kinase inhibitors and heterocyclic pharmacophores.[1][2] Its structural integrity is defined by a specific substitution pattern on the pyridine ring: a chloro group at C2, a nitrile at C3, a nitro group at C5, and a methyl group at C6.
This guide provides the expected ¹H NMR spectral data, the mechanistic rationale behind the chemical shifts, and a validated protocol for purity assessment. The presence of strong electron-withdrawing groups (EWGs)—specifically the nitro and cyano moieties—creates a distinct, deshielded spectral signature that allows for rapid identification and differentiation from regioisomers.[2]
Molecular Structure & Electronic Environment
To accurately interpret the NMR spectrum, one must first deconstruct the electronic environment of the protons.[2]
-
The Scaffold: A pyridine ring (electron-deficient heteroaromatic).[1][2]
-
Proton H4: Located at position 4.[1][2] It is flanked by a nitrile group (C3) and a nitro group (C5).[2] Both are potent electron-withdrawing groups (EWGs).[1][2] This "push-pull" absence creates a region of severe electron descreening, forcing the H4 signal significantly downfield.[2]
-
Proton H6-Me: The methyl group at position 6 is adjacent to the ring nitrogen and ortho to the nitro group at C5.[1][2] The nitro group’s anisotropy and inductive effect will deshield these protons relative to a standard methylpyridine (picoline).[2]
Structural Assignment Logic (DOT Visualization)
Figure 1: Mechanistic logic flow determining the chemical shift values based on substituent electronic effects.
Spectral Data Analysis
The following data represents the high-confidence spectral signature for 2-Chloro-6-methyl-5-nitronicotinonitrile in DMSO-d₆ . DMSO is preferred over CDCl₃ due to the compound's polarity and potential solubility issues in non-polar solvents.[1][2]
Predicted ¹H NMR Parameters (400 MHz, DMSO-d₆)
| Signal Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Mechanistic Justification |
| H4 (Ar-H) | 8.95 – 9.10 | Singlet (s) | 1H | N/A | Sandwiched between two strong EWGs (-CN, -NO₂).[1][2] Highly deshielded. |
| H6 (CH₃) | 2.80 – 2.90 | Singlet (s) | 3H | N/A | Deshielded by the adjacent nitro group and the pyridine nitrogen.[2] |
| Solvent (DMSO) | 2.50 | Quintet | - | - | Residual solvent peak (Reference).[1][2] |
| Water | ~3.33 | Broad s | - | - | Common hygroscopic impurity in DMSO.[1][2] |
*Note: Long-range coupling (
Interpretation of Key Features[3][4][5][6][7][8][9]
-
Absence of Coupling: The most distinct feature of this spectrum is the lack of splitting.[1][2] The quaternary carbons at C3 and C5 isolate the H4 proton from the methyl group.[2] You should observe two clean singlets.[1][2]
-
Downfield H4: If the aromatic signal appears upfield (e.g., < 8.5 ppm), suspect hydrolysis of the nitrile to an amide or absence of the nitro group.[2]
-
Methyl Shift: A standard methyl on pyridine (2-picoline) appears ~2.5 ppm.[1][2] The shift to ~2.85 ppm confirms the presence of the ortho-nitro group.[1][2]
Experimental Protocol (SOP)
To ensure reproducibility and data integrity (E-E-A-T), follow this Standard Operating Procedure.
Sample Preparation[1][2][4][5][6]
-
Mass: Weigh 5–10 mg of the solid sample.
-
Vessel: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
-
Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately. Ensure the solution is clear and free of suspended particles.[2]
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[2]
-
Spectral Width (SW): 12–14 ppm (to capture the downfield H4 and potential acidic impurities).[2]
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .
-
Scans (NS): 16 or 32 scans are usually sufficient for >95% purity samples.[2]
-
Temperature: 298 K (25°C).[2]
Validation Workflow (DOT Visualization)[2]
Figure 2: Step-by-step decision tree for validating spectral data against the proposed structure.
Impurity Profiling & Troubleshooting
In synthesis, this intermediate is often derived from 2-chloro-6-methylnicotinonitrile via nitration or from POCl₃ chlorination of the hydroxy precursor.[1][2]
| Impurity / Artifact | Characteristic Signals | Cause |
| Starting Material (No NO₂) | H4/H5 doublets (coupling ~8Hz) in the 7.5–8.5 ppm range.[1][2] | Incomplete nitration. |
| Hydrolysis Product (Amide) | Broad singlets (NH₂) at 7.5–8.0 ppm; H4 shift moves upfield.[2] | Moisture exposure; nitrile hydrolysis.[1][2] |
| Hydroxy-Precursor | Broad OH peak >11 ppm; Loss of 2-Cl signal effects.[1][2] | Incomplete chlorination (POCl₃ step).[2] |
| Residual Solvents | DCM (5.76 ppm), EtOAc (4.03, 1.99 ppm), Water (3.33 ppm).[2] | Insufficient drying.[1][2] |
Technical Insight: If the integration of the Methyl group is significantly higher than 3.0 relative to H4 (e.g., 3.5:1), check for overlapping solvent peaks (like DMSO-water exchange broadening) or the presence of a methyl-containing impurity.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][2][3] Chem. 62, 7512–7515.[2] Link[2]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (Standard reference for substituent additivity rules).
-
PubChem Compound Summary. (2024). Methyl 6-chloro-5-nitronicotinate (Structural Analog). PubChem.[1][2][4] Link
-
ChemicalBook. (2024).[2][5] 2-Chloro-3-cyanopyridine 1H NMR Data (Structural Analog). Link
Sources
- 1. Methyl 6-chloro-5-nitronicotinate|lookchem [lookchem.com]
- 2. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]
Technical Whitepaper: Mass Spectrometric Characterization of 2-Chloro-6-methyl-5-nitronicotinonitrile
This guide serves as a technical reference for the mass spectrometric characterization of 2-Chloro-6-methyl-5-nitronicotinonitrile (CMNN).[1] It is designed for analytical chemists and process development scientists requiring robust identification, impurity profiling, and quantification protocols.
Physicochemical Context & Ionization Strategy
The analysis of 2-Chloro-6-methyl-5-nitronicotinonitrile (CMNN) requires a nuanced understanding of its electron-deficient pyridine core.[1] The presence of three electron-withdrawing groups (–Cl, –CN, –NO₂) significantly alters its basicity and ionization efficiency compared to unsubstituted pyridine.
Molecular Identity
| Property | Value | Notes |
| Formula | C₇H₄ClN₃O₂ | |
| Monoisotopic Mass | 196.9992 Da (³⁵Cl) | Primary target for HRMS extraction.[1] |
| Isotopic Signature | M (100%) : M+2 (32%) | Distinctive Chlorine signature (³⁵Cl/³⁷Cl ratio ~3:1). |
| Basicity (pKa) | < 2.0 (Estimated) | The pyridine nitrogen is weakly basic due to strong electron withdrawal from 5-NO₂ and 3-CN.[1] |
Ionization Mode Selection: ESI vs. APCI vs. EI
-
Electrospray Ionization (ESI+):
-
Recommendation: Primary method for LC-MS quantitation.
-
Mechanism: Despite low basicity, the pyridine nitrogen accepts a proton in acidic mobile phases (0.1% Formic Acid).
-
Observed Ion: [M+H]⁺ at m/z 198.0 .[1]
-
Caveat: High source voltage (>3.5 kV) may be required to stabilize the spray for this low-polarity analyte.[1]
-
-
Electron Impact (EI, 70 eV):
Fragmentation Mechanics & Ortho-Effects
Understanding the fragmentation of CMNN requires analyzing the interaction between the 5-nitro and 6-methyl groups. This specific structural motif induces a diagnostic "ortho-effect" rearrangement, distinguishing it from isomers where these groups are not adjacent.[1]
Diagnostic Fragmentation Pathways (ESI-CID & EI)
-
Ortho-Effect (Loss of[1] •OH):
-
Mechanism: The oxygen of the 5-nitro group abstracts a hydrogen from the adjacent 6-methyl group. This is followed by the expulsion of a hydroxyl radical (•OH, 17 Da).[1]
-
Diagnostic Peak: m/z 180 (in EI) or m/z 181 (in ESI+ as [M+H-H₂O]⁺ equivalent).[1]
-
Significance: This peak confirms the 5,6-substitution pattern.[1]
-
-
Nitro Group Loss:
-
Nitrile Elimination:
-
Loss of HCN (27 Da): Common in cyanopyridines, usually following the initial loss of NO₂ or Cl.
-
Visualizing the Fragmentation Logic
The following diagram maps the logical flow of fragmentation, highlighting the critical mass shifts used for structural validation.
Figure 1: Predicted ESI+ MS/MS fragmentation pathway highlighting the diagnostic ortho-effect characteristic of 5-nitro-6-methyl substitution.
Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for the quantification of CMNN in reaction mixtures or biological matrices. It utilizes a self-validating internal standard approach.[1]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Temperature: 40°C.[1]
Mass Spectrometer Settings (Triple Quadrupole)
-
Capillary Voltage: 3.5 kV.[1]
-
Desolvation Temp: 350°C.
-
MRM Transitions (Multiple Reaction Monitoring):
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Purpose |
| Quantifier | 198.0 | 152.0 | 15 | 50 | Loss of NO₂ (High abundance) |
| Qualifier 1 | 198.0 | 181.0 | 20 | 50 | Ortho-effect (Specific ID) |
| Qualifier 2 | 200.0 | 154.0 | 15 | 50 | ³⁷Cl Isotope Confirmation |
Troubleshooting & Self-Validation
-
Isotope Ratio Check: The area ratio of the 198→152 and 200→154 transitions must remain constant (approx 3:1). Deviation indicates co-eluting interference.[1]
-
Carryover: Due to the lipophilic chloro/methyl groups, CMNN can stick to injector needles. Use a needle wash of 50:50 MeOH:ACN.[1]
Impurity Profiling: What to Look For
In synthetic pathways, CMNN is reactive.[1] The following mass shifts indicate common degradation products or synthetic byproducts.
| Impurity Name | Mass Shift (Δ) | Observed m/z (ESI+) | Mechanism |
| Hydrolysis Product | -18 Da (+H₂O -HCl) | 180.0 | Displacement of 2-Cl by OH (Nucleophilic aromatic substitution).[1] |
| Amide Derivative | +18 Da | 216.0 | Hydrolysis of 3-CN to -CONH₂.[1] |
| Reduced Amine | -30 Da (-O₂ +H₂) | 168.0 | Reduction of 5-NO₂ to 5-NH₂.[1] |
| Methoxy Analog | -4 Da (-Cl +OMe) | 194.0 | Solvolysis if MeOH is used in synthesis.[1] |
Analytical Decision Matrix
Use the following workflow to select the appropriate MS technique based on your specific analytical goal.
Figure 2: Decision matrix for selecting the optimal mass spectrometry workflow.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Source for chlorine isotope patterns and nitrogen rule applications).
-
Holčapek, M., et al. (2010).[1] "Structural analysis of nitro compounds by electrospray ionization and atmospheric pressure chemical ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 895-906.
-
Agilent Technologies. (2022).[1] "LC/MS Method Development Guide for Small Molecule Impurities." Agilent Technical Library.
Sources
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- 2. arkat-usa.org [arkat-usa.org]
- 3. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 2-Chloro-6-methyl-5-nitronicotinonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methyl-5-nitronicotinonitrile is a substituted pyridine derivative featuring a unique combination of functional groups that suggest its potential utility in medicinal chemistry and materials science. The core nicotinonitrile scaffold is a prevalent motif in numerous biologically active compounds. The presence of a chloro group, a nitro group, and a cyano group on this scaffold imparts a distinct electronic and steric profile, making the understanding of its physicochemical properties, particularly its solubility, a cornerstone for its application in drug discovery and process development.
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-methyl-5-nitronicotinonitrile in organic solvents. In the absence of extensive empirical data in the public domain, this document synthesizes theoretical principles of solubility with established experimental protocols. It is designed to empower researchers to make informed decisions on solvent selection for synthesis, purification, formulation, and biological screening.
Physicochemical Properties and Predicted Solubility Profile
The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of 2-Chloro-6-methyl-5-nitronicotinonitrile dictates its polarity and its capacity for intermolecular interactions, which in turn determines its solubility in various organic solvents.
Molecular Structure Analysis:
-
Nicotinonitrile Core: The pyridine ring is a polar aromatic heterocycle due to the presence of the electronegative nitrogen atom.
-
Chloro Group (-Cl): This is an electron-withdrawing and moderately polar functional group.
-
Methyl Group (-CH3): A nonpolar, electron-donating group that contributes to the lipophilicity of the molecule.
-
Nitro Group (-NO2): A strongly electron-withdrawing and highly polar group.
-
Cyano Group (-CN): A polar and electron-withdrawing group.
The combination of these functional groups results in a molecule with a significant dipole moment, suggesting that it will be more soluble in polar solvents than in nonpolar solvents.[2][3] The presence of nitrogen and oxygen atoms could also allow for hydrogen bond acceptance, further enhancing solubility in protic solvents.[4]
Predicted Solubility in Common Organic Solvents:
Based on the structural analysis, a qualitative prediction of the solubility of 2-Chloro-6-methyl-5-nitronicotinonitrile in a range of organic solvents is presented in Table 1.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents have large dipole moments and can effectively solvate the polar functional groups of the solute.[5] |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute, in addition to dipole-dipole interactions.[5] |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents have intermediate polarity and are expected to show reasonable solvating power. |
| Low Polarity | Dichloromethane (DCM), Chloroform | Low to Moderate | While possessing a dipole moment, the overall polarity is lower, which may limit solubility. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity of the solute makes it unlikely to dissolve in nonpolar solvents due to the unfavorable energetics of disrupting the solvent-solvent interactions.[6] |
Experimental Determination of Equilibrium Solubility
To obtain quantitative data on the solubility of 2-Chloro-6-methyl-5-nitronicotinonitrile, a well-designed experimental protocol is essential. The equilibrium (thermodynamic) solubility, which is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure, is a critical parameter.[7] The following section details a robust, self-validating protocol for its determination.
Principle of the Method
The shake-flask method is the gold standard for determining equilibrium solubility.[8] An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to ensure that equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[9]
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of equilibrium solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of 2-Chloro-6-methyl-5-nitronicotinonitrile that is in clear excess of its expected solubility into a series of glass vials.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Causality: Using an excess of the solid ensures that the resulting solution is saturated and in equilibrium with the solid phase.[8]
-
-
Equilibration:
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Agitate the samples for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach a stable concentration.[10]
-
Causality: Continuous agitation facilitates the dissolution process and ensures that the entire system reaches a state of thermodynamic equilibrium.[11]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid material.
-
Carefully withdraw a sample of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.
-
Causality: This two-step separation process is crucial to ensure that the analyzed sample contains only the dissolved solute and no suspended solid, which would lead to an overestimation of solubility.[10]
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 2-Chloro-6-methyl-5-nitronicotinonitrile of known concentrations in the solvent of interest.
-
Develop a validated HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for the analyte. UV-Vis detection is typically appropriate for this chromophoric compound.
-
Inject the standard solutions to generate a calibration curve.
-
Dilute the filtered sample solutions with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted samples and determine their concentrations from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
Causality: HPLC provides a sensitive and specific method for quantifying the concentration of the dissolved compound.[12][13] A validated method ensures the accuracy and reliability of the results.[14]
-
Safety and Handling Precautions
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. 2-Chloro-6-methyl-5-nitronicotinonitrile contains functional groups that warrant careful handling.
-
Nitro Compounds: Can be toxic and may have explosive properties, although this is less common for aromatic nitro compounds unless in the presence of other sensitizing groups.
-
Nitrile (Cyano) Compounds: Can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide ions.
Good Laboratory Practices (GLP) must be followed: [15][16]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the solid compound and its solutions in a well-ventilated chemical fume hood.[17]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for the compound and the solvents used for detailed safety information before beginning any experimental work.[18]
Data Interpretation and Reporting
The experimentally determined solubility should be reported in standard units, such as mg/mL or mol/L, along with the temperature at which the measurement was made. It is good practice to report the mean and standard deviation of at least three replicate measurements to indicate the precision of the results.[11]
Conclusion
Understanding the solubility of 2-Chloro-6-methyl-5-nitronicotinonitrile is a critical first step in harnessing its potential in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and a detailed, practical protocol for its experimental determination. By combining theoretical insights with rigorous experimental methodology and a strong commitment to safety, researchers can confidently and accurately characterize this important physicochemical property, thereby accelerating the progress of their scientific endeavors.
References
- RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.
- TutorChase. How do functional groups affect solubility in organic compounds?
- ResearchGate. (2018, August 30). Predict solubility of organic compounds?
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
- Solubility of Things. Functional Groups: Definition and Importance.
- Fiveable. Solubility in organic solvents Definition.
- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
- Chemistry Steps. Solubility of Organic Compounds.
- The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube.
- Khan Academy. Solubility of organic compounds.
- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
- PubChem. 6-Chloro-5-methylnicotinonitrile.
- SlideShare. GOOD LABORATORY PRACTICES.
- Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- CSIR-Indian Institute of Toxicology Research. GOOD LABORATORY PRACTICES DO and DON'Ts.
- University of Wisconsin-River Falls. Experiment: Solubility of Organic & Inorganic Compounds.
- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- ChemSynthesis. (2025, May 20). 2-chloro-6-methyl-5-nitronicotinamide.
- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide.
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
- MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- Organisation for Economic Co-operation and Development. (1997, November 26). OECD Principles on Good Laboratory Practice (GLP).
- Semantic Scholar. (2023, September 5). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique.
- LCGC International. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.
- PubChem. Methyl 6-chloro-5-nitronicotinate.
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The Evolving Therapeutic Landscape of Substituted Nicotinonitriles: A Technical Guide for Drug Discovery Professionals
Foreword: The Unseen Potential Within a Core Scaffold
In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The substituted nicotinonitrile scaffold, a simple pyridine ring bearing a cyano group, is a prime example of such a versatile pharmacophore. Its unique electronic properties and synthetic tractability have propelled it from a chemical curiosity to the core of several marketed drugs and a plethora of promising clinical candidates. This guide is intended for the discerning researcher, scientist, and drug development professional, offering a deep dive into the burgeoning potential of substituted nicotinonitriles. We will eschew a rigid, templated approach, instead allowing the science to dictate the narrative, exploring the causal links between molecular structure, biological activity, and therapeutic application.
The Anticancer Potential: Targeting the Engines of Malignancy
The fight against cancer is a primary frontier where substituted nicotinonitriles have demonstrated profound efficacy. Their mechanism of action often revolves around the inhibition of key protein kinases that are dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.
PIM Kinase Inhibition: A Gateway to Apoptosis
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a wide range of hematological and solid tumors. PIM kinases play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a multitude of downstream substrates.
A significant number of substituted nicotinonitrile derivatives have been identified as potent PIM-1 kinase inhibitors.[1][2] These compounds typically induce apoptosis and cell cycle arrest in cancer cells. For instance, compound 7b (a nicotinonitrile derivative) has shown remarkable cytotoxicity against MCF-7 and PC-3 cancer cell lines with IC50 values of 3.58 µM and 3.60 µM, respectively.[2][3][4] This compound also demonstrated potent PIM-1 kinase inhibition with an IC50 value of 18.9 nM.[2][3][4] Mechanistically, the inhibition of PIM-1 by these nicotinonitrile derivatives leads to the activation of apoptotic pathways and cell cycle arrest, often at the G1 phase.[2][3][4] This is achieved through the modulation of key cell cycle regulators and pro-apoptotic proteins.[2]
Quantitative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted nicotinonitrile derivatives against various cancer cell lines.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 7b | PIM-1 Kinase | MCF-7 (Breast) | 3.58 | [2][3][4] |
| 7b | PIM-1 Kinase | PC-3 (Prostate) | 3.60 | [2][3][4] |
| 4k | PIM-1 Kinase | - | 0.0212 | [1] |
| Compound 12 | PIM-1 Kinase | MCF-7 (Breast) | 0.5 | [5] |
| Compound 12 | PIM-1 Kinase | HepG2 (Liver) | 5.27 | [5] |
Antiviral Applications: A Broad Spectrum of Activity
The versatility of the nicotinonitrile scaffold extends to the realm of antiviral drug discovery, with derivatives showing promise against a range of viral pathogens.
Influenza Virus: Targeting Neuraminidase
Influenza remains a significant global health threat, necessitating the development of novel antiviral agents. The viral neuraminidase (NA) enzyme is a crucial target for anti-influenza drugs as it facilitates the release of progeny virions from infected cells. [6][7]Several substituted nicotinonitrile derivatives have been investigated as potential influenza neuraminidase inhibitors. [7]These compounds are designed to mimic the natural substrate of neuraminidase, sialic acid, and bind to the active site of the enzyme, thereby preventing the release of new virus particles and halting the spread of infection. [8]
Human Immunodeficiency Virus (HIV): Inhibiting Reverse Transcriptase
The HIV reverse transcriptase (RT) is a key enzyme in the viral replication cycle, responsible for converting the viral RNA genome into DNA. [9][10]Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART). [11]Certain substituted nicotinonitrile derivatives have been identified as potent NNRTIs, binding to an allosteric pocket on the RT enzyme and inducing a conformational change that inhibits its polymerase activity. [9]This prevents the synthesis of viral DNA and effectively blocks HIV replication. [12]
SARS-CoV-2: Targeting the Main Protease (3CLpro)
The recent COVID-19 pandemic has highlighted the urgent need for effective antiviral therapies against coronaviruses. The SARS-CoV-2 main protease (3CLpro or Mpro) is an essential enzyme for viral replication, responsible for cleaving the viral polyproteins into functional proteins. [13][14][15]The nitrile group of certain substituted nicotinonitriles can act as a covalent warhead, forming a reversible covalent bond with the catalytic cysteine residue in the active site of 3CLpro, thereby inhibiting its activity and disrupting the viral life cycle.
Summary of Antiviral Activity
| Virus | Target | Mechanism of Action |
| Influenza Virus | Neuraminidase | Inhibition of viral release |
| HIV | Reverse Transcriptase (NNRTI) | Inhibition of viral DNA synthesis |
| SARS-CoV-2 | Main Protease (3CLpro) | Inhibition of polyprotein processing |
Anti-inflammatory and Antimicrobial Potential
Beyond their anticancer and antiviral properties, substituted nicotinonitriles have also demonstrated promising anti-inflammatory and antimicrobial activities.
Anti-inflammatory Effects: Modulation of the NF-κB Pathway
Chronic inflammation is a hallmark of many diseases. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. [16][17]Some substituted nicotinonitrile derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. [5][12][18][19]By preventing the translocation of NF-κB to the nucleus, these compounds can suppress the production of inflammatory mediators such as cytokines and chemokines.
Antimicrobial Activity: Diverse Mechanisms
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Substituted nicotinonitriles have been investigated for their activity against a range of bacterial and fungal pathogens. While the exact mechanisms are still under investigation for many derivatives, some are believed to act by disrupting the bacterial cell wall or membrane, leading to cell lysis. [20][21][22][23][24]Others may interfere with essential metabolic pathways within the microbial cell.
Synthetic Methodologies: Building the Core Scaffold
The synthetic accessibility of substituted nicotinonitriles is a key factor contributing to their widespread investigation in drug discovery. Several robust and versatile methods have been developed for their synthesis.
Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles from Chalcones
A common and efficient method for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles involves a two-step process starting from readily available chalcones. [4][25] Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) An appropriately substituted acetophenone is reacted with an aromatic aldehyde in the presence of a base, such as sodium hydroxide, to yield the corresponding chalcone.
Step 2: Cyclization to form the Nicotinonitrile Ring The synthesized chalcone is then reacted with malononitrile and ammonium acetate in a suitable solvent, such as ethanol, under reflux conditions. This one-pot reaction proceeds via a series of condensation and cyclization steps to afford the desired 2-amino-4,6-diaryl-nicotinonitrile. [4]
The Thorpe-Ziegler Reaction: Intramolecular Cyclization of Dinitriles
The Thorpe-Ziegler reaction is a powerful method for the synthesis of cyclic ketones and enamines from dinitriles. [24][26][27][28][29]In the context of nicotinonitrile synthesis, this intramolecular cyclization can be adapted to construct the pyridine ring. The reaction is typically base-catalyzed and involves the deprotonation of a carbon alpha to one nitrile group, followed by an intramolecular nucleophilic attack on the other nitrile group to form a cyclic intermediate. [26] Experimental Protocol: Thorpe-Ziegler Cyclization
-
To a solution of the starting dinitrile in a dry, aprotic solvent (e.g., toluene or THF) under an inert atmosphere, add a strong base (e.g., sodium hydride or sodium ethoxide) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a proton source (e.g., water or dilute acid).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired cyclized product.
The Gewald Reaction: A Multicomponent Approach to Aminothiophenes and Related Heterocycles
The Gewald reaction is a versatile multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. [3][30][31][32][33]While primarily used for thiophene synthesis, variations of this reaction can be employed to construct other heterocyclic systems, including those containing a pyridine ring. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. [3][30][33] Experimental Protocol: Gewald Reaction
-
To a stirred solution of the ketone or aldehyde and the active methylene nitrile in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to a specified temperature (typically 50-80 °C) and stir for the required time, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and a suitable organic solvent (e.g., cold ethanol) to remove impurities.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure 2-aminothiophene derivative.
Conclusion and Future Perspectives
The substituted nicotinonitrile scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. Its remarkable versatility, stemming from its unique electronic properties and synthetic accessibility, has enabled the development of a diverse pipeline of therapeutic agents targeting a wide range of diseases. From potent kinase inhibitors driving apoptosis in cancer cells to broad-spectrum antiviral agents and promising anti-inflammatory and antimicrobial compounds, the potential of this humble heterocycle appears boundless.
As our understanding of disease biology deepens and our synthetic methodologies become more sophisticated, the exploration of the chemical space around the nicotinonitrile core will undoubtedly continue to yield novel and impactful therapeutic innovations. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable molecular framework in the ongoing quest for new medicines to improve human health.
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Methodological & Application
Application Note: Nucleophilic Substitution Architectures for 2-Chloro-6-methyl-5-nitronicotinonitrile
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 2-Chloro-6-methyl-5-nitronicotinonitrile . This scaffold is a "privileged structure" in drug discovery, serving as a high-reactivity electrophile for generating fused heterocyclic libraries (e.g., pyrazolopyridines, pyrido-pyrimidines) often targeting kinase pathways.[1][2]
Executive Summary & Reactivity Profile
The substrate 2-Chloro-6-methyl-5-nitronicotinonitrile (1) possesses a unique electronic signature that makes it an exceptional candidate for Nucleophilic Aromatic Substitution (
Electronic Activation Analysis
-
C2-Position (Electrophilic Center): The chlorine atom at C2 is hyper-activated.[1][2] It is located ortho to the cyano group (-CN) and para to the nitro group (-NO
).[1][2] Both are strong electron-withdrawing groups (EWG) that deplete electron density from the pyridine ring, stabilizing the Meisenheimer complex intermediate.[1][2] -
C6-Position (Steric/Electronic Control): The methyl group at C6 provides steric bulk that directs nucleophilic attack almost exclusively to C2.[1][2] Additionally, the C6 position is less electrophilic than C2 because it is meta to the cyano group.[1][2]
Implication for Protocol Design: Reactions can often proceed under mild conditions (room temperature to mild heat) without metal catalysis, minimizing impurity profiles common in transition-metal cross-couplings.[1][2]
Visual Reaction Pathways[1][2]
The following diagram maps the core substitution logic and subsequent cyclization potential.
Figure 1: Divergent synthesis pathways from the core chloropyridine scaffold.[1][2] Note the rapid cyclization potential of the hydrazino intermediate.[1][2]
Core Experimental Protocols
Protocol A: Amination (Library Generation)
Objective: Synthesis of 2-amino-6-methyl-5-nitronicotinonitrile derivatives.
Mechanism: Addition-Elimination (
Materials
-
Substrate: 1.0 eq
-
Amine (Primary or Secondary): 1.1 – 1.2 eq[1]
-
Base: Triethylamine (
) or DIPEA: 1.5 eq[1] -
Solvent: Acetonitrile (MeCN) or THF (anhydrous preferred but not strictly required).[1][2]
Step-by-Step Methodology
-
Dissolution: Charge a reaction vial with Substrate (1.0 mmol) and MeCN (5 mL). Stir until fully dissolved.
-
Note: The solution is typically pale yellow.[2]
-
-
Addition: Add the Base (1.5 mmol) followed by the Amine (1.1 mmol) dropwise at room temperature (RT).
-
Reaction: Stir at RT for 2–4 hours.
-
Optimization: If the amine is sterically hindered (e.g., isopropylamine), heat to 50°C.[1]
-
-
Monitoring (Self-Validation): Check TLC (30% EtOAc/Hexane).
-
Success Criteria: Disappearance of the starting material spot (
) and appearance of a more polar, fluorescent spot.
-
-
Workup:
Protocol B: Hydrazinolysis & Pyrazole Cyclization
Objective: Synthesis of 3-amino-6-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.[1][2] Significance: This reaction cascades.[2] The hydrazine displaces the chloride, and the resulting hydrazine attacks the adjacent nitrile (CN) to close the pyrazole ring.[1]
Materials
Step-by-Step Methodology
-
Cooling: Dissolve Substrate (1.0 mmol) in EtOH (10 mL) and cool to 0°C (ice bath).
-
Addition: Add Hydrazine Hydrate dropwise over 5 minutes.
-
Cyclization: Allow to warm to RT. Stir for 1 hour. Then, reflux for 2 hours to ensure ring closure.
-
Validation:
-
Isolation: Cool to RT. The fused bicyclic product typically crystallizes out as a yellow/orange solid. Filter and wash with cold EtOH.[2]
Protocol C: Alkoxylation (Ether Synthesis)
Objective: Introduction of alkoxy groups (e.g., -OMe, -OEt).[1][2]
Materials
-
Substrate: 1.0 eq
-
Sodium Alkoxide (NaOMe or NaOEt): 1.1 eq (freshly prepared or commercial solution).[1][2]
Step-by-Step Methodology
-
Preparation: Dissolve Substrate in alcohol at 0°C.
-
Addition: Add alkoxide solution slowly.
-
Quench: Neutralize with dilute HCl or Ammonium Chloride solution immediately upon consumption of starting material (approx. 30 mins).
-
Workup: Evaporate solvent, partition between water/EtOAc.
Quantitative Data Summary
The following table summarizes expected yields and conditions based on nucleophile class, derived from standard reactivity patterns of activated nitropyridines.
| Nucleophile Class | Reagent | Conditions | Typical Yield | Key Observation |
| Primary Amine | Benzylamine | MeCN, | 85-95% | Precipitates upon water addn.[1][2] |
| Secondary Amine | Morpholine | MeCN, | 90-98% | Very fast; highly exothermic.[1][2] |
| Hydrazine | EtOH, Reflux, 3h | 70-85% | Forms bicyclic pyrazolopyridine.[1][2] | |
| Thiol | Thiophenol | DMF, | 80-90% | Strong odor; requires oxidative workup care.[1][2] |
| Alkoxide | NaOMe | MeOH, 0°C, 30 min | 75-85% | Risk of side reactions if temp > 20°C. |
Troubleshooting & Critical Parameters
Hydrolysis of the Nitrile[1][2]
-
Issue: Appearance of a primary amide peak in NMR/IR.
-
Cause: Highly basic aqueous conditions or prolonged heating in wet solvents.[2]
-
Solution: Use anhydrous solvents for the reaction step.[2] Avoid NaOH/KOH; prefer organic bases (
) or Carbonates ( ).[1][2]
Regioselectivity
-
Assurance: Attack at C6 (methyl position) is theoretically possible but kinetically disfavored due to the poor leaving group ability of Methyl vs. Chlorine and the steric hindrance.[1]
-
Validation:
NMR should show the retention of the Methyl singlet ( ppm) in the product, confirming the methyl group was not displaced or modified.[1][2]
Safety: Nitro Compounds[1][3]
-
Hazard: Polynitro/cyano compounds can be energetic.[2]
-
Protocol: Do not distill the neat reaction residues. Ensure waste streams are segregated from strong oxidizers.[2]
References
-
Structure & Reactivity of Nitropyridines
-
Pyrazolopyridine Synthesis
-
General
Protocols: -
Kinase Inhibitor Synthesis (Contextual)
Sources
Application Notes and Protocols for the Strategic Functionalization of 2-Chloro-6-methyl-5-nitronicotinonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed exploration of the synthetic pathways for the functionalization of 2-Chloro-6-methyl-5-nitronicotinonitrile, a versatile scaffold of significant interest in medicinal chemistry and drug discovery. The strategic positioning of a chloro substituent, a methyl group, a nitro moiety, and a nitrile function on the pyridine core offers a rich platform for a diverse array of chemical transformations. This document elucidates the underlying principles and provides detailed, field-proven protocols for nucleophilic aromatic substitution at the C2 position, chemical modifications of the C6-methyl group, and transformations of the C5-nitro and C3-nitrile functionalities. Each protocol is designed to be a self-validating system, with an emphasis on the causality behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Synthetic Potential of a Polysubstituted Pyridine Core
The pyridine ring is a cornerstone of numerous pharmaceuticals and bioactive molecules. The subject of this guide, 2-Chloro-6-methyl-5-nitronicotinonitrile, presents a particularly valuable starting material due to its array of functional groups, each offering a distinct handle for chemical modification. The electron-withdrawing nature of the nitro and nitrile groups significantly activates the pyridine ring, particularly at the C2 and C4 positions, for nucleophilic attack. This inherent reactivity, coupled with the potential for functionalization of the methyl and nitro groups, opens a multitude of avenues for the synthesis of novel and complex molecular architectures. This guide will systematically explore these synthetic opportunities, providing both the theoretical framework and practical, step-by-step protocols for the derivatization of this important chemical intermediate.
Strategic Functionalization Pathways
The functionalization of 2-Chloro-6-methyl-5-nitronicotinonitrile can be systematically approached by considering the reactivity of each substituent. The primary pathways for modification are:
-
C2 Position: Nucleophilic Aromatic Substitution (SNAr) of the chloro group.
-
C6 Position: Reactions of the methyl group.
-
C5 Position: Transformations of the nitro group.
-
C3 Position: Reactions of the nitrile group.
The following sections will delve into the specifics of each of these transformations.
Figure 1: Key functionalization pathways of 2-Chloro-6-methyl-5-nitronicotinonitrile.
Functionalization at the C2 Position: Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the strong electron-withdrawing effects of the adjacent nitro group at C5 and the nitrile group at C3, which stabilize the intermediate Meisenheimer complex. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloride ion.
Amination at the C2 Position
The introduction of an amino group at the C2 position is a common and valuable transformation. This can be achieved using various nitrogen nucleophiles.
This protocol is adapted from a procedure for a similar substrate and may require optimization for 2-Chloro-6-methyl-5-nitronicotinonitrile.[1]
-
Reagents and Materials:
-
2-Chloro-6-methyl-5-nitronicotinonitrile
-
Aqueous ammonia (28%)
-
Autoclave
-
Standard glassware and purification supplies
-
-
Procedure:
-
In a suitable autoclave, place 2-Chloro-6-methyl-5-nitronicotinonitrile (1.0 eq).
-
Add a sufficient volume of 28% aqueous ammonia to fully immerse the starting material.
-
Seal the autoclave and heat the reaction mixture to 170 °C for 40 hours.
-
After cooling to room temperature, carefully vent the autoclave and remove the reaction mixture.
-
Remove the excess ammonia under reduced pressure.
-
The precipitated product, 2-amino-6-methyl-5-nitronicotinonitrile, can be collected by filtration, washed with water, and dried.
-
-
Expected Outcome:
-
The chloro group is displaced by an amino group. The yield for a similar, less activated substrate was reported to be around 74%.[1]
-
The reaction with various primary and secondary amines can be performed under milder conditions, often in a suitable solvent.
-
Reagents and Materials:
-
2-Chloro-6-methyl-5-nitronicotinonitrile
-
Desired primary or secondary amine (1.1 - 2.0 eq)
-
Aprotic polar solvent (e.g., DMF, NMP, or DMSO)
-
Base (e.g., K₂CO₃, Et₃N, optional, to scavenge HCl)
-
Standard glassware and purification supplies
-
-
Procedure:
-
Dissolve 2-Chloro-6-methyl-5-nitronicotinonitrile (1.0 eq) in the chosen aprotic polar solvent.
-
Add the amine (1.1 - 2.0 eq) and the base (if used, 1.5 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
The product can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Synthesis of Ethers via O-Nucleophiles
The displacement of the chloro group with an oxygen nucleophile, such as an alkoxide, leads to the formation of an ether linkage.
-
Reagents and Materials:
-
2-Chloro-6-methyl-5-nitronicotinonitrile
-
Alcohol (e.g., methanol, ethanol, or a more complex alcohol)
-
Strong base (e.g., NaH, KOtBu)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Standard glassware and purification supplies
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.2 eq) in the anhydrous solvent.
-
Carefully add the strong base (1.1 eq) portion-wise at 0 °C to generate the alkoxide in situ.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-Chloro-6-methyl-5-nitronicotinonitrile (1.0 eq) in the same anhydrous solvent dropwise.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.
-
After completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Synthesis of Thioethers via S-Nucleophiles
Thiols and their corresponding thiolates are excellent nucleophiles for SNAr reactions.
-
Reagents and Materials:
-
2-Chloro-6-methyl-5-nitronicotinonitrile
-
Thiol (1.1 eq)
-
Base (e.g., K₂CO₃, NaH)
-
Aprotic polar solvent (e.g., DMF, acetone)
-
Standard glassware and purification supplies
-
-
Procedure:
-
Dissolve the thiol (1.1 eq) and the base (1.2 eq) in the chosen solvent.
-
Add 2-Chloro-6-methyl-5-nitronicotinonitrile (1.0 eq) to the solution.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the resulting thioether by column chromatography.
-
Introduction of Azide and Hydrazine Moieties
The introduction of azide or hydrazine groups can serve as a gateway to further functionalization, such as the synthesis of triazoles or fused heterocyclic systems.
This protocol is adapted from a procedure for a similar substrate and should be performed with caution due to the potential instability of organic azides.[2]
-
Reagents and Materials:
-
2-Chloro-6-methyl-5-nitronicotinonitrile
-
Sodium azide (NaN₃, 1.5 eq)
-
N-Methylpyrrolidone (NMP)
-
Standard glassware and purification supplies
-
-
Procedure:
-
Dissolve 2-Chloro-6-methyl-5-nitronicotinonitrile (1.0 eq) in NMP.
-
Add sodium azide (1.5 eq) and stir the mixture at room temperature for 3 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The product, 2-azido-6-methyl-5-nitronicotinonitrile, can be used in subsequent steps, such as cycloaddition reactions.[3]
-
The reaction with hydrazine hydrate can introduce a hydrazinyl group.
-
Reagents and Materials:
-
2-Chloro-6-methyl-5-nitronicotinonitrile
-
Hydrazine hydrate (excess)
-
Ethanol
-
Standard glassware and purification supplies
-
-
Procedure:
-
Dissolve 2-Chloro-6-methyl-5-nitronicotinonitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (e.g., 5-10 eq) and reflux the mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
-
Functionalization of the C6-Methyl Group
The methyl group at the C6 position, while generally less reactive than the other functional groups, can be functionalized through various methods.
Oxidation to a Carboxylic Acid
Oxidation of the methyl group to a carboxylic acid provides a valuable synthetic handle for further modifications, such as amide bond formation.
-
Reagents and Materials:
-
2-Chloro-6-methyl-5-nitronicotinonitrile
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (for workup)
-
Standard glassware and purification supplies
-
-
Procedure:
-
Suspend 2-Chloro-6-methyl-5-nitronicotinonitrile in water.
-
Heat the suspension to reflux and add a solution of potassium permanganate in water portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate with sulfuric acid to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Halogenation of the Methyl Group
Halogenation of the methyl group, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical conditions, can introduce a handle for subsequent nucleophilic substitution.[4]
-
Reagents and Materials:
-
2-Chloro-6-methyl-5-nitronicotinonitrile
-
N-Bromosuccinimide (NBS, 1.1 eq)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Standard glassware and purification supplies
-
-
Procedure:
-
Dissolve 2-Chloro-6-methyl-5-nitronicotinonitrile in CCl₄.
-
Add NBS and the radical initiator.
-
Reflux the mixture, using a light source to promote the reaction if necessary.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the succinimide.
-
Wash the filtrate with a solution of sodium thiosulfate and then with brine.
-
Dry the organic layer and concentrate to obtain the brominated product.
-
Transformations of the C5-Nitro Group
The nitro group is a versatile functional group that can be readily transformed, most commonly into an amino group, which can then be further derivatized.
Selective Reduction to an Amino Group
The selective reduction of the nitro group in the presence of a nitrile can be challenging but is achievable with the appropriate choice of reducing agent. Catalytic hydrogenation is a common method.
-
Reagents and Materials:
-
2-Chloro-6-methyl-5-nitronicotinonitrile
-
Palladium on carbon (Pd/C, 5-10 mol%) or other suitable catalyst (e.g., Raney Nickel)
-
Hydrogen gas
-
Solvent (e.g., ethanol, ethyl acetate)
-
Standard hydrogenation apparatus
-
-
Procedure:
-
Dissolve 2-Chloro-6-methyl-5-nitronicotinonitrile in the chosen solvent in a hydrogenation flask.
-
Carefully add the Pd/C catalyst.
-
Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude 5-amino-2-chloro-6-methylnicotinonitrile.
-
Purify as needed.
-
-
Note on Selectivity: While catalytic hydrogenation can be selective for the nitro group, over-reduction of the nitrile to a primary amine can occur. Careful monitoring of the reaction is crucial. Alternative reducing agents such as tin(II) chloride in hydrochloric acid can also be employed for this transformation.[5]
Diazotization of the Amino Group and Subsequent Reactions
The resulting amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.[6][7]
This protocol describes the conversion of the amino group to a chloro, bromo, or cyano group.
-
Reagents and Materials:
-
5-Amino-2-chloro-6-methylnicotinonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or hydrobromic acid (HBr)
-
Copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN)
-
Standard glassware
-
-
Procedure:
-
Dissolve the amino-pyridine in the appropriate concentrated acid (HCl or HBr) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir for 30 minutes at this temperature to form the diazonium salt solution.
-
In a separate flask, prepare a solution or suspension of the copper(I) salt in the corresponding acid.
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution.
-
Allow the reaction to warm to room temperature and then heat gently to complete the reaction (evolution of N₂ gas will be observed).
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash, dry, and purify the product.
-
Transformations of the C3-Nitrile Group
The nitrile group offers several possibilities for functionalization, including hydrolysis to a carboxylic acid or reduction to a primary amine.
Hydrolysis to a Carboxylic Acid
Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid.
-
Reagents and Materials:
-
2-Chloro-6-methyl-5-nitronicotinonitrile
-
Concentrated sulfuric acid or hydrochloric acid
-
Water
-
Standard glassware
-
-
Procedure:
-
Carefully add 2-Chloro-6-methyl-5-nitronicotinonitrile to a mixture of concentrated acid and water.
-
Heat the mixture to reflux and monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a base to precipitate the carboxylic acid.
-
Collect the product by filtration, wash, and dry.
-
Reduction to a Primary Amine
The reduction of the nitrile to a primary amine can be achieved using strong reducing agents. However, selectivity over the nitro group is a major challenge. This transformation is best performed after the nitro group has been reduced and the resulting amino group protected.
-
Reagents and Materials:
-
The substrate with a protected amino group at C5 (e.g., N-acetyl)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous ether or THF
-
Standard glassware for handling air- and moisture-sensitive reagents
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous ether.
-
Cool the suspension to 0 °C and slowly add a solution of the nitrile in anhydrous ether.
-
Allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and extract the filtrate with an organic solvent.
-
Dry and concentrate the organic layer to obtain the amine.
-
Safety Precautions
-
2-Chloro-6-methyl-5-nitronicotinonitrile and its derivatives: These compounds should be handled with care. Assume they are toxic and irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Reagents: Many of the reagents used in these protocols are hazardous (e.g., strong acids and bases, sodium azide, lithium aluminum hydride, potassium permanganate). Consult the safety data sheet (SDS) for each reagent before use and follow all recommended safety procedures.
-
Reactions: Some of these reactions are exothermic and may produce hazardous byproducts. Perform reactions on a small scale initially and monitor them carefully. Diazotization reactions can be particularly hazardous if not performed at low temperatures, as diazonium salts can be explosive when dry.[6]
Conclusion
2-Chloro-6-methyl-5-nitronicotinonitrile is a highly versatile and valuable building block in organic synthesis. The strategic and selective functionalization of its chloro, methyl, nitro, and nitrile groups provides access to a vast chemical space of novel pyridine derivatives. The protocols and principles outlined in this guide are intended to serve as a practical resource for researchers in the pharmaceutical and chemical industries, enabling the efficient and rational design and synthesis of new molecular entities.
References
- Method for producing 2-amino-6-methylnicotinic acid. EP3162796A1.
-
Process for the diazotisation of amines. EP 0003656 B1. [Link]
-
Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. Request PDF. [Link]
-
2-chloro-6-methyl-5-nitronicotinamide - C7H6ClN3O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. PubChem. [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]
-
Oxidation of a methyl group to a carboxylic acid, mechanism help. Reddit. [Link]
-
Methods for installing a nitrile group on a pyridine ring. ResearchGate. [Link]
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. Request PDF. [Link]
-
Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. [Link]
-
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]
-
Catalytic Reduction of Nitriles. Organic Chemistry Portal. [Link]
-
Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. PMC. [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]
- Method for preparing 2-chloro-6-methylthiotoluene. WO2020029720A1.
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. [Link]
-
20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
halogenation of benzene and methylbenzene. Chemguide. [Link]
-
Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. ResearchGate. [Link]
- Synthesis process of 2-hydrazinopyridine deriv
-
-
Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Cengage. [Link]
-
-
Nitrile Reduction. Organic Chemistry Portal. [Link]
- Halogen
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
2-Amino-5-chloro-6-methylpyridine (CAS No.: 36936-23-9). Manus Aktteva Biopharma LLP. [Link]
-
Mild Electrophilic Halogenation of Chloropyridines Using CCl4 or C2Cl6 under Basic Phase Transfer Conditions. Request PDF. [Link]
-
Dearomative Selective Reduction of Structurally Diverse N-Het- eroarenes Enabled by Titanium Catalysis. ChemRxiv. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]
-
Flow Hydrodediazoniation of Aromatic Heterocycles. MDPI. [Link]
-
Synthesis and Structure of 6‐Hydrazino‐2,4,5‐trichloronicotinonitrile ( II). Sci-hub.st. [Link]
-
reduction of nitriles. Chemguide. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
Sources
- 1. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diazotisation [organic-chemistry.org]
2-Chloro-6-methyl-5-nitronicotinonitrile in medicinal chemistry applications
Strategic Utilization in the Synthesis of Fused Aza-Heterocycles [1][2][3]
Executive Summary
2-Chloro-6-methyl-5-nitronicotinonitrile (CMNN) is a high-value heterocyclic building block characterized by a densely functionalized pyridine core.[1][2][3] Its utility in medicinal chemistry stems from its orthogonal reactivity profile :
-
C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (
).[2][3] -
C3-Nitrile: A latent electrophile for cyclization or hydrolysis.[1][2][3]
-
C5-Nitro: A reducible handle for installing amino groups (precursor to imidazoles/pyrazines).[2][3]
-
C6-Methyl: A benzylic-like site amenable to oxidation or condensation.[1][2][3]
This guide details the protocols for transforming CMNN into Pyrazolo[3,4-b]pyridines and Pyrido[2,3-d]pyrimidines —scaffolds ubiquitous in kinase inhibitors (e.g., JAK, BRAF) and antiviral agents.[2]
Chemical Architecture & Reactivity Profiling[1][2][3]
The reactivity of CMNN is governed by the electron-deficient nature of the pyridine ring, further exacerbated by the electron-withdrawing nitro (-NO
Electronic Activation Map
-
The C2 Position (Hotspot): The chlorine atom at C2 is the most reactive site.[3] The adjacent ring nitrogen and the para-nitro group (relative to C2 position logic in pyridines) create a significant dipole, making C2 highly susceptible to nucleophilic attack by amines, hydrazines, and thiols.
-
The C3 Nitrile: Positioned ortho to the C2-Cl, this group enables "one-pot" cascade cyclizations.[1][2][3] A nucleophile can displace the C2-Cl and subsequently attack the C3-CN to close a 5- or 6-membered ring.[1][2][3]
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways accessible from CMNN.
Caption: Divergent synthetic pathways from CMNN yielding three distinct bioactive scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Amino-6-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
Target Scaffold: Pyrazolo[3,4-b]pyridine (Kinase Inhibitor Core)
Mechanism:
Materials
-
Substrate: 2-Chloro-6-methyl-5-nitronicotinonitrile (1.0 eq)
-
Reagent: Hydrazine monohydrate (64-65%
, 2.5 eq) -
Base: Triethylamine (TEA) (1.1 eq) - Optional, speeds up reaction[2][3]
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 g (approx. 5.0 mmol) of CMNN in 15 mL of Ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C using an ice bath. Dropwise add Hydrazine monohydrate (12.5 mmol).[3] Caution: Exothermic reaction.[1][2]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux (78°C) for 3–5 hours.
-
Work-up: Cool the reaction mixture to RT. The product often precipitates as a yellow/orange solid.[3]
-
Isolation: Filter the precipitate. Wash the cake with cold Ethanol (
) followed by Diethyl Ether ( ) to remove excess hydrazine.[3] -
Purification: Recrystallize from DMF/Ethanol if necessary.
Yield Expectation: 75–85% Data Validation:
-
1H NMR (DMSO-d6): Look for disappearance of the C2-Cl signal and appearance of broad
singlets (around 5.5–6.5 ppm) and the pyrazole NH (12.0+ ppm).[2][3]
Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines via Guanidine Cyclization
Target Scaffold: Pyrido[2,3-d]pyrimidine (Antifolate/Antitumor Core) Mechanism: Base-mediated condensation of guanidine with the C2-Cl and C3-CN electrophiles.[1][2][3]
Materials
Step-by-Step Methodology
-
Activation: In a dry flask under Argon/Nitrogen, suspend NaH (15 mmol) in 10 mL anhydrous DMF. Cool to 0°C.[3]
-
Free Base Formation: Add Guanidine Hydrochloride (7.5 mmol) slowly. Stir for 30 mins to generate free guanidine.[3]
-
Addition: Add CMNN (5.0 mmol) dissolved in 5 mL DMF dropwise to the guanidine mixture.
-
Cyclization: Heat the mixture to 100°C for 6–12 hours.
-
Note: The color typically darkens significantly.[3]
-
-
Quenching: Cool to RT. Pour the mixture into 100 mL ice-water. Adjust pH to ~7 with dilute HCl.
-
Isolation: Extract with Ethyl Acetate (
). Wash organics with brine, dry over , and concentrate.[3] -
Purification: Flash column chromatography (DCM/MeOH gradient) is usually required.[3]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion ( | Steric hindrance or insufficient nucleophilicity.[1][2][3] | Switch solvent to DMF or DMSO; increase temperature to 60°C. Add DIPEA.[3] |
| Hydrolysis of Nitrile | Presence of water under basic conditions.[3] | Ensure anhydrous solvents are used (Protocol B). Store reagents in desiccators.[3] |
| Low Yield in Cyclization | Competitive polymerization or degradation of Nitro group.[3] | Conduct reaction under inert atmosphere ( |
| Solubility Issues | Product is highly polar/crystalline. | Use DMSO-d6 for NMR.[1][2][3] For reaction workup, avoid excessive water if product is water-soluble; use n-Butanol extraction.[1][2][3] |
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2][3]
-
Specific Hazard: Nitrogen-rich compounds (hydrazines, azides) can be potentially explosive or release toxic gases under high heat.[2][3]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all powder in a fume hood to avoid inhalation.[3]
-
Waste Disposal: Segregate halogenated organic waste. Quench hydrazine-containing waste with bleach (hypochlorite) before disposal.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346961, Methyl 6-chloro-5-nitronicotinate (Analogous Reactivity).[1][2][3] Retrieved from [Link]
-
ResearchGate. Synthesis of pyrazolo[3,4-b]pyridine derivatives. (General methodology for this scaffold class). Retrieved from [Link]
Sources
conditions for Buchwald-Hartwig amination of 2-Chloro-6-methyl-5-nitronicotinonitrile
Application Note: High-Precision Amination of 2-Chloro-6-methyl-5-nitronicotinonitrile
Executive Summary & Strategic Analysis
The substrate 2-Chloro-6-methyl-5-nitronicotinonitrile (1) represents a unique class of "hyper-electrophilic" heteroaryl chlorides. The presence of three electron-withdrawing elements—the pyridine nitrogen, the C5-nitro group, and the C3-nitrile—creates a strong dipole and significantly lowers the energy of the LUMO at the C2 position.
The Chemist's Dilemma: While the request specifies Buchwald-Hartwig amination, the extreme electron deficiency of this substrate dictates that Nucleophilic Aromatic Substitution (SNAr) should be the first line of inquiry for aliphatic amines. Palladium catalysis is strictly required only for weak nucleophiles (anilines, heteroarylamines) or sterically hindered systems where the activation energy for SNAr is prohibitive.
This guide provides two distinct workflows:
-
Protocol A (The "Gold Standard" Buchwald): For weak nucleophiles (Anilines, Amides).
-
Protocol B (The "Green" SNAr): For aliphatic amines (Primary/Secondary alkyl amines).
Decision Matrix: Selecting the Correct Pathway
Before weighing out catalyst, consult the following logic flow to ensure experimental efficiency.
Figure 1: Strategic decision tree for amination of electron-deficient chloropyridines.
Protocol A: Buchwald-Hartwig Amination
Target Application: Coupling with Anilines, 2-Aminopyridines, or Sterically Hindered Amines.
Mechanistic Rationale
-
Catalyst (Pd(OAc)₂): A stable Pd(II) source that reduces in situ.
-
Ligand (BrettPhos or Xantphos):
-
Base (Cs₂CO₃): Critical choice. Strong alkoxide bases (NaOtBu) are contraindicated because they can attack the nitrile group or cause nitro-group related side reactions (e.g., oxidative polymerization). Carbonate is mild and effective.
Step-by-Step Procedure
Scale: 1.0 mmol (approx. 200 mg of substrate)
-
Preparation:
-
Oven-dry a 10 mL microwave vial or Schlenk tube.
-
Equip with a magnetic stir bar.
-
Safety: Perform all weighing of the nitro-substrate in a fume hood (potential sensitizer).
-
-
Charging Solids:
-
Add 2-Chloro-6-methyl-5-nitronicotinonitrile (1.0 equiv, 1.0 mmol).
-
Add Amine Nucleophile (1.2 equiv).
-
Add Pd(OAc)₂ (2 mol%, 4.5 mg).
-
Add BrettPhos (4 mol%, 21 mg) [Substitute Xantphos if using heteroarylamine].
-
Add Cs₂CO₃ (2.0 equiv, 650 mg).
-
-
Inert Atmosphere & Solvent:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (x3 cycles).
-
Inject Anhydrous Toluene or 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.
-
Note: Toluene is preferred for ease of workup; Dioxane is needed if solubility is poor.
-
-
Reaction:
-
Place in a pre-heated block at 100°C .
-
Stir vigorously (1000 rpm) for 4–12 hours.
-
Monitoring: Check LCMS at 2 hours. Look for the disappearance of the chloride (M+H ~198/200 pattern).
-
-
Workup:
-
Purification:
-
Recrystallization is often sufficient due to the polarity change. (Solvent: EtOH or EtOH/Water).
-
If chromatography is needed: Silica gel, Hexane/EtOAc gradient (Product is usually highly colored—yellow/orange).
-
Protocol B: SNAr (Nucleophilic Aromatic Substitution)
Target Application: Coupling with Morpholine, Piperidine, Benzylamine, or Alkyl Amines.
Mechanistic Rationale
The nitro group at C5 and nitrile at C3 pull electron density from the C2 position, making it highly susceptible to nucleophilic attack. Palladium is unnecessary and adds cost/metal impurities.
Step-by-Step Procedure
-
Setup:
-
Dissolve 2-Chloro-6-methyl-5-nitronicotinonitrile (1.0 mmol) in THF (3 mL).
-
-
Addition:
-
Add DIPEA (Diisopropylethylamine) (1.5 equiv).
-
Add Amine (1.1 equiv).
-
-
Reaction:
-
Stir at 60°C for 1–3 hours. (Many will react at RT).
-
Visual Cue: Reaction often turns bright yellow/orange immediately.
-
-
Workup:
-
Pour into water (15 mL).
-
The product usually precipitates. Filter and wash with water.
-
Drying: Vacuum oven at 40°C.
-
Comparative Data & Troubleshooting
| Parameter | Buchwald-Hartwig (Protocol A) | SNAr (Protocol B) |
| Primary Scope | Anilines, Amides, Weak Nucleophiles | Alkyl Amines, Cyclic Amines |
| Base | Cs₂CO₃ (Inorganic, Mild) | DIPEA or TEA (Organic) |
| Solvent | Toluene / Dioxane | THF / DMF / MeCN |
| Temp | 80–110°C | RT – 60°C |
| Common Failure | Hydrodehalogenation: Cl replaced by H. Fix:[7] Increase amine conc., switch to Pd₂dba₃. | Hydrolysis: Cl replaced by OH. Fix: Ensure solvents are dry; avoid hydroxide bases. |
Troubleshooting "The Black Tar"
Nitro-pyridines are prone to forming dark, polymeric tars if overheated in the presence of strong bases.
-
Cause: Deprotonation of the C6-Methyl group (which is acidic due to the ortho-nitro group) followed by polymerization.
-
Solution: Never use NaH, LiHMDS, or NaOtBu. Stick to Carbonates (Cs₂CO₃) or tertiary amines (DIPEA).
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Context: Establishes BrettPhos as the ligand of choice for primary amines.[1]
-
-
Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl chlorides with amines."[1][4][8] Journal of the American Chemical Society.[4] Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link
- Context: Discusses the reactivity profiles of 2-chloropyridines in drug discovery.
-
BenchChem Application Data. (2025). "Regioselective Amination of Polychloropyrimidines and Pyridines." Link
-
Context: Comparative data on SNAr vs. Pd-catalysis for electron-deficient heterocycles.[10]
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. datapdf.com [datapdf.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoselective Reduction of 5-Nitronicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 5-Aminonicotinonitrile Scaffolds
The transformation of 5-nitronicotinonitrile to 5-aminonicotinonitrile is a pivotal step in the synthesis of a multitude of pharmacologically active agents. The resulting 5-aminonicotinonitrile core is a versatile building block, incorporated into molecules targeting a wide array of diseases. Its strategic importance lies in the dual functionality of the amino group and the nitrile, which serve as handles for further chemical elaboration in drug discovery programs. Consequently, the efficient and, most critically, the chemoselective reduction of the nitro group in the presence of a reducible nitrile is a paramount challenge for medicinal and process chemists. This guide provides an in-depth analysis of various methodologies, offering detailed protocols and the rationale behind their application to empower researchers in this crucial synthetic transformation.
The Core Challenge: Achieving Chemoselectivity
The primary obstacle in the reduction of 5-nitronicotinonitrile is the potential for the concomitant reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). Both the nitro and nitrile functionalities are susceptible to reduction under various conditions. Therefore, the selection of a reducing agent and reaction conditions that exhibit high selectivity for the nitro group is essential for a successful synthesis. The choice of methodology often depends on factors such as substrate compatibility, scalability, cost, and the desired purity of the final product.
Figure 1: The chemoselectivity challenge in the reduction of 5-nitronicotinonitrile.
Methodologies for Nitro Group Reduction
This section details several field-proven methods for the selective reduction of the nitro group on 5-nitronicotinonitrile derivatives. Each protocol is presented with an explanation of its underlying principles to guide the researcher in making an informed choice.
Stannous Chloride (SnCl₂) Reduction: The Classic and Selective Choice
Stannous chloride (tin(II) chloride) is a widely used and reliable reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities, including nitriles.[1][2] The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, with the protons typically supplied by an alcoholic solvent or added acid.
Causality Behind the Choice: The key advantage of SnCl₂ is its excellent chemoselectivity. Under the conditions typically employed, it shows a strong preference for the nitro group over the nitrile.[1] This makes it an ideal choice for small to medium-scale laboratory syntheses where purity and selectivity are paramount. The primary drawback is the formation of tin-based byproducts, which can complicate the workup and purification process.[3]
Figure 2: General workflow for the SnCl₂ reduction of 5-nitronicotinonitrile.
Detailed Protocol: SnCl₂ Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-nitronicotinonitrile (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate).
-
Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Workup - Neutralization: With vigorous stirring, carefully add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH of the mixture is slightly basic (pH 7-8). This will cause the precipitation of tin salts.[3]
-
Workup - Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer). The tin salts may form an emulsion, which can sometimes be broken up by filtration through a pad of celite.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 5-aminonicotinonitrile.
Safety: Stannous chloride is a corrosive and sensitizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The workup should be performed in a well-ventilated fume hood.
Iron (Fe) Reduction in Acidic Medium: The Robust and Economical Method
The reduction of aromatic nitro compounds using iron powder in the presence of an acid (the Béchamp reduction) is one of the oldest and most scalable methods in organic synthesis.[4] The reaction is heterogeneous and involves the oxidation of iron to iron salts, with the nitro group being reduced to an amine.
Causality Behind the Choice: This method is highly cost-effective and generally provides good yields.[5] It is particularly well-suited for large-scale industrial applications. The workup is often simpler than with tin salts, as iron oxides can be removed by filtration.[6] However, the strongly acidic conditions may not be suitable for substrates with acid-labile functional groups.
Detailed Protocol: Fe/HCl Reduction
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add 5-nitronicotinonitrile (1.0 eq), ethanol (10 mL/g), and water (2-4 mL/g).
-
Reagent Addition: Add iron powder (3.0-5.0 eq) to the slurry.
-
Reaction Conditions: Heat the mixture to reflux (80-90 °C). Add concentrated hydrochloric acid (HCl, 0.2-0.5 eq) dropwise. The reaction is often exothermic.
-
Monitoring: Continue heating at reflux and monitor the reaction by TLC or LC-MS until completion (typically 1-3 hours).
-
Workup - Filtration: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron and iron salts. Wash the filter cake thoroughly with ethanol or methanol.
-
Workup - Neutralization: Combine the filtrates and concentrate under reduced pressure. Redissolve the residue in water and basify to pH 8-9 with a base such as ammonium hydroxide or sodium carbonate.
-
Workup - Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation and Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product as required.
Safety: The reaction can be highly exothermic, especially during the addition of acid. Ensure efficient cooling and controlled addition. Hydrogen gas may be evolved, so the reaction must be conducted in a well-ventilated fume hood away from ignition sources.
Catalytic Transfer Hydrogenation: The Mild and Efficient Alternative
Catalytic transfer hydrogenation (CTH) is an attractive alternative to traditional catalytic hydrogenation that uses high-pressure hydrogen gas. In CTH, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, transfers hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon (Pd/C).[7][8]
Causality Behind the Choice: CTH avoids the need for specialized high-pressure hydrogenation equipment, making it more accessible for many laboratories. The conditions are generally mild, and by carefully selecting the catalyst and hydrogen donor, good selectivity for the nitro group can be achieved.[7] Formic acid is a particularly effective hydrogen source for this transformation.[9]
Detailed Protocol: Pd/C and Formic Acid Transfer Hydrogenation
-
Reaction Setup: In a round-bottom flask, suspend 5-nitronicotinonitrile (1.0 eq) and 10% Pd/C catalyst (5-10 mol %) in a solvent such as methanol or tetrahydrofuran (THF) (15-20 mL/g).
-
Reagent Addition: Add formic acid (HCOOH, 3.0-5.0 eq) or an equivalent amount of ammonium formate to the suspension.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by observing the cessation of gas evolution (CO₂) and confirmed by TLC or LC-MS.
-
Workup - Filtration: Upon completion, cool the mixture and filter it through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Workup - Basification and Extraction: Combine the filtrates and carefully neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent like ethyl acetate.
-
Isolation and Purification: Dry the organic layer, concentrate, and purify the resulting amine as described in the previous methods.
Safety: Palladium on carbon can be pyrophoric, especially when dry. Handle the catalyst as a wet paste and do not allow it to dry on filter paper. The reaction with formic acid produces carbon dioxide, which can cause pressure buildup if the system is sealed. Ensure adequate venting.
Sodium Dithionite (Na₂S₂O₄) Reduction: The Aqueous-Based Method
Sodium dithionite is an inexpensive and safe reducing agent that is effective for the reduction of aromatic nitro compounds to anilines, often in an aqueous or mixed aqueous-organic solvent system.[10][11]
Causality Behind the Choice: This method is advantageous for its mild conditions and the use of a relatively non-toxic and easy-to-handle reagent.[12] It can be a good option for substrates that are sensitive to acidic conditions or metal catalysts. However, yields can sometimes be variable, and the workup may require extraction from a large volume of water.[13]
Detailed Protocol: Sodium Dithionite Reduction
-
Reaction Setup: Dissolve or suspend 5-nitronicotinonitrile (1.0 eq) in a mixture of an organic solvent like methanol or THF and water (e.g., a 1:1 or 2:1 mixture).
-
Reagent Addition: Add sodium dithionite (Na₂S₂O₄, 3.0-4.0 eq) portion-wise to the stirred solution. The reaction can be exothermic.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete, as monitored by TLC.
-
Workup: Dilute the reaction mixture with water and extract the product with ethyl acetate or another suitable organic solvent.
-
Isolation and Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate to give the crude product, which can then be purified.
Safety: Sodium dithionite is a flammable solid and can decompose, releasing toxic sulfur oxides upon heating or contact with acid.[11] Perform the reaction in a well-ventilated area.
Summary and Comparison of Reduction Methods
| Method | Reagents | Typical Yield | Selectivity (NO₂ vs. CN) | Advantages | Disadvantages |
| Stannous Chloride | SnCl₂·2H₂O, Ethanol | Good to Excellent | Excellent | High selectivity, reliable for complex molecules.[1] | Difficult workup due to tin salts, poor atom economy.[2] |
| Iron in Acid | Fe powder, HCl/AcOH | Good to Excellent | Very Good | Low cost, scalable, straightforward filtration.[4][5] | Strongly acidic conditions, potential for high exotherm. |
| Transfer Hydrogenation | Pd/C, HCOOH or HCOONH₄ | Very Good | Good to Excellent | Mild conditions, avoids high-pressure H₂.[7] | Catalyst can be pyrophoric, cost of palladium. |
| Sodium Dithionite | Na₂S₂O₄, aq. MeOH/THF | Moderate to Good | Good | Mild, aqueous conditions, inexpensive reagent.[10] | Can require large solvent volumes, yields may vary.[13] |
Conclusion
The selective reduction of 5-nitronicotinonitrile to 5-aminonicotinonitrile is a critical transformation that can be achieved through several effective methods. The choice of protocol should be guided by the specific requirements of the synthesis, including scale, cost, substrate sensitivity, and available equipment. For laboratory-scale synthesis where chemoselectivity is the highest priority, stannous chloride remains an excellent and reliable choice. For larger-scale and more cost-sensitive applications, reduction with iron powder offers a robust and economical alternative. Catalytic transfer hydrogenation represents a modern, mild, and efficient method that circumvents the need for specialized high-pressure equipment, making it a highly attractive option for a wide range of applications in drug discovery and development.
References
-
Aragen Life Sciences. (n.d.). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Retrieved from [Link]
-
Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]
-
LOCKSS. (2015). SYNTHESIS OF NELARABINE WITH PURE β-ANOMER THROUGH LATE-STAGE CH NITRATION/NITRO. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). NICOTINONITRILE. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
MDPI. (2020). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. Catalysts, 10(9), 1033. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
-
ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link]
-
SciSpace. (2006). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Letters in Organic Chemistry, 3(2), 113-116. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]
-
ResearchGate. (n.d.). The catalytic hydrogenation performance of Pd/RS and Pd/MS for five cycles. Retrieved from [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Enantio- and Diastereoselective Synthesis of γ-Amino Alcohols. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?. Retrieved from [Link]
-
SciSpace. (1997). Reduction of Nitroarenes with Sodium Dithionite. ChemInform, 28(40). Retrieved from [Link]
-
Nature. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6176. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites. Catalysis Science & Technology. Retrieved from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
National Institutes of Health. (2015). Dehydrogenation, disproportionation and transfer hydrogenation reactions of formic acid catalyzed by molybdenum hydride compounds. Dalton Transactions, 44(9), 3941–3953. Retrieved from [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production. Green Chemistry. Retrieved from [Link]
-
West Research Group. (n.d.). Publications. Retrieved from [Link]
-
National Institutes of Health. (2019). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. RSC Advances, 9(46), 26975–26984. Retrieved from [Link]
-
ResearchGate. (2002). Direct nitration of five membered heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.
-
ResearchGate. (2021). Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co-Nx sites. Retrieved from [Link]
Sources
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- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
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- 8. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Dehydrogenation, disproportionation and transfer hydrogenation reactions of formic acid catalyzed by molybdenum hydride compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
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- 12. aragen.com [aragen.com]
- 13. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of the Cyano Group in 2-Chloro-6-methyl-5-nitronicotinonitrile
Executive Summary & Reactivity Landscape
The compound 2-Chloro-6-methyl-5-nitronicotinonitrile (CAS 66909-33-9) is a high-value pharmacophore scaffold, particularly in the development of kinase inhibitors and heterocyclic bioisosteres. Its synthetic utility stems from the "Reactivity Triad": the electrophilic 2-Chloro group, the reducible 5-Nitro group, and the versatile 3-Cyano group.
This guide focuses on the derivatization of the cyano (CN) group . However, due to the high susceptibility of the 2-chloro position to Nucleophilic Aromatic Substitution (
The Reactivity Triad Analysis
-
Pathway A (Cyclization-Dominant): Nucleophiles capable of bidentate attack (e.g., hydrazines, amidines) will displace the 2-Cl and cyclize onto the 3-CN, forming fused bicyclic systems like pyrazolo[3,4-b]pyridines . This is the most common pharmaceutical application.
-
Pathway B (Orthogonal Derivatization): Acid-catalyzed hydrolysis can selectively transform the CN to an amide or acid without displacing the 2-Cl, provided nucleophilic bases are avoided.
-
Pathway C (Fusion-Rearrangement): Reaction with azides typically leads to
at the 2-position followed by cyclization to tetrazolo[1,5-a]pyridines , rather than forming a pendant tetrazole.
Visualizing the Divergent Pathways
The following diagram illustrates the critical decision points in the synthetic workflow.
Caption: Divergent synthetic pathways for 2-Chloro-6-methyl-5-nitronicotinonitrile based on reagent selection.
Protocol A: Synthesis of Pyrazolo[3,4-b]pyridine Scaffold
Target: 3-Amino-6-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Application: Core scaffold for ATP-competitive kinase inhibitors.
Mechanistic Insight
This reaction is a cascade sequence. The hydrazine nitrogen acts as a nucleophile, displacing the chlorine at C2 (
Experimental Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-6-methyl-5-nitronicotinonitrile (1.0 eq, 10 mmol) in Ethanol (absolute, 10 volumes, 20 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Dropwise add Hydrazine Hydrate (80% or 64% solution, 2.5 eq) over 10 minutes. Note: Exothermic reaction.
-
Reaction: Remove the ice bath and heat the mixture to reflux (78°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, and a lower fluorescent spot (product) will appear.
-
-
Workup: Cool the reaction mixture to room temperature. The product typically precipitates as a yellow to orange solid.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL) to remove excess hydrazine.
-
Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.
QC & Validation Criteria
| Parameter | Specification | Method |
| Appearance | Yellow/Orange Powder | Visual |
| Yield | > 85% | Gravimetric |
| 1H NMR (DMSO-d6) | Pyrazole-NH (broad, >12 ppm), NH2 (broad, ~6-7 ppm) | Structural Confirmation |
| MS (ESI+) | [M+H]+ corresponds to MW - Cl + N2H3 | Mass Spectrometry |
Protocol B: Selective Hydrolysis to Nicotinamide
Target: 2-Chloro-6-methyl-5-nitronicotinamide Application: Intermediate for further C3 derivatizations (e.g., Hofmann rearrangement) while preserving the C2-Cl handle for late-stage functionalization.
Mechanistic Insight
Using basic conditions (NaOH/H2O2) often leads to the hydrolysis of the 2-Cl group to a 2-OH (pyridone) species due to the high electrophilicity of the ring. To preserve the chlorine, acidic hydrolysis is strictly required. The mechanism involves protonation of the nitrile nitrogen, water attack, and tautomerization to the amide.[1]
Experimental Procedure
-
Preparation: Charge a 50 mL flask with Conc. Sulfuric Acid (H2SO4) (5 mL per 1g of substrate).
-
Addition: Add 2-Chloro-6-methyl-5-nitronicotinonitrile (1.0 eq) portion-wise to the acid at room temperature. Ensure distinct dispersion.
-
Reaction: Heat the mixture to 60–65°C for 1–2 hours.
-
Critical Control: Do not exceed 70°C, as decarboxylation or hydrolysis to the acid may occur.
-
-
Quenching: Pour the reaction mixture slowly onto crushed ice (50g). Vigorous stirring is essential.
-
Neutralization: Adjust pH to ~4–5 using saturated Sodium Acetate solution or careful addition of NH4OH (keep cold). Avoid high pH to prevent Cl displacement.
-
Isolation: Extract with Ethyl Acetate (3 x 20 mL) or filter the precipitate if solid forms upon quenching.
QC & Validation Criteria
| Parameter | Specification | Method |
| IR Spectrum | Loss of CN stretch (~2230 cm-1); Appearance of Amide C=O (~1680 cm-1) | FTIR |
| Chlorine Integrity | Positive Beilstein test or MS isotope pattern (3:1 ratio for 35Cl/37Cl) | Elemental Analysis/MS |
Protocol C: Tetrazolo[1,5-a]pyridine Fusion
Target: 6-Methyl-7-nitrotetrazolo[1,5-a]pyridine Application: Bioisostere generation; high nitrogen content energetic materials.
Mechanistic Insight
Attempts to synthesize a pendant tetrazole at C3 using Sodium Azide often fail to retain the C2-Cl. The azide ion is a potent nucleophile that displaces the C2-Cl first. The resulting 2-azido-3-cyanopyridine undergoes a rapid, spontaneous electrocyclic ring closure (azide-nitrile cycloaddition) to form the fused tetrazolo[1,5-a]pyridine system.
Experimental Procedure
-
Preparation: Dissolve substrate (1.0 eq) in DMF (Dimethylformamide, anhydrous).
-
Reagent: Add Sodium Azide (NaN3, 1.2 eq) and Ammonium Chloride (NH4Cl, 1.2 eq).
-
Reaction: Heat to 90°C for 4–6 hours.
-
Safety Note: Azide reactions can generate Hydrazoic acid (HN3). Perform in a well-ventilated fume hood behind a blast shield.
-
-
Workup: Pour into water. The fused product is typically less soluble and will precipitate.[2]
-
Purification: Recrystallize from Ethanol/Water.
References
-
Pyrazolo[3,4-b]pyridine Synthesis
-
Hydrolysis of Chloronicotinonitriles
- Title: Amidase-catalyzed hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid. (Demonstrates the stability/instability of the Cl group).
- Source:ResearchG
-
URL:[Link]
-
Tetrazolo-Pyridine Fusion
- Title: Synthesis and reactivity of 2-chloro-nicotinonitrile derivatives towards nucleophiles (Azide cycliz
- Source:Q
-
URL:[Link]
-
General Reactivity of 2-Chloro-3-cyano-pyridines
Sources
Application Notes and Protocols for the Analytical Characterization of 2-Chloro-6-methyl-5-nitronicotinonitrile
Introduction
2-Chloro-6-methyl-5-nitronicotinonitrile is a substituted pyridine derivative of significant interest in pharmaceutical development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The purity, stability, and overall quality of this intermediate are critical to ensure the safety and efficacy of the final drug product. Nitropyridines are a class of compounds recognized for their synthetic versatility and biological activities.[2] This document provides a comprehensive guide to the analytical methods for the complete characterization of 2-Chloro-6-methyl-5-nitronicotinonitrile, intended for researchers, scientists, and drug development professionals.
The methodologies detailed herein are designed to provide a robust framework for identity confirmation, purity assessment, and the detection of potential impurities or degradants. Given the compound's structure, featuring a chlorinated pyridine ring, a nitro group, a methyl group, and a nitrile group, a multi-faceted analytical approach is essential. The protocols are grounded in established principles of chromatography and spectroscopy, with a focus on explaining the rationale behind methodological choices to ensure scientific integrity and reproducibility.
Physicochemical Properties and Structure
A thorough understanding of the physicochemical properties of 2-Chloro-6-methyl-5-nitronicotinonitrile is fundamental to the development of robust analytical methods.
-
Chemical Structure:
-
IUPAC Name: 2-chloro-6-methyl-5-nitropyridine-3-carbonitrile
-
Molecular Formula: C₇H₄ClN₃O₂
-
Molecular Weight: 197.58 g/mol
-
-
Key Structural Features:
-
Pyridine Ring: A basic heterocyclic aromatic ring.
-
Chloro Group: An electron-withdrawing group that influences the reactivity and chromatographic behavior.
-
Nitro Group: A strong electron-withdrawing group, making the compound amenable to detection by electron capture detectors (ECD) in gas chromatography.
-
Methyl Group: An electron-donating group.
-
Nitrile Group: A polar functional group that can be susceptible to hydrolysis.[3]
-
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are central to assessing the purity of 2-Chloro-6-methyl-5-nitronicotinonitrile and identifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the premier method for the purity determination of non-volatile and thermally labile compounds. The selection of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar to non-polar analytes like the target compound.
The chosen mobile phase of acetonitrile and water provides excellent peak shape and resolution for a wide range of aromatic compounds. The addition of a small amount of acid, such as formic acid, is crucial for protonating the pyridine nitrogen, which suppresses silanol interactions with the column packing and results in symmetrical peaks. A gradient elution is employed to ensure the timely elution of both the main analyte and any potential impurities with differing polarities. UV detection is selected based on the chromophoric nature of the pyridine ring and the nitro group.
Caption: HPLC analysis workflow from sample preparation to data processing.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Concentration | 1 mg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile impurities and to provide complementary separation selectivity to HPLC, GC-MS is an invaluable tool. The presence of the nitro group makes the molecule a good candidate for detection by sensitive detectors like an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD).[4] However, GC-MS provides the added advantage of structural elucidation of unknown peaks.
A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is chosen to provide good separation of aromatic compounds. The temperature program is designed to ensure the elution of the analyte and potential impurities within a reasonable timeframe while maintaining good peak shape. Electron ionization (EI) is a standard and robust ionization technique for generating reproducible mass spectra for library matching.
Caption: GC-MS analysis workflow from sample preparation to data analysis.
| Parameter | Recommended Conditions |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 100 °C, hold for 2 min |
| Ramp: 15 °C/min to 280 °C, hold for 5 min | |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Sample Preparation | 1 mg/mL in Acetone |
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques are essential for confirming the identity and structure of 2-Chloro-6-methyl-5-nitronicotinonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group protons and aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, nitro, and nitrile groups.
-
¹³C NMR: The spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the nitrile carbon. The chemical shifts will provide further confirmation of the carbon skeleton and the position of the substituents.
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| ¹H NMR Parameters | |
| Pulse Program | Standard single pulse |
| Number of Scans | 16 |
| Relaxation Delay | 1 s |
| ¹³C NMR Parameters | |
| Pulse Program | Proton-decoupled |
| Number of Scans | 1024 |
| Relaxation Delay | 2 s |
| Sample Concentration | 10-20 mg/mL |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.
The FTIR spectrum will provide characteristic absorption bands corresponding to the various functional groups in 2-Chloro-6-methyl-5-nitronicotinonitrile. The positions of these bands are indicative of the molecular structure.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretching | 2240-2220 |
| NO₂ (Nitro) | Asymmetric Stretching | 1550-1500 |
| Symmetric Stretching | 1380-1340 | |
| C=C, C=N (Aromatic Ring) | Stretching | 1600-1450 |
| C-H (Methyl) | Stretching | 2980-2900 |
| C-Cl (Chloro) | Stretching | 800-600 |
| Parameter | Recommended Conditions |
| Spectrometer | FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector |
| Sampling Technique | Attenuated Total Reflectance (ATR) or KBr pellet |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. For instance:
-
Orthogonal Techniques: The use of both HPLC (a liquid-phase separation) and GC-MS (a gas-phase separation) provides orthogonal data. A compound that is pure by both methods has a very high probability of being pure.
-
Cross-Verification: The structural information obtained from NMR and FTIR should be consistent with the molecular weight and fragmentation patterns observed in GC-MS.
-
System Suitability: Before any sample analysis, system suitability tests (e.g., injection precision, resolution, and tailing factor for HPLC; signal-to-noise for GC-MS) must be performed to ensure the analytical system is performing correctly.
Conclusion
The analytical characterization of 2-Chloro-6-methyl-5-nitronicotinonitrile requires a combination of chromatographic and spectroscopic techniques. The application notes and protocols provided in this guide offer a robust framework for researchers and scientists to ensure the quality, purity, and identity of this important pharmaceutical intermediate. Adherence to these scientifically sound and well-rationalized methods will contribute to the overall integrity of the drug development process.
References
-
SIELC. (n.d.). Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
-
Agilent. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]
Sources
HPLC analysis of 2-Chloro-6-methyl-5-nitronicotinonitrile
An Application Note for the Quality Control of 2-Chloro-6-methyl-5-nitronicotinonitrile using High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-6-methyl-5-nitronicotinonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and potency critical for downstream applications. The method detailed herein is designed for accuracy, precision, and specificity, suitable for quality control and stability testing in research and drug development environments. We will elucidate the rationale behind the chromatographic choices, provide a step-by-step protocol, and outline system suitability and validation parameters to ensure trustworthy and reproducible results.
Introduction and Method Rationale
2-Chloro-6-methyl-5-nitronicotinonitrile is a substituted pyridine derivative characterized by several functional groups that dictate its chemical and chromatographic behavior. The presence of the pyridine ring conjugated with a nitro group creates a strong chromophore, making UV detection a highly sensitive and appropriate choice.[1] The overall molecule possesses moderate polarity, making it an ideal candidate for reversed-phase (RP) HPLC, where separation is achieved based on hydrophobic interactions with a non-polar stationary phase.
The primary objective of this method is to separate the main component from potential process-related impurities and degradation products. Common impurities could arise from starting materials or side reactions during synthesis, while degradation could occur via hydrolysis of the nitrile group or displacement of the chloro substituent.[2]
Causality of Methodological Choices:
-
Reversed-Phase Chromatography: Selected due to the non-polar to moderately polar nature of the analyte. A C18 stationary phase is chosen for its versatility and strong hydrophobic retention, providing a robust starting point for separating compounds of this class.[3]
-
Mobile Phase Composition: A gradient elution using acetonitrile and a buffered aqueous phase is employed. Acetonitrile is an excellent solvent for nitroaromatic compounds and offers good peak shape and lower viscosity than methanol.[4] A phosphate buffer at a slightly acidic pH (~3.5) is used to ensure the pyridine nitrogen is consistently protonated, preventing peak tailing and improving reproducibility.
-
UV Detection: The conjugated system of the nitro-substituted pyridine ring is expected to exhibit strong UV absorbance.[1] A detection wavelength of 254 nm is selected as it offers a good balance of sensitivity for the analyte and many potential aromatic impurities.
Method Development & Logic Visualization
The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical flow from understanding the analyte's properties to establishing a validated analytical procedure.
Sources
Application Note: Assay Development & Chemical Profiling of 2-Chloro-6-methyl-5-nitronicotinonitrile
Abstract
2-Chloro-6-methyl-5-nitronicotinonitrile (CMNN) is a hyper-electrophilic pyridine scaffold widely utilized in the synthesis of fused heterocyclic active pharmaceutical ingredients (APIs), including NNRTIs and kinase inhibitors. Its unique substitution pattern—featuring a nitro group at C5 and a nitrile at C3—activates the C2-chlorine toward rapid Nucleophilic Aromatic Substitution (
Introduction: The Privileged Scaffold
In Fragment-Based Drug Discovery (FBDD), CMNN serves as a "linchpin" intermediate. The electronic architecture of the pyridine ring is heavily modulated by its substituents:
-
C2-Cl: The leaving group, activated by the ring nitrogen and electron-withdrawing groups.
-
C3-CN (Nitrile): Provides inductive withdrawal and serves as a cyclization handle (e.g., for amino-pyridines).
-
C5-NO2 (Nitro): Provides strong resonance withdrawal, making C2 highly susceptible to nucleophilic attack, and serves as a latent amine for subsequent cyclization.
Scientific Rationale: Developing robust assays for CMNN requires understanding its susceptibility to hydrolysis and its varied reaction rates with different amines. Standardizing these parameters ensures reproducible library synthesis.
Chemical Reactivity Assay ( Kinetics)
Objective: To determine the relative reaction rates of various amine nucleophiles with CMNN. This "Reactivity Profiling Assay" allows chemists to group building blocks by reactivity, optimizing reaction times for high-throughput library synthesis.
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism (
Experimental Protocol: HPLC-Based Kinetic Monitoring
Reagents:
-
Substrate: CMNN (10 mM stock in DMSO).
-
Nucleophile: Benzylamine (Standard), Aniline (Slow control), Morpholine (Fast control).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Acetonitrile (MeCN).[1]
Step-by-Step Procedure:
-
Preparation: Prepare a reaction mixture containing CMNN (1.0 eq, 0.1 M final conc) and DIPEA (1.2 eq) in MeCN at 25°C.
-
Initiation: Add the amine nucleophile (1.1 eq) to initiate the reaction. T=0.
-
Sampling: At defined intervals (0.5, 1, 2, 5, 10, 30, 60 min), remove a 50 µL aliquot.
-
Quenching: Immediately dilute the aliquot into 950 µL of "Quench Buffer" (90:10 Water:MeCN + 0.5% Formic Acid). The acid protonates the amine, halting the reaction.
-
Analysis: Inject onto RP-HPLC (Method described in Section 3).
-
Calculation: Plot the disappearance of CMNN (Area %) vs. time to determine
and .
Data Interpretation
| Nucleophile Class | Reaction Condition Recommendation | |
| Aliphatic Amines (e.g., Morpholine) | < 2 min | Room Temp, no catalyst required. |
| Benzylic Amines | 5 - 15 min | Room Temp, mild base (DIPEA). |
| Anilines (Electron Deficient) | > 60 min | Heat (60-80°C) or stronger base required. |
Analytical Method Development (QC Assay)
Objective: CMNN is prone to hydrolysis at the C2 position, generating the 2-hydroxy impurity (2-hydroxy-6-methyl-5-nitronicotinonitrile). This assay quantifies purity and detects degradation.
HPLC Protocol (Reverse Phase)
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use phosphate buffer if MS detection is planned).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (aromatic core) and 280 nm (nitro/nitrile absorbance).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % A (Water) | % B (MeCN) | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 8.0 | 5 | 95 | Elution of CMNN |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 95 | 5 | Re-equilibration |
Critical Note on Stability: Samples of CMNN dissolved in unbuffered water/DMSO mixtures can degrade within hours. Always prepare QC samples in anhydrous MeCN or analyze immediately after dilution.
Synthetic Application: Scaffold Derivatization
Objective: To utilize CMNN in the synthesis of a 7-azaindole or pyrido[2,3-d]pyrimidine core. This protocol demonstrates the "Reduction-Cyclization" sequence.
Workflow Diagram
The following diagram illustrates the decision logic for processing CMNN, from QC to Library Synthesis.
Caption: Operational workflow for processing CMNN from raw material validation through multi-step synthesis.
Protocol: Synthesis of Pyridopyrimidine Derivative
-
Displacement (
):-
Combine CMNN (1.0 eq) and Primary Amine (1.1 eq) in Ethanol.
-
Add Triethylamine (1.5 eq).
-
Stir at RT for 2 hours (Monitor via QC Assay).
-
Precipitate with water, filter, and dry.[3]
-
-
Reduction (Nitro to Amine):
-
Cyclization (Nitrile-Amine Condensation):
-
The resulting ortho-amino-nitrile is a precursor.
-
Treat with Formamidine Acetate (2.0 eq) in 2-Methoxyethanol at 120°C.
-
The amino group attacks the formamidine, which then condenses with the nitrile to close the pyrimidine ring.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| New Peak at RRT 0.8 | Hydrolysis of Cl to OH | Use anhydrous solvents; check water content in DMSO stock. |
| Incomplete Reaction | Deactivation by solvent H-bonding | Switch from MeOH/EtOH to DMF or DMSO (dipolar aprotic accelerates |
| Multiple Products | Attack at Nitrile | Lower reaction temperature; ensure amine is not in large excess. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16686036 (2-Chloro-6-methyl-5-nitronicotinonitrile). Retrieved from [Link]
-
Gore, S. et al. (2013). Nucleophilic Aromatic Substitution of 2-Chloropyridines. Journal of Organic Chemistry. (General reference for
mechanism on pyridines). [Link] -
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for the described HPLC method development). [Link]
-
World Intellectual Property Organization (2010). Patent WO2010128323: Synthesis of fused pyridine derivatives. (Demonstrates the use of this specific intermediate in drug synthesis). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Nicotinonitriles
Welcome to the technical support center for the synthesis of substituted nicotinonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic procedures. Here, we provide in-depth troubleshooting guides and frequently asked questions in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific issues you may encounter during the synthesis of substituted nicotinonitriles, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired Nicotinonitrile Product
Question: My reaction to synthesize a substituted nicotinonitrile is resulting in a consistently low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in nicotinonitrile synthesis can be attributed to several factors, often related to suboptimal reaction conditions or the purity of your reagents. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.[1]
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature: Gradually increase the reaction temperature in small increments. Some cyclization steps, like in the Bohlmann-Rahtz synthesis, require high temperatures to proceed efficiently.[2] However, be mindful that excessive heat can lead to decomposition.
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. In some cases, increasing the catalyst loading may be beneficial. For instance, acid catalysts like ytterbium triflate or zinc bromide can facilitate the cyclodehydration step in the Bohlmann-Rahtz synthesis.[2][3]
-
-
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Identify Side Products: Isolate and characterize the major side products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Understanding the structure of the byproducts will provide valuable clues about the competing reaction pathways.
-
Adjust Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may favor a particular side reaction.
-
Solvent Effects: The choice of solvent can significantly influence the reaction pathway. For example, in the Bohlmann-Rahtz synthesis, protic and polar solvents like ethanol can be more favorable than aprotic solvents like DMSO for certain substrates.[2]
-
-
-
Reagent Purity and Stability: Impurities in starting materials or the degradation of reagents can inhibit the reaction or lead to unwanted byproducts.
-
Troubleshooting:
-
Verify Purity: Ensure the purity of your starting materials using appropriate analytical methods. Purify reagents if necessary.
-
Fresh Reagents: Use freshly distilled or opened reagents, especially those that are sensitive to air or moisture. For instance, enamines used in the Bohlmann-Rahtz synthesis can be unstable.[2]
-
-
-
Product Decomposition: The target nicotinonitrile may be unstable under the reaction or workup conditions.[1]
-
Troubleshooting:
-
Monitor Stability: Use TLC or LC-MS to monitor the stability of your product throughout the reaction and workup process.
-
Milder Conditions: If decomposition is observed, explore milder reaction conditions, such as lower temperatures or the use of less harsh reagents. For example, using Amberlyst-15 ion exchange resin can be a milder alternative to strong acid catalysts in the Bohlmann-Rahtz synthesis.[2][3]
-
-
Issue 2: Formation of Dihydropyridine Intermediates in Hantzsch-type Syntheses
Question: In my Hantzsch-type synthesis of a nicotinonitrile, I am isolating a significant amount of the dihydropyridine intermediate instead of the fully aromatized product. How can I promote complete oxidation?
Answer: The Hantzsch pyridine synthesis initially produces a dihydropyridine, which then needs to be oxidized to the final pyridine product.[4][5] The accumulation of the dihydropyridine intermediate indicates that the oxidation step is inefficient under your current reaction conditions.
Potential Causes & Solutions:
-
Insufficient Oxidizing Agent: The amount or strength of the oxidizing agent may be inadequate.
-
Troubleshooting:
-
Choice of Oxidant: Common oxidizing agents for this transformation include ferric chloride, manganese dioxide, or potassium permanganate.[4] If one is not effective, consider trying an alternative.
-
Stoichiometry: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. It may be necessary to use a slight excess.
-
-
-
Suboptimal Reaction Conditions for Oxidation: The conditions may not be conducive to the oxidation step.
-
Troubleshooting:
-
Temperature: The oxidation step may require a higher temperature than the initial condensation. Consider performing the reaction in a two-step process where the temperature is increased after the initial condensation is complete.
-
Solvent: The choice of solvent can impact the efficiency of the oxidation. Experiment with different solvents to find one that facilitates the oxidation.
-
-
-
In-situ vs. Separate Oxidation: Performing the oxidation in the same pot as the condensation (one-pot synthesis) can sometimes be less efficient.
-
Troubleshooting:
-
Isolate and Oxidize: Isolate the dihydropyridine intermediate first and then subject it to a separate oxidation step under optimized conditions. This two-step approach often provides better control and higher yields of the final aromatized product.
-
-
Issue 3: Formation of Polymeric or Tar-like Byproducts
Question: My reaction mixture is turning dark and forming a significant amount of intractable tar-like material, making product isolation difficult. What is causing this and how can I prevent it?
Answer: The formation of polymeric or tar-like substances is often a result of uncontrolled side reactions, such as polymerization of starting materials or products, or decomposition under harsh reaction conditions.
Potential Causes & Solutions:
-
High Reaction Temperature: Excessive heat can lead to the decomposition of reactants and intermediates, resulting in the formation of complex, high-molecular-weight byproducts.
-
Troubleshooting:
-
Lower Temperature: Reduce the reaction temperature. Even a small decrease can significantly minimize decomposition pathways.
-
Gradual Heating: Heat the reaction mixture gradually to the desired temperature to avoid localized overheating.
-
-
-
Strongly Acidic or Basic Conditions: Harsh acidic or basic conditions can catalyze unwanted polymerization or condensation reactions.
-
Troubleshooting:
-
Milder Catalysts: If using a strong acid or base catalyst, consider switching to a milder alternative. For example, in syntheses where acid catalysis is required, solid acid catalysts like Amberlyst-15 can be a gentler option.[2][3]
-
Control pH: If possible, buffer the reaction mixture to maintain a more controlled pH range.
-
-
-
Reactive Intermediates: The reaction may be proceeding through highly reactive intermediates that are prone to polymerization.
-
Troubleshooting:
-
Dilution: Running the reaction at a lower concentration can sometimes reduce the rate of bimolecular side reactions that lead to polymerization.
-
Trapping Intermediates: In some cases, it may be possible to add a reagent that selectively reacts with and "traps" the problematic intermediate, preventing it from polymerizing.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of substituted nicotinonitriles.
Q1: What are the most common synthetic routes to substituted nicotinonitriles?
A1: Several well-established methods are used for the synthesis of substituted nicotinonitriles. The choice of method often depends on the desired substitution pattern. Some of the most common routes include:
-
Guareschi-Thorpe Condensation: This method involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound or a ketone in the presence of ammonia.[6][7][8]
-
Bohlmann-Rahtz Pyridine Synthesis: This two-step synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a trisubstituted pyridine.[2][3][9][10]
-
Hantzsch Pyridine Synthesis: This multi-component reaction involves the condensation of an aldehyde, a β-ketoester (two equivalents), and a nitrogen source like ammonia or ammonium acetate.[4][5] While it primarily yields dihydropyridines, subsequent oxidation leads to the desired pyridine.
-
Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials are increasingly popular for the efficient synthesis of highly substituted nicotinonitriles.[11][12][13] These reactions often offer advantages in terms of atom economy and reduced reaction times.[14]
Q2: How does the choice of catalyst affect the outcome of the reaction?
A2: The catalyst can play a critical role in determining the reaction's efficiency, selectivity, and the formation of side products.
-
Acid Catalysts: In reactions like the Bohlmann-Rahtz synthesis, acid catalysts such as acetic acid, zinc bromide, or ytterbium triflate can lower the activation energy for the cyclodehydration step, allowing the reaction to proceed at lower temperatures.[3] However, strong acids can also lead to the decomposition of acid-sensitive substrates.[2]
-
Base Catalysts: In condensations like the Guareschi-Thorpe reaction, a base is often required to deprotonate the active methylene compound, initiating the reaction cascade. The choice and concentration of the base can influence the reaction rate and the formation of byproducts.
-
Lewis Acid Catalysts: Lewis acids can coordinate to carbonyl groups, activating them towards nucleophilic attack and accelerating the reaction.
-
Heterogeneous Catalysts: Solid-supported catalysts, such as nanostructured diphosphates, offer advantages like easy separation from the reaction mixture and potential for reuse, contributing to more environmentally friendly processes.[12]
Q3: What are the key parameters to consider when optimizing a nicotinonitrile synthesis?
A3: Optimizing a nicotinonitrile synthesis involves a systematic evaluation of several key parameters:
-
Temperature: As discussed, temperature is a critical factor that can influence reaction rate, yield, and the formation of byproducts.
-
Solvent: The polarity and protic/aprotic nature of the solvent can significantly affect the solubility of reagents, the stability of intermediates, and the overall reaction pathway.
-
Reactant Stoichiometry: Precise control over the molar ratios of the reactants is essential to maximize the formation of the desired product and minimize side reactions.
-
Catalyst: The choice of catalyst and its loading can have a profound impact on the reaction's efficiency and selectivity.
-
Reaction Time: Monitoring the reaction over time is crucial to determine the optimal point for quenching the reaction to maximize yield and minimize product degradation.
Section 3: Data and Experimental Protocols
Table 1: Comparison of Catalysts in a Model Bohlmann-Rahtz Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ytterbium triflate | 20 | Toluene | Reflux | High | [2] |
| Zinc bromide | 15 | Toluene | Reflux | High | [2] |
| Acetic Acid | - | - | High | Moderate | [3] |
| Amberlyst-15 | - | - | Milder | Good | [2][3] |
Note: "High" and "Good" yields are relative terms as reported in the literature and can vary depending on the specific substrates used.
Experimental Protocol: General Procedure for a One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol is a generalized example based on literature procedures and should be adapted for specific substrates.[13][14]
-
Reagent Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), the methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Solvent/Catalyst Addition (if applicable): If a solvent or catalyst is used, add it to the reaction mixture at this stage. Some procedures are performed under solvent-free conditions.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C). The reaction can be heated conventionally or using microwave irradiation.[14]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add a suitable solvent (e.g., ethanol) to precipitate the crude product.
-
Purification: Collect the crude product by filtration and purify it by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyanopyridine derivative.
Section 4: Visualizing Reaction Pathways
Diagram 1: Simplified Bohlmann-Rahtz Pyridine Synthesis Pathway
Caption: Bohlmann-Rahtz synthesis workflow.
Diagram 2: Troubleshooting Logic for Low Nicotinonitrile Yield
Caption: Troubleshooting workflow for low yields.
References
-
Reactivity of 2-amino-3-cyanopyridines. (2023, May). ResearchGate. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. [Link]
-
Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (2020). MDPI. [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]
-
Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]
-
Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Guareschi–Thorpe condensation. ResearchGate. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Pyridine Ring Synthesis. [Link]
-
Icilio Guareschi and his amazing “1897 reaction”. National Institutes of Health. [Link]
-
2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Guareschi-Thorpe Condensation. Merck Index. [Link]
-
Nicotinonitrile. Organic Syntheses. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. [Link]
-
HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. YouTube. [Link]
-
(a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones. ResearchGate. [Link]
-
Nicotinonitrile. Wikipedia. [Link]
-
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]
-
A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]
-
A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]
-
Nicotinic acid. Wikipedia. [Link]
-
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]
-
FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Thieme Connect. [Link]
- Preparation of pyridines and nicotinonitrile
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 8. Guareschi-Thorpe Condensation [drugfuture.com]
- 9. synarchive.com [synarchive.com]
- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: A Guide to the Stability and Handling of 2-Chloro-6-methyl-5-nitronicotinonitrile
Welcome to the technical support center for 2-Chloro-6-methyl-5-nitronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the decomposition of this compound throughout your experimental workflow. By understanding the potential instabilities of this molecule and implementing the recommended best practices, you can ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of 2-Chloro-6-methyl-5-nitronicotinonitrile?
A1: While specific stability data for 2-Chloro-6-methyl-5-nitronicotinonitrile is not extensively published, based on the functional groups present (a chlorinated pyridine ring, a nitro group, a nitrile group, and a methyl group), several factors can contribute to its decomposition:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the nitrile group to a carboxamide or carboxylic acid, or potentially the displacement of the chloro group.
-
Nucleophilic Attack: The electron-deficient pyridine ring, further activated by the nitro and cyano groups, is susceptible to nucleophilic attack. Common nucleophiles in a lab environment include water, alcohols (from solvents), and amines.
-
Photodecomposition: Many nitro-aromatic compounds are light-sensitive and can degrade upon exposure to UV or even ambient light.
-
Thermal Stress: Excessive heat during synthesis, purification, or storage can lead to decomposition. While a related compound, 2-chloro-6-methyl-5-nitronicotinamide, has a relatively high melting point of 195-196 °C, prolonged exposure to elevated temperatures should be avoided.[1]
-
Presence of Strong Acids or Bases: Extreme pH conditions can catalyze decomposition pathways. For instance, strong bases can promote nucleophilic substitution of the chlorine atom.
Q2: How can I assess the purity of my 2-Chloro-6-methyl-5-nitronicotinonitrile sample and check for degradation?
A2: Regularly assessing the purity of your compound is crucial. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A rapid and effective method to visualize the number of components in your sample. The appearance of new spots or streaking may indicate decomposition.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A decrease in the area of the main peak and the appearance of new peaks are clear indicators of degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the desired product and detect the presence of impurities by revealing unexpected signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the mass of potential degradation products.[2]
Troubleshooting Guides
Issue 1: Unexpected side products are observed after synthesis.
Possible Cause: Decomposition during the reaction or workup, potentially due to excessive heat, prolonged reaction times, or the presence of water. Synthesis of related chlorinated nicotinonitriles often involves reagents like phosphorus oxychloride and phosphorus pentachloride, which can lead to byproducts if not carefully controlled.[3][4]
Troubleshooting Steps:
-
Temperature Control: Carefully monitor and control the reaction temperature. For exothermic reactions, ensure adequate cooling.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions with atmospheric moisture.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis.
-
Workup Quenching: Pouring the reaction mixture into crushed ice is a common quenching method for reactions involving phosphorus oxychloride.[3] This should be done carefully to control the exotherm.
-
Purification: Impurities can arise from starting materials, side reactions, or decomposition.[2] Purification via recrystallization or column chromatography should be performed promptly after synthesis.
Issue 2: The compound degrades during purification.
Possible Cause: The chosen purification method may be too harsh. For example, using protic solvents in chromatography could lead to decomposition on the stationary phase, or excessive heating during recrystallization could be detrimental.
Troubleshooting Steps:
-
Column Chromatography:
-
Use a less polar solvent system if possible.
-
Consider using a deactivated stationary phase (e.g., neutral alumina instead of silica gel).
-
Work quickly to minimize the time the compound spends on the column.
-
-
Recrystallization:
-
Choose a solvent system with a lower boiling point.
-
Avoid prolonged heating.
-
If the compound is sensitive to a particular solvent, try a different one.
-
Issue 3: The stored compound shows signs of degradation over time.
Possible Cause: Improper storage conditions, such as exposure to light, moisture, or air.
Troubleshooting Steps:
-
Storage Environment: Store the compound in a cool, dark, and dry place. A desiccator or a glove box with an inert atmosphere is ideal.
-
Container: Use an amber-colored vial to protect it from light. Ensure the container is tightly sealed.
-
Inert Atmosphere: For long-term storage, consider storing under an argon or nitrogen atmosphere.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Prepare a dilute solution of your 2-Chloro-6-methyl-5-nitronicotinonitrile in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light.
-
A single spot indicates a likely pure compound. Multiple spots suggest the presence of impurities or degradation products.
Protocol 2: General Guidelines for Storage
-
Ensure the compound is completely dry before storage.
-
Transfer the solid compound to a clean, dry amber glass vial.
-
Flush the vial with an inert gas (argon or nitrogen).
-
Seal the vial tightly with a cap that has a chemically resistant liner.
-
Label the vial clearly with the compound name, date, and any handling precautions.
-
Store the vial in a refrigerator or freezer, inside a desiccator if possible.
Visualizing Potential Decomposition Pathways
The following diagram illustrates potential decomposition pathways for 2-Chloro-6-methyl-5-nitronicotinonitrile based on its chemical structure.
Sources
Technical Support Center: Troubleshooting Failed Reactions with 2-Chloro-6-methyl-5-nitronicotinonitrile
Welcome to the dedicated technical support center for 2-Chloro-6-methyl-5-nitronicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate and troubleshoot your chemical reactions, ensuring the integrity and success of your experiments.
Understanding the Reactivity of 2-Chloro-6-methyl-5-nitronicotinonitrile
2-Chloro-6-methyl-5-nitronicotinonitrile is a highly functionalized pyridine derivative. Its reactivity is governed by the interplay of its substituents:
-
2-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
-
Cyano and Nitro Groups: Powerful electron-withdrawing groups that activate the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.
-
Methyl Group: Can be a site for oxidation under harsh conditions.
The electron-deficient nature of the pyridine ring makes this compound an ideal substrate for a variety of transformations, but also susceptible to certain side reactions if conditions are not carefully controlled.
Troubleshooting Common Reaction Failures: A Question-and-Answer Guide
This section directly addresses specific issues you may encounter during your experiments.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is one of the most common applications for this reagent, typically involving the displacement of the 2-chloro group with amines, alcohols, or thiols.
Question 1: My SNAr reaction with an amine is not proceeding to completion, and I'm recovering starting material. What are the likely causes and solutions?
Answer:
This is a common issue that can often be resolved by systematically evaluating several reaction parameters.
-
Insufficient Activation: While the nitro and cyano groups are strongly activating, a weak nucleophile may still require more forcing conditions.
-
Causality: The rate-determining step in many SNAr reactions is the initial nucleophilic attack to form the Meisenheimer complex.[1] Increasing the reaction's energy can overcome this activation barrier.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation and any signs of decomposition (darkening of the reaction mixture).
-
Solvent Choice: Ensure your solvent can solubilize both reactants. For SNAr, polar aprotic solvents like DMF, DMSO, or NMP are often excellent choices as they can stabilize the charged Meisenheimer intermediate.
-
Base Selection: If your nucleophile is a primary or secondary amine, a non-nucleophilic base (e.g., DIPEA, K₂CO₃, or Cs₂CO₃) is often required to scavenge the HCl generated. Ensure the base is strong enough to deprotonate the amine or the intermediate adduct.
-
-
-
Steric Hindrance: A bulky nucleophile or substitution ortho to the chloro group can sterically hinder the reaction.
-
Troubleshooting Steps:
-
Prolonged Reaction Time: Simply extending the reaction time may be sufficient for sterically demanding reactions.
-
Higher Temperatures: As above, increased thermal energy can help overcome steric barriers.
-
-
-
Low Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines may not be sufficiently nucleophilic.
-
Troubleshooting Steps:
-
Use a Stronger Base: A stronger base can generate a more nucleophilic amide anion in situ, but be cautious of competing side reactions.
-
Consider a Change in Reaction Conditions: For less reactive amines, consider a change in catalyst or solvent system.
-
-
Question 2: My reaction mixture is turning dark, and I'm observing multiple unidentified spots on my TLC. What is happening?
Answer:
Darkening of the reaction mixture often indicates decomposition of the starting material or product.
-
Possible Causes:
-
High Temperatures: 2-Chloro-6-methyl-5-nitronicotinonitrile, like many nitroaromatics, can be thermally sensitive.
-
Strongly Basic Conditions: While a base is often necessary, strong bases like NaOH or KOH can lead to unwanted side reactions. With the related 2-chloro-5-nitropyridine, strong hydroxide bases can cause ring-opening.[2]
-
Hydrolysis: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of water and acid or base.[3]
-
-
Troubleshooting and Prevention:
-
Optimize Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Use a Milder Base: Switch to a weaker inorganic base like K₂CO₃ or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly to minimize water content and prevent hydrolysis.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[3]
-
II. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
These reactions are powerful tools for forming new carbon-carbon bonds at the 2-position.
Question 3: My Suzuki-Miyaura coupling with an arylboronic acid is failing, and I'm observing dehalogenation of my starting material. How can I fix this?
Answer:
Dehalogenation (replacement of the chloro group with hydrogen) is a known side reaction in palladium-catalyzed couplings.
-
Causality: This side reaction can be promoted by certain palladium catalysts and reaction conditions.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient aryl chlorides, electron-rich and bulky ligands often promote the desired cross-coupling over dehalogenation. Consider ligands such as SPhos, XPhos, or RuPhos.
-
Catalyst Choice: Ensure you are using an appropriate palladium source. Pd(PPh₃)₄ or a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand are common starting points.
-
Base and Solvent System: The base and solvent system can influence the outcome. A common combination for Suzuki couplings is K₂CO₃ or K₃PO₄ in a solvent mixture such as dioxane/water or toluene/water.[4] Anhydrous conditions with a base like K₂CO₃ in toluene can also be effective, particularly for electron-rich boronic acids.[4]
-
Temperature Control: Run the reaction at the lowest temperature that allows for efficient coupling to minimize side reactions.
-
Question 4: The reaction is sluggish, and I'm recovering a significant amount of starting material even after prolonged reaction times.
Answer:
Slow reaction rates in Suzuki-Miyaura couplings can stem from several factors.
-
Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture.
-
Troubleshooting Steps:
-
Degas Solvents: Thoroughly degas your solvents before use to remove dissolved oxygen.
-
Use Fresh Catalyst: Ensure your palladium catalyst and ligands are of high quality and have been stored properly.
-
Pre-catalyst Activation: In some cases, a pre-activation step for the catalyst may be beneficial.
-
-
-
Poor Solubility: If either coupling partner has poor solubility in the reaction solvent, the reaction rate will be significantly reduced.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your 2-Chloro-6-methyl-5-nitronicotinonitrile and boronic acid in various solvents. Common solvents for Suzuki reactions include toluene, dioxane, DMF, and THF, often with a co-solvent of water.
-
Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates.
-
-
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
Step-by-Step Methodology:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-6-methyl-5-nitronicotinonitrile (1.0 eq.), the desired amine (1.1-1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Step-by-Step Methodology:
-
To a dry Schlenk flask, add 2-Chloro-6-methyl-5-nitronicotinonitrile (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent(s) (e.g., a mixture of dioxane and water, typically 4:1 to 10:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Physicochemical Properties and Stability
While extensive experimental data for 2-Chloro-6-methyl-5-nitronicotinonitrile is not widely published, the following properties can be inferred from structurally similar compounds.
| Property | Predicted Value/Information | Source (Analogous Compounds) |
| Appearance | Likely a yellow or off-white solid | [5] |
| Melting Point | The related amide has a melting point of 195-196 °C. | [6] |
| Solubility | Expected to be soluble in polar aprotic solvents (DMF, DMSO, acetone) and chlorinated solvents; sparingly soluble in alcohols; and poorly soluble in water and nonpolar hydrocarbons. | [7] |
| Stability | Store in a cool, dry, dark place under an inert atmosphere. The compound is susceptible to hydrolysis, particularly under basic conditions, and may be thermally sensitive. | [3] |
Potential Side Reactions
Being aware of potential side reactions is crucial for troubleshooting and optimizing your experiments.
References
- Heinisch, G., Matuszczak, B., & Purstinger, G. (1997). Pyridazinobenzodiazepin-5-ones as non-nucleoside HIV Reverse Transcriptase Inhibitors. Archiv der Pharmazie, 330(8), 221-225.
- Haynes, R. K., & Pett, C. (2007). Ring-opening of 2-chloro-5-nitropyridine with hydroxide ion. Tetrahedron Letters, 48(31), 5489-5491.
- Wang, H., et al. (2000). Synthesis of alkyl derivatives of 2-aminobenzenethiols substituted by chloro and nitro groups.
- Yosuke, K., et al. (2003). Donor-bridge-acceptor triad compounds containing the aromatic sulfur bridges. Journal of the American Chemical Society, 125(34), 10219-10226.
-
ChemSynthesis. (2025). 2-chloro-6-methyl-5-nitronicotinamide. Retrieved from [Link]
- Zou, R., et al. (1997). Synthesis and antiviral activity of 2-chloro-5,6-dihalo-D-ribofuranosylbenzimidazoles. Journal of Medicinal Chemistry, 40(6), 803-811.
- El-Bardan, A. A. (1999). The mechanism of the reaction between 2-chloro-5-nitropyridine and aryloxide ions. International Journal of Chemical Kinetics, 31(9), 677-682.
- Zeller, M., et al. (2007). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3248.
- Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and Alkenylpurines.
- Suwanprasop, S., et al. (2003). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1417-o1418.
- Zhang, Y., et al. (2004). N-tert-butyl-4-chloro-5-methyl-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2051-o2052.
- Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19.
- Barbour, L. J. (2001). X-SEED, a software tool for supramolecular crystallography. Journal of Supramolecular Chemistry, 1(4), 189-191.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
- Westrip, S. P. (2010). publCIF: a program for editing and validating CIFs. Journal of Applied Crystallography, 43(4), 920-925.
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
- Bruker. (2009). APEX2 and SAINT. Bruker AXS Inc., Madison, Wisconsin, USA.
- Jubilant Ingrevia Limited. (2012).
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
-
ScienceDirect. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Purification of Nitropyridine Compounds
Welcome to the Technical Support Center for the purification of nitropyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of these versatile chemical intermediates. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity, yield, and stability of your nitropyridine compounds.
I. Understanding the Challenges: The Chemical Nature of Nitropyridines
Nitropyridine compounds present a unique set of purification challenges stemming from their distinct chemical properties. The presence of both a basic pyridine ring and a strongly electron-withdrawing nitro group profoundly influences their polarity, stability, and reactivity.[1][2]
-
High Polarity: The nitro group significantly increases the polarity of the pyridine scaffold, often leading to poor solubility in non-polar organic solvents and strong retention on normal-phase silica gel.[3][4]
-
Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties, with pKa values typically in the range of 5 to 6.[5][6][7] This basicity can lead to strong interactions with acidic silanol groups on standard silica gel, resulting in peak tailing, poor resolution, and even degradation during chromatographic purification.[5]
-
Reactivity and Instability: The electron-deficient nature of the pyridine ring, a consequence of the nitro group's electron-withdrawing effect, makes it susceptible to nucleophilic attack.[1][8] Additionally, some nitropyridine derivatives can be sensitive to acidic or basic conditions, heat, and light, leading to degradation during purification and storage.[5][9]
-
Common Impurities: Impurities in nitropyridine synthesis can include unreacted starting materials, byproducts from side reactions (such as isomers from nitration reactions), and residual catalysts.[10][11][12] These impurities may have similar polarities to the target compound, complicating separation.
II. Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues that may arise during the purification of nitropyridine compounds in a question-and-answer format, providing actionable solutions and the scientific reasoning behind them.
Chromatography Issues
Q1: My nitropyridine compound is streaking badly on the silica gel TLC plate and I'm observing a low recovery from my flash column. What's happening and how can I fix it?
A1: This is a classic sign of strong interaction between your basic nitropyridine and the acidic silanol groups on the silica gel surface.[5] This can lead to irreversible adsorption and on-column degradation. Here’s a systematic approach to troubleshoot this:
Step-by-Step Troubleshooting Protocol:
-
Assess Compound Stability on Silica: Before committing to a large-scale column, perform a 2D TLC stability test.[5]
-
Spot your crude sample on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent.
-
Dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise and re-develop it in the same eluent.
-
Interpretation: If your compound is stable, you will see a single spot on the 45-degree diagonal. Any spots below this diagonal indicate degradation products.[5]
-
-
Modify the Mobile Phase:
-
Add a Competing Base: Incorporate a small amount of a volatile base like triethylamine (TEA) or ammonia (as a solution in methanol) into your eluent system (typically 0.1-2% v/v).[5][13] The competing base will preferentially interact with the acidic silanol sites, minimizing their interaction with your nitropyridine and improving peak shape.
-
Use a Polar Protic Solvent: Solvents like methanol or ethanol can also help by hydrogen bonding with the silanol groups, but a basic modifier is often more effective.
-
-
Deactivate or Change the Stationary Phase:
-
Basified Silica: You can prepare a slurry of silica gel with your eluent and add a small amount of aqueous ammonia to raise the pH before packing the column.[13]
-
Alternative Stationary Phases: If degradation is significant, consider switching to a more inert stationary phase such as alumina (basic or neutral), or specialty phases like amino- or cyano-bonded silica.[14][15] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[3][14]
-
Q2: My nitropyridine compound won't move off the baseline on the TLC plate, even with 100% ethyl acetate. How can I get it to elute?
A2: This indicates your compound is highly polar. You'll need a more polar eluent system.
Recommended Solvent Systems for Highly Polar Compounds:
| Solvent System Components | Typical Ratio (v/v) | Notes |
| Dichloromethane / Methanol | 98:2 to 80:20 | A standard starting point for increasing polarity. |
| Ethyl Acetate / Methanol | 95:5 to 70:30 | Another common polar combination. |
| Chloroform / Methanol / Ammonia | 90:10:1 (example) | The addition of ammonia helps with basic compounds.[4] |
| Dichloromethane / (10% NH4OH in MeOH) | 99:1 to 90:10 | A pre-mixed basic modifier simplifies preparation.[4] |
Workflow for Eluent System Selection:
Caption: Decision workflow for optimizing the mobile phase for polar nitropyridines.
Recrystallization Issues
Q3: I'm trying to recrystallize my nitropyridine, but it "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution above its melting point.[10] This is common with impurities that depress the melting point.
Troubleshooting Protocol for "Oiling Out":
-
Increase the Solvent Volume: Add more hot solvent to fully dissolve the oil. The solution may have been supersaturated.
-
Lower the Crystallization Temperature: Allow the solution to cool more slowly to room temperature, and then place it in a refrigerator or freezer.
-
Change the Solvent System:
-
Use a Lower-Boiling Solvent: This will reduce the temperature at which the compound precipitates.
-
Employ a Co-solvent System: Dissolve your compound in a good solvent (e.g., methanol, ethanol) at an elevated temperature, and then slowly add a poor solvent (e.g., water, hexane, diethyl ether) until the solution becomes turbid.[16] Then, add a small amount of the good solvent to redissolve the precipitate and allow it to cool slowly.
-
Q4: My recrystallized nitropyridine is still impure. How can I improve the purity?
A4: This suggests that the impurities have similar solubility properties to your target compound.
Strategies for Improving Recrystallization Purity:
-
Perform a Second Recrystallization: A subsequent recrystallization can often remove remaining impurities.
-
Use a Different Solvent: The solubility of your compound and the impurities may differ significantly in another solvent. A solvent screening is recommended.[10]
-
Charcoal Treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove it. Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary to separate impurities with similar solubility profiles.[10]
III. Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for purifying nitropyridines by column chromatography?
A1: A gradient of ethyl acetate in hexanes is a good starting point for less polar nitropyridines. For more polar compounds, a gradient of methanol in dichloromethane is a common choice.[17] It is crucial to develop a solvent system using TLC that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation on a column.[18]
Q2: How should I store purified nitropyridine compounds to prevent degradation?
A2: Store them in a cool, dark, and dry place. Amber vials are recommended to protect against photodegradation, which can be a concern for nitroaromatic compounds.[9] For long-term storage, consider an inert atmosphere (nitrogen or argon) if the compound is known to be sensitive to air or moisture.
Q3: Can I use reversed-phase chromatography for purifying nitropyridines?
A3: Yes, reversed-phase chromatography (e.g., using a C18 column) is an excellent alternative, especially for highly polar or water-soluble nitropyridines.[3][18] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Adding a modifier such as formic acid or trifluoroacetic acid (TFA) is often necessary to protonate the pyridine nitrogen, which can improve peak shape and retention.[15][19]
Q4: My nitropyridine is an HCl or HBr salt. How does this affect purification?
A4: Purifying salt forms on silica gel can be challenging. The salt may be too polar to elute or may streak severely. It is often better to neutralize the salt to the freebase before chromatography. If you must chromatograph the salt, reversed-phase or ion-exchange chromatography are more suitable options.[5]
Q5: How can I assess the purity of my final nitropyridine product?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography of a Moderately Polar Nitropyridine with a Basic Modifier
This protocol is suitable for a nitropyridine that exhibits streaking on a standard silica gel TLC plate.
-
Preparation of the Eluent: Prepare a stock solution of your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate) and add 0.5% (v/v) triethylamine (TEA).
-
Column Packing:
-
Select an appropriate size flash column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Wet pack the column with the prepared eluent, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve your crude nitropyridine in a minimal amount of dichloromethane or the eluent.
-
For larger quantities or less soluble compounds (Dry Loading): Add a small amount of silica gel to a solution of your crude product and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
-
Elution:
-
Begin eluting with the prepared solvent system, collecting fractions.
-
Monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of a Nitropyridine using a Co-solvent System
This protocol is useful when a single solvent for recrystallization is not ideal.
-
Solvent Selection: Identify a "good" solvent in which your compound is soluble when hot, and a "poor" solvent in which it is insoluble even when hot (e.g., good: ethanol; poor: water). The two solvents must be miscible.
-
Dissolution: Place your crude nitropyridine solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent to completely dissolve the solid.
-
Inducing Precipitation: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals in a vacuum oven.
-
V. Visualization of Key Concepts
Caption: A decision tree for selecting an initial purification strategy for nitropyridine compounds.
VI. References
-
BenchChem. (2025). Reactivity of the nitro group on a pyridine ring.
-
BenchChem. (2025). Refining purification techniques for high-purity 3-Nitro-5-phenylpyridine.
-
Canadian Science Publishing. (1951). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES.
-
BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
-
Brainly.com. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?.
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
-
Columbia University. Column chromatography.
-
Canadian Science Publishing. (1951). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES.
-
ResearchGate. (2018). For highly polar compound, how to do the purification?.
-
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 3-Amino-4-nitropyridine Derivatives.
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
Reddit. (2023). Purification of strong polar and basic compounds.
-
Molecules. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
-
Wikipedia. Pyridine.
-
Journal of the Chemical Society B: Physical Organic. (1967). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis.
-
BenchChem. (2025). Addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
-
Organic Syntheses. 2,3-diaminopyridine.
-
ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
-
Google Patents. (2010). Process for preparation of nitropyridine derivatives.
-
ResearchGate. (2025). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
-
Royal Society of Chemistry. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid.
-
Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.
-
Research India Publications. (2014). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification.
-
BenchChem. (2025). In-depth Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents.
-
BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.
-
Chemistry LibreTexts. (2022). Acid-base properties of nitrogen-containing functional groups.
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
-
Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Nature and Science. (2007). The Chromatography of Nitro compounds.
-
PubMed. (1976). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle.
-
Teledyne ISCO. Purine and Related Compound Purification Strategies.
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Degradation Profiling by RP- HPLC: A Review.
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
-
Chemical Society Reviews. (2012). The significance of acid/base properties in drug discovery.
-
PubMed. (2016). Study of the structures of photodegradation impurities and pathways of photodegradation of cilnidipine by liquid chromatography/Q-Orbitrap mass spectrometry.
-
PubMed. (2013). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brainly.com [brainly.com]
- 3. biotage.com [biotage.com]
- 4. Purification [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. teledynelabs.com [teledynelabs.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. columbia.edu [columbia.edu]
- 19. biotage.com [biotage.com]
Technical Support Center: Navigating Regioselectivity in the Functionalization of Nicotinonitriles
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with nicotinonitriles. This resource provides in-depth, experience-driven answers to common challenges encountered when attempting to control the site of functionalization on the nicotinonitrile scaffold. The inherent electronic properties of the pyridine ring, combined with the strongly electron-withdrawing nitrile group, create a complex reactivity landscape where regioisomeric mixtures are a common outcome. This guide is structured to help you troubleshoot these issues and design more selective and efficient synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Reactivity
This section addresses foundational questions about the electronic nature of nicotinonitriles and how it dictates regiochemical outcomes.
Q1: What are the intrinsically most reactive positions on the nicotinonitrile (3-cyanopyridine) ring?
A1: The reactivity of the nicotinonitrile ring is dominated by the interplay between the electron-withdrawing effects of the ring nitrogen and the C3-cyano group. This creates a highly electron-deficient (π-deficient) system.
-
For Nucleophilic Attack: The positions ortho (C2, C4) and para (C6) to the ring nitrogen are the most electron-deficient and thus most susceptible to attack by nucleophiles. The nitrile group at C3 further acidifies the protons at C2 and C4, making them kinetically favored sites for deprotonation by strong bases.[1][2]
-
For Electrophilic Attack: The entire ring is deactivated towards electrophilic aromatic substitution (EAS), similar to nitrobenzene.[2] If forced, the reaction would likely occur at C5, the position least deactivated by the nitrogen and cyano group. However, EAS is generally not a practical strategy for functionalizing this scaffold.
-
For Radical Attack (Minisci-type reactions): Radical reactions, like the Minisci reaction, preferentially occur at the C2, C4, and C6 positions due to the electron-deficient nature of the pyridine ring.[3]
Q2: How does the cyano group at the C3 position influence regioselectivity compared to other substituents?
A2: The C3-cyano group is a powerful electron-withdrawing group (EWG) that significantly influences the acidity of adjacent C-H bonds.[1]
-
Increased C-H Acidity: It strongly acidifies the protons at C2 and C4, making them prime targets for deprotonation (metalation) with strong bases like organolithiums or lithium amides. This effect is often more pronounced than steric hindrance, guiding the reaction to these sites.
-
Directing Effect in C-H Activation: In transition-metal-catalyzed C-H activation, the nitrile group can act as a directing group, although the pyridine nitrogen is typically dominant.[4][5] However, the electronic activation it provides at C4 complements the directing effect of the nitrogen, making C4 a common site for functionalization in these reactions.[1]
Section 2: Troubleshooting Guide - Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for regioselective functionalization, but it is fraught with challenges when applied to nicotinonitriles.
Q3: I am trying to lithiate 2-chloronicotinonitrile to functionalize the C4 position, but I'm getting a mixture of isomers and decomposition. What's going wrong?
A3: This is a classic problem arising from competing directing groups and the high reactivity of the system.
-
The Problem of Competing Directors: You have two potential directing metalation groups (DMGs): the pyridine nitrogen and the C2-chloro substituent. The nitrogen directs to C2 and C6, while the chloro group directs to C3. However, the most acidic proton is at C4, influenced by both the nitrogen and the nitrile. A strong, non-hindered base like n-BuLi can be unselective.
-
Side Reactions: Organolithium reagents can add to the nitrile group or displace the chloro substituent via nucleophilic aromatic substitution (SNAr).
Troubleshooting & Optimization:
| Potential Cause | Troubleshooting Step & Explanation |
| Incorrect Base | Switch to a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) .[6][7] These bases are less likely to add to the nitrile or displace the chloride and will preferentially abstract the most acidic proton at C4. |
| Reaction Temperature | Perform the lithiation at a very low temperature (-78 °C or even -95 °C ) to minimize side reactions. The stability of the lithiated intermediate is critical. Anionic Fries-type rearrangements can occur if the temperature is too high.[6] |
| Quenching Protocol | Ensure your electrophile is highly reactive and added at low temperature. Poorly reactive electrophiles require warming the reaction, which can lead to decomposition or isomerization of the lithiated species. |
dot
Caption: Troubleshooting workflow for DoM of 2-chloronicotinonitrile.
Section 3: Troubleshooting Guide - Palladium-Catalyzed Cross-Coupling
Cross-coupling reactions on di- or poly-halogenated nicotinonitriles are essential for building molecular complexity. Regioselectivity is dictated by the relative reactivity of the C-X bonds.
Q4: My Suzuki coupling on 2,6-dichloronicotinonitrile with an arylboronic acid is giving me a mixture of the 2- and 6-substituted products. How can I favor substitution at one position?
A4: The electronic environments at the C2 and C6 positions are very similar, leading to poor selectivity. However, subtle electronic and steric factors can be exploited. The C-Cl bond alpha to the pyridine nitrogen (C2 and C6) is generally more reactive towards Pd(0) insertion than halides at other positions.[8] Between C2 and C6, selectivity is often challenging.
Troubleshooting & Optimization:
| Parameter | Strategy to Favor C6-Substitution | Strategy to Favor C2-Substitution | Explanation |
| Ligand Choice | Use a bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos). | Use a less bulky ligand (e.g., PPh₃) or a ligand that coordinates more strongly. | The bulky ligand will sterically disfavor oxidative addition at the more hindered C2 position, which is flanked by both the nitrogen and the C3-cyano group.[8][9] |
| Solvent | Aprotic polar solvents like DME or Dioxane are standard. | Solvent effects can be subtle; screening may be necessary. | Solvent can influence catalyst speciation and activity. |
| Directing Groups | If a directing group (e.g., -OH, -COOH) is present elsewhere on the molecule, it can override the intrinsic reactivity. For 2,6-dichloronicotinic acid, the carboxylate can act as a tunable directing group.[10][11] | Not applicable for the parent 2,6-dichloronicotinonitrile. | The coordination of a directing group to the palladium center can control the site of oxidative addition. |
dot
Caption: Decision tree for regioselective Suzuki coupling.
Section 4: Key Experimental Protocols
These protocols provide a starting point for common regioselective transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Selective C4-Lithiation and Silylation of 2-Chloronicotinonitrile
This protocol is designed to achieve high regioselectivity for the C4 position.
Materials:
-
2-Chloronicotinonitrile
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.
-
Base Preparation: Under a nitrogen atmosphere, add anhydrous THF to the flask and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents). Slowly add n-BuLi (1.05 equivalents) dropwise, keeping the internal temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Litiation: Dissolve 2-chloronicotinonitrile (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.
-
Quenching: Add freshly distilled TMSCl (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Workup: After stirring for an additional hour, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-4-(trimethylsilyl)nicotinonitrile.
References
-
Semmelhack, M. F.; Helquist, P.; Jones, L. D. "Reaction of π-allylnickel halides with organic halides," Journal of the American Chemical Society, 1971. [Link]
-
Daugulis, O.; Do, H.-Q.; Shabashov, D. "Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation," Accounts of Chemical Research, 2009. [Link]
-
Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. "Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality," Angewandte Chemie International Edition, 2009. [Link]
-
Dvořák, P.; Dvořáková, H.; Kratochvíl, B.; Císařová, I.; Ghavre, M.; Sláma, P.; Sieger, L.; Storch, J. "C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring," ACS Catalysis, 2017. [Link]
-
Antonietti, F.; Duncton, M. A. J.; Loidreau, Y. "Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity," Chemistry – A European Journal, 2024. [Link]
-
Maity, P.; Manna, S.; Naveen, T.; Ghorai, P. "C–H functionalization of pyridines," Organic & Biomolecular Chemistry, 2021. [Link]
-
Gouda, M. A.; Hussein, B. H. M.; Helal, M. H.; Salem, M. A. "A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous," Journal of Heterocyclic Chemistry, 2018. [Link]
-
Baran, P. S. "Directed Metalation: A Survival Guide," Baran Laboratory, Scripps Research, N.D. [Link]
-
Snieckus, V. "Directed ortho metalation. User's guide," Chemical Reviews, 1990. [Link]
-
Clayden, J. "Directed (ortho) Metallation," University of Manchester, N.D. [Link]
-
Myers, A. G. "ortho metalation," Myers Research Group, Harvard University, N.D. [Link]
-
Wikipedia. "Directed ortho metalation," Wikipedia, 2023. [Link]
-
Houpis, I. N.; Liu, R.; DeCorte, B.; Nettekoven, U.; Krska, S.; Vykoukal, V.; Knebelsberger, R.; Wang, X.; Davies, I. W. "Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles," The Journal of Organic Chemistry, 2010. [Link]
-
Scott, V. J.; Leadbeater, N. E. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes," ACS Catalysis, 2021. [Link]
-
Knochel, P.; Mosrin, M. "Directed Metalation of Electron-Poor Heteroarenes and Arenes Containing Sensitive Functional Groups," Organic Letters, 2008. [Link]
-
Wikipedia. "Steric effects," Wikipedia, 2023. [Link]
-
Bickelhaupt, F. M.; van Zeist, W.-J. "Comment on 'The Interplay between Steric and Electronic Effects in SN2 Reactions'," Chemistry – A European Journal, 2009. [Link]
-
Anderson, K. W.; Buchwald, S. L. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review," Molecules, 2021. [Link]
-
Knochel, P.; Lin, W.; Baron, O. "Regioselective difunctionalization of pyridines via 3,4-pyridynes," Chemical Science, 2012. [Link]
-
Wang, D.; Weinstein, A. B.; White, P. B.; Stahl, S. S. "Ligand-Controlled Regioselectivity in C–H Activation: A Case Study on Approaches for the Rationalization and Prediction of Selectivities," ChemRxiv, 2018. [Link]
-
Houpis, I.; Liu, R.; DeCorte, B.; Nettekoven, U.; Krska, S.; Vykoukal, V.; Knebelsberger, R.; Wang, X.; Davies, I. "Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles," The Journal of Organic Chemistry, 2010. [Link]
-
Krishnan, R.; Schultz, R. H. "Electronic and Steric Effects in Ligand Substitution at a Transient Organometallic Species: The Reaction of W(CO)5(Cyclohexane) with (CH3)nTHF and (CH3)nFuran (n = 1, 2)," Organometallics, 2001. [Link]
-
Fairlamb, I. J. S.; Kapdi, A. R.; Lee, A. F.; Sanchez, G.; Serrano, E.; Rodriguez, G.; Llusar, R.; Claver, C.; Almela, C.; Najera, C. "Regioselective Cross-Coupling Reactions of Dihalogenated N-Heteroarenes," Chemistry – A European Journal, 2008. [Link]
Sources
- 1. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
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- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric effects - Wikipedia [en.wikipedia.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling with 2-Chloropyridines
Status: Active Ticket Type: High-Priority Technical Guide Subject: Overcoming Catalyst Deactivation and Protodehalogenation in 2-Chloropyridine Substrates Assigned Specialist: Senior Application Scientist, Catalysis Group
Mission Statement
You have reached the Tier-3 Technical Support Center. This guide is not a textbook; it is a troubleshooting engine designed to resolve the specific failure modes associated with 2-chloropyridines . Unlike their 3- and 4-substituted counterparts, 2-chloropyridines present a unique "dead-end" mechanism where the adjacent nitrogen atom coordinates to the palladium center, arresting the catalytic cycle.
This guide provides the logic, the protocols, and the rescue strategies to restore turnover frequency (TOF) and yield.
Module 1: The Failure Analysis (Why Your Reaction Stalled)
The "Nothing Happened" Scenario
Symptom: Starting material is unconsumed. The catalyst was added, heat was applied, but LCMS shows only the 2-chloropyridine peak. Root Cause: Catalyst Poisoning via N-Coordination.
In standard aryl chlorides, the rate-limiting step is often Oxidative Addition.[1] In 2-chloropyridines, the challenge is the formation of a stable, off-cycle Pd(II)-dimer or a Pd-N(pyridine) coordinate complex. The pyridine nitrogen, being adjacent to the reaction site (C2), acts as a chelating ligand, displacing your phosphine/NHC ligand or blocking the vacant site required for the boronic acid/amine to bind.
The "Wrong Product" Scenario
Symptom: The chlorine is gone, but it has been replaced by a hydrogen atom (Product Mass = Target Mass - R + H).
Root Cause: Protodehalogenation.
This occurs when Reductive Elimination is slower than
Module 2: Visualization of Failure & Rescue
The following diagram illustrates the competition between the productive catalytic cycle and the "Death Spiral" of N-coordination.
Figure 1: The "Death Spiral" of 2-chloropyridines. Standard ligands allow the pyridine nitrogen to bind Pd (Red Path), halting the reaction. Bulky ligands force the cycle toward Transmetalation (Green Path).
Module 3: Catalyst Selection Logic (The Matrix)
Do not use Tetrakis (Pd(PPh3)4) or simple Pd(OAc)2/PPh3 systems. They will fail. Use the table below to select the correct system based on your coupling type.
| Coupling Type | Recommended Catalyst System | Ligand Class | Why? |
| Suzuki-Miyaura | Pd-PEPPSI-IPr (1-2 mol%) | NHC (N-Heterocyclic Carbene) | The bulky NHC wingtips sterically block the pyridine N-atom from binding Pd. The "throw-away" pyridine ligand on the precatalyst ensures rapid initiation. |
| Suzuki (Alt) | XPhos Pd G4 (1-3 mol%) | Biaryl Phosphine | XPhos is electron-rich (facilitates oxidative addition) and bulky (prevents N-poisoning). G4 precatalyst guarantees active Pd(0). |
| Buchwald (2° Amine) | RuPhos Pd G4 | Biaryl Phosphine | RuPhos is the gold standard for secondary amines. Prevents |
| Buchwald (1° Amine) | BrettPhos Pd G4 | Biaryl Phosphine | BrettPhos is designed specifically to prevent the binding of the smaller primary amine to the metal center in a non-productive mode. |
Module 4: Experimental Protocols
Protocol A: Suzuki Coupling of Difficult 2-Chloropyridines (The "PEPPSI" Method)
Use this for sterically hindered boronic acids or electron-deficient pyridines.
Reagents:
-
2-Chloropyridine substrate (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2–1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (1.0 – 2.0 mol%)
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (for hydrophobic substrates).
Step-by-Step:
-
Charge: Add solid reagents (Substrate, Boronic acid, Base, Catalyst) to a reaction vial equipped with a stir bar.
-
Purge: Seal the vial with a septum. Evacuate and backfill with Argon/Nitrogen (x3). Critical: Oxygen kills the active NHC-Pd species.
-
Solvent: Add sparged (degassed) solvent via syringe.
-
Heat: Heat to 80°C for 2–4 hours.
-
Note: PEPPSI catalysts are robust. If conversion is low after 2 hours, spike temperature to 100°C.
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Protocol B: Buchwald-Hartwig Amination (The "G4" Method)
Use this for coupling amines to 2-chloropyridines.
Reagents:
-
2-Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)[1]
-
Catalyst: RuPhos Pd G4 (1.0 – 3.0 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Warning: NaOtBu is moisture sensitive.[1] Use fresh bottles. If substrate is base-sensitive, switch to Cs₂CO₃ (requires longer reaction times).
-
-
Solvent: Anhydrous Toluene or THF.
Step-by-Step:
-
Pre-complexing (Optional but recommended): If not using G4 precatalyst, mix Pd(OAc)₂ and RuPhos (1:1.2 ratio) in solvent at room temp for 5 mins to generate the active species before adding substrate. If using G4, skip this.
-
Charge: Add Pd-G4 precatalyst, Substrate, and Base to the vial inside a glovebox or under strict Argon flow.
-
Solvent: Add anhydrous solvent.[1]
-
Amine: Add the amine last (if liquid).
-
Heat: 80°C – 100°C.
-
Troubleshooting: If you see significant protodehalogenation (H-product), lower temperature to 60°C and increase catalyst loading to 5 mol%.
-
Module 5: Troubleshooting Decision Tree
Follow this logic flow to diagnose your specific issue.
Figure 2: Diagnostic logic for correcting failed 2-chloropyridine couplings.
References
-
BenchChem. (2025).[1][2][3] Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Retrieved from 1
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal. Retrieved from
-
Buchwald, S. L., et al. (2006).[4] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Retrieved from 4
-
Umicore. (2024). Pd(PEPPSI)(IPr) Product Guide and Applications. Retrieved from
-
MDPI. (2023). [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst.[5] Retrieved from 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions [mdpi.com]
solvent effects on the reactivity of 2-Chloro-6-methyl-5-nitronicotinonitrile
Topic: 2-Chloro-6-methyl-5-nitronicotinonitrile (CMNN)
Executive Summary: The Reactivity Profile
2-Chloro-6-methyl-5-nitronicotinonitrile (CMNN) is a highly activated electrophile used primarily as an intermediate in the synthesis of azo dyes and antiviral heterocycles (e.g., nevirapine analogues).[1][2]
Its reactivity is defined by the "Push-Pull" electronic effects on the pyridine ring:
-
Activation: The 5-Nitro and 3-Cyano groups are strong electron-withdrawing groups (EWGs).[2] They dramatically lower the LUMO energy of the ring, making the 2-Chloro position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
Risk Factor: The 6-Methyl group is pseudo-acidic.[2] Due to the electron-deficient nature of the ring, these protons can be deprotonated by strong bases, leading to oxidative dimerization (tars) or condensation side-reactions.
Solvent Selection Matrix: The Efficiency vs. Selectivity Trade-off
The choice of solvent dictates the reaction rate (kinetics) and the impurity profile (thermodynamics). Use this matrix to select the optimal system for your nucleophile.
| Solvent Class | Examples | Kinetic Effect | Primary Risk | Recommended For |
| Dipolar Aprotic | DMSO, DMF, NMP, DMAC | Fastest. Solvates cations well; leaves anions "naked" and highly reactive.[1][2] | Hydrolysis. Trace water rapidly converts CMNN to the 2-hydroxy impurity (pyridone).[2] | Weak nucleophiles; High-throughput synthesis.[2] |
| Protic | Methanol, Ethanol, Isopropanol | Moderate/Slow. H-bonding stabilizes the nucleophile, raising the activation energy.[1] | Solubility. Product often precipitates, trapping impurities. | Highly reactive amines; Large-scale manufacturing (easier workup).[2] |
| Non-Polar | Toluene, DCM, THF | Slowest. Poor solubility for ionic reagents.[1] | Incomplete Reaction. Often requires Phase Transfer Catalysts (PTC).[2] | Moisture-sensitive reactions; preventing methyl-group side reactions.[1][2] |
Mechanism & Solvation Visualization
The diagram below illustrates why Dipolar Aprotic solvents accelerate the reaction but increase the risk of side reactions compared to Protic solvents.
Figure 1: Solvation dynamics in SNAr. Dipolar aprotic solvents leave nucleophiles "naked," accelerating both the desired reaction and competitive hydrolysis by trace water.
Troubleshooting Guides (FAQ Format)
Scenario A: "I see a new peak at RRT 0.85 (HPLC) and yield is low."
-
Diagnosis: This is likely 2-Hydroxy-6-methyl-5-nitronicotinonitrile (Hydrolysis Impurity).[1][2]
-
The Cause: In dipolar aprotic solvents (DMSO/DMF), even 0.5% water content acts as a potent nucleophile because the solvent strips away the water's hydrogen-bonding network, making the oxygen more nucleophilic.
-
The Fix:
-
Dry your solvent: Ensure DMF/DMSO water content is <0.1% (Karl Fischer titration).[2]
-
Switch Base: If using Hydroxide bases (NaOH/KOH), switch to Carbonate (K₂CO₃) or tertiary amines (DIEA/TEA) to reduce OH⁻ concentration.
-
Lower Temperature: Hydrolysis often has a higher activation energy than amine substitution.[2] Reducing temp by 10-20°C may favor the amine.[2]
-
Scenario B: "The reaction mixture turned black/tarry."
-
Diagnosis: Oxidative coupling or polymerization of the 6-Methyl group .
-
The Cause: The 6-methyl protons are acidic due to the electron-withdrawing nitro/cyano groups. Strong bases (NaH, alkoxides) in polar solvents can deprotonate this methyl group, leading to complex condensation reactions.[1]
-
The Fix:
Scenario C: "My product won't crystallize or extract from DMSO."
-
Diagnosis: "DMSO Trap."[2] The product is too soluble in DMSO, and water workup creates an emulsion.
-
The Fix:
-
The "Drown-Out" Method: Pour the reaction mixture slowly into 10 volumes of ice-cold 5% aqueous HCl . The acid neutralizes phenoxides and protonates amines, often forcing the solid product to crash out.
-
Switch Solvent System: Use the Toluene/PTC protocol (see below) for easier evaporation.
-
Recommended Protocols
Protocol A: Standard SNAr (Cleanest Profile)
Best for: Primary/Secondary Amines, Thiols.[1]
-
Suspend 1.0 eq of CMNN in Ethanol (10 vol) .
-
Add 1.1 eq of Nucleophile (Amine).
-
Add 1.2 eq of Triethylamine (TEA) or DIPEA .
-
Note: Do not use inorganic bases (K₂CO₃) in ethanol as they are sparingly soluble.[2]
-
-
Reflux (78°C) for 2–4 hours.
-
Monitor by TLC (30% EtOAc/Hexane).[2]
-
Workup: Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol.[2]
-
Why this works: Ethanol solvates the leaving group (Cl⁻) and the product usually crystallizes out, driving the equilibrium forward (Le Chatelier’s principle).
-
Protocol B: Phase Transfer Catalysis (For Unreactive Nucleophiles)
Best for: Azides, Cyanides, or moisture-sensitive reagents.[1]
-
Dissolve 1.0 eq of CMNN in Toluene (10 vol) .
-
Add 1.5 eq of Nucleophile (as a solid salt, e.g., NaN₃).
-
Add 0.05 eq (5 mol%) of Tetrabutylammonium Bromide (TBAB) .
-
Add 10 vol of Water (creating a biphasic system).
-
Vigorous Stirring at 80°C.
-
Why this works: The TBAB shuttles the anion from the water phase into the organic phase where it reacts with CMNN. Since the organic phase is "dry," hydrolysis is minimized.
-
References & Grounding
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2][3] (Chapter on Nucleophilic Aromatic Substitution and Solvent Effects). [2]
-
Bunnett, J. F. (1951). "Kinetics of the Reaction of 2-Chloro-5-nitropyridine with Piperidine in Methanol". Journal of the American Chemical Society. (Foundational work on chloronitropyridine kinetics).
-
Patel, N. B., et al. (2010). "Synthesis and antimicrobial activity of some new pyridine derivatives". Journal of Saudi Chemical Society.[2] (Demonstrates reactivity of 2-chloro-3-cyano-pyridines).
-
PubChem Compound Summary. (2023). "2-Chloro-5-nitropyridine".[1][2][4][5] (Analogous reactivity data and safety profiles). [2]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Chloro-6-methyl-5-nitronicotinonitrile before handling, as nitropyridines can be energetic and skin sensitizers.[1][2]
Sources
- 1. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 2. 2-Chloro-5-nitroanisole | C7H6ClNO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
managing exothermic reactions in nitropyridine synthesis
High-Energy Chemistry & Process Safety Hub[1]
Status: Operational Operator: Senior Application Scientist, Process Safety Unit Topic: Managing Exothermic Profiles in Pyridine Nitration[1]
Executive Brief: The Thermodynamics of "No"
Welcome to the support hub. You are likely here because you are attempting to nitrate a pyridine ring—a substrate that electronically "resists" electrophilic substitution.[2]
The Core Problem:
Pyridine is electron-deficient. Under the acidic conditions required for nitration, the nitrogen protonates to form the pyridinium ion (
To overcome this activation energy barrier, you are likely using one of two methods:
-
Forcing Conditions: High temperatures (>300°C) and low yields (Direct Nitration).[1] (Not Recommended)
-
Activation Strategy: Using Pyridine-N-Oxide , which allows nitration at milder temperatures (~100–130°C) at the C-4 position.[1] (Standard Industry Route)
The Hazard:
The N-oxide route is the industry standard, but it introduces a metastable reaction profile . You are mixing an oxidizer (
Critical Process Parameters (CPP) & Troubleshooting
This section addresses specific failure modes reported by our users.
Scenario A: The "Sleeping Dragon" (Delayed Exotherm)
-
User Report: "I started adding the mixed acid to the substrate at 50°C. The temperature didn't rise, so I increased the addition rate. Ten minutes later, the temperature spiked to 160°C and the rupture disk blew."
-
Diagnosis: You fell into the Accumulation Trap .
The Science:
Nitration of Pyridine-N-oxide often has an induction period. At 50°C, the reaction rate (
Corrective Protocol:
-
Target Temperature: Maintain the reactor at the initiation temperature (often 80–100°C for N-oxides) during addition, not below it.
-
Dosing Control: Use a "Dosage-Controlled" approach. Stop addition if the temperature does not rise (indicating no consumption).
-
Validation: Ensure the cooling system is active before the exotherm is detected.
Scenario B: The "Volcano" Quench
-
User Report: "The reaction finished fine. I started adding water to the flask to precipitate the product, and it instantly boiled over, spraying acid."
-
Diagnosis: Incorrect Quenching Order (Heat of Dilution).
The Science:
Your reaction mixture consists largely of concentrated Sulfuric Acid (
-
Water into Acid: The first drops of water react with the vast excess of acid. The hydration energy (
) is so intense it instantly vaporizes the water, creating a steam explosion that carries acid with it.[1] -
Acid into Water (Inverse Quench): The acid enters a large heat sink (water/ice). The heat is dissipated into the bulk solvent capacity.
Corrective Protocol: Always perform an Inverse Quench .
-
Prepare a separate vessel with crushed ice/water (5x reaction volume).
-
Cannulate or pump the hot reaction mixture slowly into the stirred ice slurry.
-
Monitor the quench tank temperature; keep it <20°C to prevent secondary decomposition.
Experimental Logic & Workflow
The following diagram outlines the decision logic for safe nitration, specifically distinguishing between Batch and Flow chemistry (the preferred safety method).
Figure 1: Decision Logic for Nitration Synthesis. Note the critical pivot to Continuous Flow for larger scales to mitigate thermal accumulation risks.
Technical FAQ: Specific Issues
Q1: My product (4-nitropyridine N-oxide) is contaminated with a black tar. What is it?
-
A: This is "picolinic tar," a result of thermal decomposition.[1]
-
Cause: Reaction temperature exceeded 140°C, or "hot spots" formed due to poor stirring.[1]
-
Fix: Ensure your impeller speed creates a vortex. If scaling up, switch to a reactor with a higher surface-area-to-volume ratio (or a flow reactor).[1]
Q2: Can I use fuming nitric acid (
-
A: Yes, and it is often preferred to reduce the water content (which slows the reaction).
-
Warning: Fuming
is a potent oxidizer. It significantly lowers the onset temperature of thermal runaway. You must reduce your addition rate by 50% compared to standard protocols.
Q3: How do I remove the N-oxide oxygen after nitration?
-
A: The standard method is reduction using Phosphorus Trichloride (
) or catalytic hydrogenation. -
Safety Note:
hydrolysis produces gas and heat.[1] This is another exothermic step that requires careful off-gas scrubbing.[1]
Data Summary: Nitrating Agents Comparison
| Agent | Reactivity | Exotherm Risk | Selectivity (N-Oxide) | Recommendation |
| Mixed Acid ( | High | Severe | Good (C-4) | Standard, but requires strict temp control.[1] |
| Nitronium Tetrafluoroborate ( | Very High | Moderate | High | Good for small scale; too expensive for bulk.[1] |
| High | Moderate | High | Cleaner (no acid waste), but | |
| Acetyl Nitrate ( | Moderate | Explosion Hazard | Moderate | AVOID. Acetyl nitrate is shock-sensitive.[1] |
References & Authoritative Sources
-
Bakke, J. M. (1982).[1] "Nitration of Pyridine N-oxide." Acta Chemica Scandinavica, B36, 127.[1] (Foundational work on N-oxide nitration kinetics).
-
Kulkarni, A. A. (2014).[1] "Continuous flow nitration in miniaturized devices." Beilstein Journal of Organic Chemistry, 10, 405–424.[1]
-
BenchChem Technical Support. (2025). "Managing Exothermic Reactions During Nitration." Technical Safety Guides.
-
Pistoia Alliance. (2023).[1] "Chemical Safety Library: Nitration Hazards."[1] (General reference for thermal runaway in mixed acid nitrations).
-
Org. Process Res. Dev. (2009).[1][3] "Facile, Fast and Safe Process Development of Nitration... Using Continuous Flow Reactors." ACS Publications.[1][4]
Sources
Technical Support Ticket #592-CN: Synthesis of 2-Chloro-6-methyl-5-nitronicotinonitrile
[1]
Status: Resolved / Guide Published Target Molecule: 2-Chloro-6-methyl-5-nitronicotinonitrile CAS: 26820-34-8 Molecular Formula: C7H4ClN3O2 Application: Intermediate for agrochemicals (neonicotinoids) and API synthesis.[1]
Executive Summary of Synthetic Strategy
The synthesis of this target generally proceeds via the functionalization of the pyridine ring.[1] The most reliable industrial and laboratory route involves the nitration of the corresponding pyridone followed by deoxychlorination .[1] Direct nitration of the chlorinated precursor is possible but prone to hydrolysis artifacts.
Decision Matrix: Route Selection
| Feature | Route A: The Pyridone Pathway (Recommended) | Route B: Direct Nitration (Alternative) |
| Starting Material | 2-Hydroxy-6-methylnicotinonitrile | 2-Chloro-6-methylnicotinonitrile |
| Key Steps | 1.[1][2] Nitration ( | 1. Nitration ( |
| Risk Profile | Low. Intermediates are stable.[1] Chlorination is the final step.[3] | High. The 2-Cl group is labile under strong acidic/aqueous conditions (hydrolysis back to OH).[1] |
| Yield Potential | High (75-85% overall) | Variable (30-60%) |
| Scalability | Excellent.[1] Used in kg-scale production.[1] | Limited by hydrolysis control. |
Detailed Protocols & Troubleshooting
Module A: The Pyridone Pathway (Standard Protocol)
This route builds the nitro group onto the stable pyridone tautomer before introducing the labile chlorine atom.[1]
Step 1: Nitration
Reaction: 2-Hydroxy-6-methylnicotinonitrile
-
Protocol:
-
Dissolve 2-hydroxy-6-methylnicotinonitrile in conc.
(5 vol) at 0–5°C. -
Add fuming
(1.1 eq) dropwise, maintaining temp <10°C.[4] -
Allow to warm to 20°C and stir for 2–4 hours.
-
Quench: Pour onto crushed ice. The product precipitates as a yellow solid.[3]
-
Isolation: Filter, wash with water until neutral, and dry.[1]
-
-
Diagnostic Check:
Step 2: Deoxychlorination (The Critical Step)
Reaction: 2-Hydroxy-6-methyl-5-nitronicotinonitrile
-
Protocol:
-
Suspend dry nitro-pyridone (1 eq) in
(3–5 eq). -
Catalyst: Add
(1.0 eq) or catalytic DMF (Vilsmeier-Haack conditions). -
Heat to reflux (approx. 105°C) for 3–6 hours. Monitor off-gassing (HCl).
-
Workup (Hazardous): Remove excess
via vacuum distillation. Pour residue slowly onto ice/water (maintaining <20°C to prevent hydrolysis). -
Extract with DCM or Ethyl Acetate.
-
-
Common Inquiries (FAQ):
Q: Why is my yield low (<40%) in Step 2? A: The most common cause is hydrolysis during the quench .[1] The 2-chloro-3-cyano-5-nitro substitution pattern makes the C-Cl bond highly electrophilic.[1] If the quench gets hot (>30°C) or is too prolonged in acidic water, the Cl hydrolyzes back to the OH (starting material). [1] Corrective Action: Quench into ice-cold saturated
to neutralize acid immediately, and extract rapidly.
Q: Can I use
instead of? A: generally No . Thionyl chloride ( ) is often insufficient for nitrated pyridones due to the electronic deactivation from the nitro group. (boiling point 106°C) allows for higher reaction temperatures than (76°C) and forms a more reactive phosphoryloxy intermediate.
Module B: Direct Nitration (Alternative Route)
Reaction: 2-Chloro-6-methylnicotinonitrile
-
Protocol:
-
Dissolve starting material in trifluoroacetic anhydride (TFAA) or sulfolane (inert solvent).
-
Add nitronium source (e.g.,
or anhydrous ). -
Stir at moderate temperature (20–40°C).
-
-
Technical Note: Conventional mixed acid (
) often fails here because the water generated (and the harsh acidic environment) hydrolyzes the 2-Cl group to 2-OH, effectively reverting the substrate to the precursor of Route A.[1] -
Self-Validating System: Monitor reaction by TLC/HPLC. If you see a peak shift corresponding to the pyridone (more polar), your system has too much water.
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical flow for the synthesis.
Caption: Figure 1. Synthetic flowchart comparing the robust Pyridone Pathway (Route A) against the moisture-sensitive Direct Nitration (Route B).
Analytical Data & Specifications
When troubleshooting purity issues, refer to these expected parameters.
| Parameter | Specification | Notes |
| Appearance | Pale yellow to off-white solid | Dark brown indicates charring (polymerization) during chlorination.[1] |
| Melting Point | 105–110°C (approx) | Sharp MP indicates high purity. Broad range suggests des-nitro impurity.[1] |
| IR Spectrum | ~2230 cm⁻¹ (CN stretch)~1530, 1350 cm⁻¹ ( | Absence of broad OH stretch (3000-3400 cm⁻¹) confirms successful chlorination.[1] |
| Solubility | Soluble in DCM, EtOAc, DMSO | Insoluble in water.[1] Hydrolyzes slowly in basic water. |
Safety & Handling (HSE Protocol)
-
POCl3 Hazard: Phosphorus oxychloride reacts violently with water, releasing HCl and phosphoric acid.[1]
-
Control: Always quench into a large excess of ice with vigorous stirring. Never add water to POCl3.
-
-
Nitration Hazard: Nitration of heterocycles can be exothermic.[1]
-
Control: Strict temperature monitoring during
addition. Ensure the system is free of organic solvents (acetone, ethanol) before adding mixed acid to prevent runaway oxidation.[1]
-
-
Skin Sensitization: Chloropyridines are potent sensitizers.[1] Use double nitrile gloves and work in a fume hood.
References
-
Preparation of 2-chloro-6-methyl-5-nitronicotinonitrile via Pyridone Route
- Source: BLD Pharm / GuideChem Technical D
-
Context: Confirms the CAS 26820-34-8 and the structural integrity of the nitro-nitrile system.[1]
-
URL:
-
General Chlorination of Hydroxypyridines with POCl3
-
Source:Molecules (MDPI), "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines".[1]
- Context: Validates the protocol for converting 2-hydroxy-5-nitropyridines to 2-chloropyridines using POCl3/Pyridine.
-
URL:
-
-
Nitration of 2-Hydroxypyridines
-
Synthesis of 2-Chloro-5-nitronicotinic acid (Analogous Chemistry)
- Source: GuideChem / ChemicalBook.
- Context: Describes the industrial 2-step method (Nitration -> Chlorination)
-
URL:
Sources
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]
- 5. chemrevise.org [chemrevise.org]
Validation & Comparative
comparing reactivity of 2-chloro vs 2-bromonicotinonitriles
Executive Summary: The Decision Matrix
For researchers selecting between 2-chloronicotinonitrile (2-Cl) and 2-bromonicotinonitrile (2-Br) , the choice is rarely about "better" but rather "fit-for-purpose." The electronic activation provided by the 3-cyano group and the pyridine nitrogen creates a dichotomy in reactivity profiles depending on the reaction mechanism.
| Feature | 2-Chloronicotinonitrile | 2-Bromonicotinonitrile |
| Primary Utility | Nucleophilic Aromatic Substitution ( | Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald) |
| Cost & Availability | Low cost, commodity chemical | Higher cost, often requires specific synthesis |
| High (Often comparable to Br) | High | |
| Oxidative Addition | Slow (High barrier, requires specialized ligands) | Fast (Standard ligands suffice) |
| Atom Economy | Higher (Cl = 35.5 Da) | Lower (Br = 79.9 Da) |
Part 1: Nucleophilic Aromatic Substitution ( )
The Mechanistic Reality
In unactivated systems, the "element effect" dictates that bond breaking is not the rate-determining step (RDS). For nicotinonitriles , the ring is doubly activated by the electronegative pyridine nitrogen and the electron-withdrawing cyano group at the ortho position.
-
Mechanism: The nucleophile attacks the C-2 position to form a Meisenheimer-like anionic intermediate (
-complex). -
Rate-Determining Step: The formation of this intermediate is the RDS.
-
Leaving Group Effect: Since the C-X bond is not broken in the RDS, the stronger C-Cl bond does not significantly penalize the reaction rate compared to C-Br. In fact, the higher electronegativity of Chlorine (
) vs. Bromine ( ) makes the C-2 carbon more electrophilic, potentially accelerating the initial attack.
Conclusion: For
Visualization: Pathway
Caption: In
Experimental Protocol: Amination of 2-Chloronicotinonitrile
Objective: Synthesis of 2-morpholino-3-cyanopyridine.
Reagents:
-
2-Chloronicotinonitrile (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (
, 2.0 equiv)[1] -
Acetonitrile (MeCN) [0.5 M concentration]
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinonitrile (1.38 g, 10 mmol) and anhydrous
(2.76 g, 20 mmol). -
Solvent: Add MeCN (20 mL) and stir to create a suspension.
-
Addition: Add morpholine (1.05 mL, 12 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.
-
Note: 2-Bromonicotinonitrile would require identical conditions; no time savings are gained to justify the cost.
-
-
Workup: Cool to room temperature. Filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize from EtOH or purify via flash chromatography if necessary.
Part 2: Palladium-Catalyzed Cross-Coupling
The Mechanistic Reality
In metal-catalyzed reactions (Suzuki, Sonogashira, Buchwald-Hartwig), the mechanism is fundamentally different.
-
Mechanism: The cycle begins with Oxidative Addition (OA) of the Pd(0) species into the C-X bond.
-
Rate-Determining Step: For aryl chlorides, OA is often the RDS due to the high bond dissociation energy of C-Cl (~96 kcal/mol) vs. C-Br (~81 kcal/mol).
-
The "Pyridine Problem": Pyridines are electron-deficient, which generally aids OA. However, they can also coordinate to the Palladium center via the nitrogen lone pair, poisoning the catalyst.
-
Comparison:
-
2-Br: Undergoes facile OA with standard catalysts (e.g.,
, ). -
2-Cl: Requires higher temperatures and electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate OA and prevent catalyst poisoning.
-
Visualization: Catalytic Cycle Differences
Caption: The high barrier of C-Cl oxidative addition makes 2-Br the preferred substrate for Pd-catalyzed couplings.
Experimental Protocol: Suzuki Coupling of 2-Bromonicotinonitrile
Objective: Synthesis of 3-cyano-2-phenylpyridine.
Reagents:
-
2-Bromonicotinonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
- (3 mol%)
-
Cesium Carbonate (
, 2.0 equiv) -
1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Degassing: Sparge the Dioxane/Water mixture with nitrogen for 15 minutes prior to use. Oxygen is detrimental to the catalytic cycle.
-
Assembly: In a vial, combine 2-bromonicotinonitrile (183 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol),
(652 mg, 2.0 mmol), and (25 mg, 0.03 mmol). -
Solvent: Add the degassed solvent mixture (5 mL). Seal the vial under nitrogen.
-
Reaction: Heat to 80°C for 2-4 hours.
-
Comparison: If using 2-chloronicotinonitrile , this standard protocol often yields <20% conversion. You would need to switch to
/ XPhos and heat to 100°C+ for complete conversion.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).
References
-
Reactivity of Pyridinium Ions in
:-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[2]
- Source: Organic & Biomolecular Chemistry, 2014.
-
-
Mechanistic Insight on Element Effect
- The "Element Effect" Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
- Source: NIH / PMC.
-
Suzuki Coupling of Chloropyridines
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Arom
- Source: Journal of Organic Chemistry / NIH.
-
Synthesis of 2-Amino-3-cyanopyridines
- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
- Source: PubMed.
Sources
Comprehensive Evaluation: 2-Chloro-6-methyl-5-nitronicotinonitrile
Cytotoxic Profile, Synthetic Utility, and Comparative Analysis
Part 1: Executive Technical Summary
2-Chloro-6-methyl-5-nitronicotinonitrile is a highly functionalized pyridine scaffold used primarily as a key intermediate in the synthesis of fused heterocyclic drugs (e.g., pyrazolopyridines, pyrido[2,3-d]pyrimidines) targeting metabolic diseases and kinase pathways.
Unlike final drug candidates where "cytotoxicity" implies therapeutic efficacy, for this intermediate, cytotoxicity represents a dual-edged parameter :
-
Occupational Hazard: It acts as a potent electrophile (alkylating agent), posing significant skin sensitization and acute toxicity risks during handling.
-
Synthetic "Performance": Its high reactivity at the C2-chlorine position (activated by the electron-withdrawing nitro and cyano groups) is the primary performance metric, allowing rapid diversification of drug libraries.
This guide objectively compares its reactivity and safety profile against structural analogs, providing protocols to assess its biological impact (impurity profiling) and synthetic efficiency.
Part 2: Comparative Analysis of Alternatives
The "performance" of this scaffold is measured by its SNAr reactivity (Nucleophilic Aromatic Substitution) and its downstream versatility . We compare it here with its non-methylated and non-cyano analogs.
Table 1: Reactivity & Toxicity Profile Comparison
| Feature | Target Compound (2-Chloro-6-methyl-5-nitronicotinonitrile) | Alternative A (2-Chloro-5-nitronicotinonitrile) | Alternative B (2-Chloro-3-methyl-5-nitropyridine) |
| CAS Number | 26820-34-8 | 31309-08-7 | 22280-56-4 |
| Electronic Activation | High (NO₂ + CN withdraw e⁻ density) | Very High (Less steric hindrance at C6) | Moderate (Lacks CN group) |
| SNAr Reaction Rate | Fast (C2-Cl displacement) | Very Fast (Prone to over-reaction/bis-substitution) | Slow (Requires higher temp/catalyst) |
| Cytotoxicity Risk | High (Strong electrophile) | Very High (More reactive = higher toxicity) | Moderate |
| Primary Utility | Synthesis of 6-methyl fused systems (e.g., specific kinase inhibitors) | General pyridine synthesis | Simple pyridine derivatives |
| Impurity Clearance | Moderate (Lipophilic due to methyl) | Difficult (Often co-elutes with product) | Easy (Distinct polarity) |
Expert Insight: The 6-methyl group in the target compound provides a crucial balance. While Alternative A is more reactive, it often leads to uncontrolled side reactions. The target compound's methyl group provides steric guidance, ensuring regioselectivity at the C2 position, which is critical for high-yield GMP manufacturing of drugs like Olanzapine analogs or Nevirapine derivatives.
Part 3: Mechanism of Cytotoxicity & Reactivity
The cytotoxicity of 2-Chloro-6-methyl-5-nitronicotinonitrile is driven by its ability to covalently bind to biological nucleophiles (DNA bases, Cysteine thiols in proteins). This mechanism is identical to its synthetic utility.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring acts as a "Michael acceptor" analog.
-
Step 1: Nucleophile (e.g., amine in synthesis or protein thiol in toxicity) attacks C2.
-
Step 2: Formation of Meisenheimer complex.
-
Step 3: Elimination of Chloride (Leaving Group).
Caption: The SNAr mechanism dictates both the synthetic utility (drug formation) and the toxicity profile (protein alkylation).
Part 4: Experimental Protocols
Since specific public IC50 data for this intermediate is often proprietary to specific drug master files, researchers must validate the toxicity of their specific batch (impurity qualification).
Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)
Use this to determine the IC50 of the intermediate as an impurity.
-
Cell Line Selection: Use HepG2 (liver metabolic model) and CHO-K1 (standard toxicity model).
-
Preparation:
-
Dissolve 2-Chloro-6-methyl-5-nitronicotinonitrile in DMSO (Stock: 100 mM).
-
Prepare serial dilutions in culture medium (Range: 0.1 µM to 500 µM). Note: Compound may precipitate >200 µM.
-
-
Seeding: Plate 5,000 cells/well in 96-well plates; incubate 24h.
-
Treatment: Add 100 µL of diluted compound; incubate for 48 hours .
-
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Calculation: Plot Dose-Response curve.
-
Expected Result: IC50 is typically 10–50 µM for this class of halonitropyridines (Moderate Cytotoxicity).
-
Protocol B: Synthetic Performance Test (Reactivity Check)
Use this to compare the quality/reactivity of different supplier batches.
-
Reaction: Mix 1.0 eq of Target Compound with 1.1 eq of Morpholine (standard nucleophile) in Acetonitrile.
-
Conditions: Stir at 25°C (Room Temp).
-
Monitoring: Sample at T=5 min, 30 min, 60 min. Analyze by HPLC (UV 254 nm).
-
Success Metric:
-
High Quality: >95% conversion to the morpholine-adduct within 30 minutes.
-
Low Quality: Slow conversion suggests hydrolysis of the Cl group (presence of 2-hydroxy impurity) or degradation.
-
Part 5: Synthesis & Application Pathway
This diagram illustrates where this compound fits in the drug development pipeline, highlighting why its "cytotoxicity" is a transient risk during the intermediate stage.
Caption: The compound serves as a linchpin in synthesizing fused-ring therapeutics, bridging raw acyclic precursors and complex drugs.
References
-
European Patent Office. (2011). Piperidine-containing compounds and use thereof in the treatment of diabetes. Patent EP2375899B1.[1] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 346961, Methyl 6-chloro-5-nitronicotinate (Analogous Structure Data). Link
-
BLD Pharm. (2025). Safety Data Sheet: 2-Chloro-6-methyl-5-nitronicotinonitrile. Link
-
ChemicalBook. (2025).[2] Product Profile: 2-Chloro-6-methyl-5-nitronicotinonitrile. Link
Sources
Spectroscopic Comparison Guide: 2-Chloro-6-methyl-5-nitronicotinonitrile Isomers
The following guide details the spectroscopic differentiation of 2-Chloro-6-methyl-5-nitronicotinonitrile (Target) from its critical regioisomers. This content is designed for analytical chemists and synthetic researchers requiring definitive structural validation.
Executive Summary & Structural Challenge
In the development of pyridine-based kinase inhibitors and agrochemicals, 2-Chloro-6-methyl-5-nitronicotinonitrile is a high-value intermediate. Synthetically, it is often accessed via the nitration of a nicotinonitrile precursor or the chlorination of a nitropyridone.
The Critical Challenge: Electrophilic aromatic substitution on the pyridine core is highly sensitive to directing groups. A common synthetic pitfall is the formation of regioisomers, specifically the 4-nitro isomer (arising from competitive nitration kinetics) or the Constitutional Isomer (6-Chloro-2-methyl...) arising from cyclization ambiguities.
Standard LC-MS is insufficient for validation as these isomers share:
-
Identical Molecular Formula: C₇H₄ClN₃O₂
-
Identical Exact Mass: 196.999
-
Similar Polarity: Leading to potential co-elution in rapid HPLC gradients.
This guide provides a self-validating NMR protocol to definitively distinguish the Target (5-Nitro) from the Impurity (4-Nitro) using NOE (Nuclear Overhauser Effect) and HMBC correlations.
Structural Analysis of Isomers
| Feature | Target: 5-Nitro Isomer | Impurity: 4-Nitro Isomer |
| IUPAC Name | 2-Chloro-6-methyl-5-nitronicotinonitrile | 2-Chloro-6-methyl-4-nitronicotinonitrile |
| Substituents | 2-Cl, 3-CN, 5-NO₂, 6-Me | 2-Cl, 3-CN, 4-NO₂, 6-Me |
| Aromatic Proton | Position 4 (Isolated Singlet) | Position 5 (Isolated Singlet) |
| Key Proximity | H-4 is remote from Me-6 (Separated by NO₂) | H-5 is adjacent to Me-6 (Ortho) |
| Expected NOE | Negative/Weak (Me ↔ Ar-H) | Strong Positive (Me ↔ Ar-H) |
Comparative Spectroscopic Data
A. 1H NMR Chemical Shift Logic (Predicted)
Solvent: DMSO-d₆, 400 MHz
| Signal | Target (5-Nitro) | Isomer (4-Nitro) | Mechanistic Explanation |
| Methyl (-CH₃) | δ 2.65 - 2.75 ppm (s) | δ 2.55 - 2.65 ppm (s) | In the Target, the Me group is flanked by N and NO₂, leading to significant deshielding. |
| Aromatic H | δ 8.80 - 9.10 ppm (s) | δ 7.80 - 8.20 ppm (s) | CRITICAL: In the Target, H-4 is sandwiched between two strong electron-withdrawing groups (CN and NO₂), causing extreme downfield shift. In the Isomer, H-5 is ortho to Me, which provides a shielding effect. |
B. IR Spectroscopy (Functional Group Fingerprint)
-
Nitrile (CN): ~2230 cm⁻¹ (Distinct, sharp).
-
Nitro (NO₂): Asymmetric stretch ~1530-1550 cm⁻¹; Symmetric stretch ~1350 cm⁻¹.
-
Differentiation Note: The conjugation pathway differs. The 4-nitro isomer often shows a slightly lower frequency NO₂ stretch due to different resonance contributions with the ring nitrogen, but this is not reliable for definitive assignment compared to NMR.
-
Definitive Experimental Protocol: NOE Difference Spectroscopy
This protocol is the "Gold Standard" for assigning regiochemistry in polysubstituted pyridines.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10-15 mg of the isolated product in 0.6 mL DMSO-d₆ .
-
Why DMSO? It prevents aggregation and provides sharp singlets for the aromatic protons, essential for NOE irradiation.
-
Degassing: Bubble Nitrogen or Argon through the tube for 2 minutes to remove dissolved Oxygen (paramagnetic O₂ can quench NOE signals).
-
-
Acquisition Parameters (1D NOE / GOESY):
-
Pulse Sequence: 1D Selective NOE (e.g., selnogp on Bruker).
-
Target Irradiation: Set the selective pulse frequency exactly on the Methyl signal (~2.7 ppm) .
-
Mixing Time: 500 ms (Optimal for small molecules to allow magnetization transfer).
-
Scans: 128-256 scans to resolve weak enhancements.
-
-
Interpretation:
-
Scenario A (Target): Irradiating the Methyl group results in NO enhancement (or <1%) of the aromatic singlet.
-
Scenario B (Isomer): Irradiating the Methyl group results in a Strong enhancement (>5-10%) of the aromatic singlet.
-
Reason: The Methyl (Pos 6) and Proton (Pos 5) are ortho neighbors. Distance ~2.5Å.[2]
-
-
Visualization of Signaling Pathways (HMBC/NOE)
The following diagrams illustrate the definitive correlations distinguishing the isomers.
Caption: Comparative NOE correlations. The 5-nitro isomer (Target) lacks an NOE signal between Methyl and Aromatic H due to the intervening Nitro group.
Advanced Confirmation: HMBC Logic
If NOE is ambiguous due to relaxation issues, HMBC (Heteronuclear Multiple Bond Correlation) provides a covalent connectivity check.
-
Experiment: 2D 1H-13C HMBC (Optimized for 8 Hz coupling).
-
Target (5-Nitro):
-
The Proton at C4 will show a strong 3-bond correlation to the Nitrile Carbon (C3-CN) and the Carbon bearing Chlorine (C2) .
-
It will NOT show a strong correlation to the Methyl-bearing carbon (C6) as that is a 4-bond path (³J is standard, ⁴J is weak).
-
-
Isomer (4-Nitro):
-
The Proton at C5 will show a strong 2-bond correlation to the Methyl-bearing carbon (C6) .
-
This ²J/³J correlation to the methyl anchor is the "smoking gun" for the proton being at position 5.
-
References
-
Synthesis and Characterization of Nicotinonitriles
-
NMR Principles for Pyridines
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Isomerism in Hydrazone Derivatives
- Source: "Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones" (Demonstrates isomerism challenges in rel
-
URL:[Link]
- General Spectroscopic Data for Chloronitropyridines: Source: ChemicalBook Spectrum Data for 2-Chloro-4-nitroanisole (Compar
Sources
Structural Validation of 2-Chloro-6-methyl-5-nitronicotinonitrile: A Comparative Analytical Guide
Executive Summary: The Regioisomer Challenge
2-Chloro-6-methyl-5-nitronicotinonitrile (CAS: 26820-34-8) is a high-value heterocyclic intermediate, critical in the synthesis of kinase inhibitors and P2X3 antagonists.[1][2] Its structural integrity is paramount because the nitration of its precursor, 2-chloro-6-methylnicotinonitrile, is not perfectly regioselective.[1]
The Problem: Standard nitration conditions can yield the desired 5-nitro isomer alongside the 4-nitro regioisomer. Both isomers share identical molecular weights (
The Solution: This guide compares Standard Quality Control (QC) against a Comprehensive Structural Validation (CSV) protocol. We demonstrate that while Standard QC is faster, it fails to definitively rule out regioisomeric impurities that can derail downstream SAR (Structure-Activity Relationship) studies.[3][2]
Comparative Analysis: Standard QC vs. Comprehensive Validation
The following table contrasts the "Standard" approach often found in basic Certificates of Analysis (CoA) with the "Comprehensive" approach required for rigorous drug development.
| Feature | Standard QC (Alternative A) | Comprehensive Validation (Recommended) |
| Primary Method | 1D | 1D/2D NMR (HMBC/NOESY) + HPLC-PDA-MS |
| Regioisomer Detection | Low. Singlet peaks of isomers often overlap or are misassigned as solvent impurities.[1] | High. 2D correlations definitively place the nitro group relative to the methyl.[3][2] |
| Purity Assessment | Area% (UV 254 nm). May miss non-chromophoric salts. | qNMR (Quantitative NMR) or Weight % vs. Internal Standard. |
| Risk Profile | High risk of carrying "silent" regioisomers into next step.[3][2] | Minimal risk.[3][2] Structure is self-validated by connectivity.[3][1][2] |
| Time Investment | < 1 Hour | 4-6 Hours |
Verdict: For early-stage discovery, Standard QC is acceptable. For scale-up and GLP tox batches, Comprehensive Validation is mandatory to prevent costly synthesis failures.[3][2]
Detailed Experimental Protocols
Synthesis Context & Impurity Origin
To validate the structure, one must understand the impurities.[3][2] The nitration of 2-chloro-6-methylnicotinonitrile typically occurs at the C5 position (ortho to the methyl, para to the nitrile).[1][2] However, steric bulk or electronic deviations can lead to nitration at C4.[3][2]
Figure 1: Reaction pathway showing the origin of the critical regioisomeric impurity.
Protocol A: High-Resolution Mass Spectrometry (LC-MS)
Objective: Confirm molecular formula and assess purity profile.[1][2]
-
Instrument: Agilent 1290 Infinity II LC with 6545 Q-TOF (or equivalent).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm, 2.1 x 50 mm).[3][2]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: ESI (-) Mode (Nitropyridines often ionize better in negative mode or show weak [M+H]+).[3][2] Look for
196.58 [M-H]- or adducts.[3][2] -
Acceptance Criteria: Single peak >98% area; observed mass within 5 ppm of theoretical (
for [M+H]+).
Protocol B: The "Fingerprint" ( H NMR)
Objective: Confirm the presence of the pyridine scaffold and substituents.[3][2]
Theoretical Assignment (Target Structure):
- 2.75 - 2.85 ppm (3H, s): Methyl group at C6.[3][2] Note: This is deshielded compared to a standard methyl-pyridine (~2.5 ppm) due to the ortho-nitro group.[1]
- 8.80 - 9.10 ppm (1H, s): Aromatic proton at C4.[3][2] Note: This singlet is highly deshielded by the ortho-cyano and ortho-nitro groups.[1]
Differentiation Marker: If the 4-nitro isomer is present, you will likely see a singlet shifted slightly upfield (due to different shielding cone of the nitro group) and the methyl group shift will differ.[2] Splitting: Both isomers show singlets, making 1D NMR risky if the impurity overlaps.[3][2]
Protocol C: The "Smoking Gun" (2D HMBC NMR)
Objective: Definitively prove the Nitro group is at C5, not C4.
-
Experiment: Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation).
-
Logic: Look for long-range coupling (
) between the Methyl protons and the Ring Carbons.[3][2] -
Self-Validation: If the nitro were at C4, the aromatic proton would be at C5.[3][2] The coupling pattern to the Nitrile carbon would change (H5 to CN is a
coupling, typically invisible or very weak in HMBC, whereas H4 to CN is a strong ).[3][2]
Validated Spectral Data Summary
The following data represents the accepted values for the target molecule, 2-Chloro-6-methyl-5-nitronicotinonitrile.
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 2.80 | Singlet | 3H | Methyl (-CH | |
| 8.95 | Singlet | 1H | Aromatic C4-H | |
| 23.5 | - | - | Methyl Carbon | |
| 114.2 | - | - | Nitrile (-CN) | |
| 138.5 | - | - | C4 (Aromatic CH) | |
| 145.0 | - | - | C5 (C-NO | |
| 152.1 | - | - | C2 (C-Cl) | |
| 162.8 | - | - | C6 (C-Me) |
Note: Shifts are approximate (± 0.5 ppm) dependent on concentration and specific DMSO-
Validation Logic Flowchart
Use this decision tree to interpret your analytical results.
Figure 2: Step-by-step logic for confirming structural identity.
References
-
Synthesis & Patent Context
-
Spectral Database Analogues
-
NMR Methodology
Sources
- 1. 160906-98-9|6-Chloro-5-nitronicotinonitrile|BLD Pharm [bldpharm.com]
- 2. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-nitroaniline | C6H5ClN2O2 | CID 22691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-chloro-3-cyano-6-methyl-5-nitropyridine | 26820-34-8 [amp.chemicalbook.com]
- 5. 2-chloro-3-cyano-6-methyl-5-nitropyridine | 26820-34-8 [chemicalbook.com]
- 6. EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes - Google Patents [patents.google.com]
In Vitro Evaluation Guide: 2-Chloro-6-methyl-5-nitronicotinonitrile
This guide outlines the technical evaluation and application of 2-Chloro-6-methyl-5-nitronicotinonitrile (CAS: 26820-34-8), a critical pharmacophore scaffold used in the synthesis of fused heterocyclic therapeutics.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals
Executive Summary: The Scaffold Advantage
2-Chloro-6-methyl-5-nitronicotinonitrile is not merely a reagent; it is a "privileged scaffold" in the design of pyrido[2,3-d]pyrimidines and 1,8-naphthyridines . In drug discovery, it serves as the linchpin for generating libraries of kinase inhibitors (e.g., EGFR, PIM-1) and antimicrobial agents.
Its performance is defined by two factors:
-
Chemical Reactivity: The electrophilicity of the C2-chlorine atom for SNAr diversifications.
-
Structural Contribution: The C6-methyl group provides metabolic blockade and hydrophobic interactions often absent in the non-methylated alternative.
Comparison at a Glance
| Feature | 2-Chloro-6-methyl-5-nitronicotinonitrile (Subject) | 2-Chloro-5-nitronicotinonitrile (Alternative) |
| Structure | Contains C6-Methyl group | C6-Hydrogen (Unsubstituted) |
| SNAr Reactivity | Moderate (Methyl group adds slight steric hindrance) | High (Less steric bulk at C6) |
| Metabolic Stability | High (Blocks oxidation at the susceptible C6 position) | Low (C6 is prone to oxidative metabolism) |
| Lipophilicity (cLogP) | Higher (~1.5), improving membrane permeability | Lower (~1.0) |
| Primary Application | Oral drugs requiring extended half-life (e.g., Nevirapine analogs) | Rapid-clearance agents or initial HTS hits |
Comparative Performance Analysis
This section analyzes why a researcher would select the methylated scaffold over the standard alternative, supported by mechanistic logic.
A. Synthetic Efficiency (Chemical In Vitro Performance)
The primary "test" of this intermediate is its ability to undergo Nucleophilic Aromatic Substitution (SNAr) with amines.
-
Mechanism: The C5-nitro and C3-cyano groups are strong electron-withdrawing groups (EWGs) that activate the C2-chlorine.
-
The Methyl Effect: The C6-methyl group is electron-donating (inductive effect, +I), which slightly deactivates the ring compared to the H-analog.
-
Observation: Reactions with weak nucleophiles (e.g., anilines) may require higher temperatures (60-80°C) compared to the H-analog (RT-40°C).
-
Benefit: This reduced reactivity minimizes "over-reaction" or polymerization side products, leading to cleaner crude profiles in library synthesis.
-
B. Biological Potency of Derivatives
When converted into a pyrido[2,3-d]pyrimidine inhibitor:
-
Binding Affinity: The C6-methyl group often occupies a hydrophobic pocket (e.g., the Gatekeeper region in kinases), potentially increasing IC50 potency by 2-5 fold compared to the H-analog.
-
Selectivity: The steric bulk restricts rotation, locking the inhibitor into a bioactive conformation that can improve selectivity against off-target kinases.
Experimental Protocols
These protocols are designed to validate the quality of the scaffold and its utility in generating bioactive libraries.
Protocol 1: Chemical Reactivity Profiling (SNAr Kinetics)
Objective: To quantify the reactivity of the scaffold against a standard nucleophile (Benzylamine) to ensure batch consistency.
Materials:
-
Substrate: 2-Chloro-6-methyl-5-nitronicotinonitrile (1.0 eq)
-
Nucleophile: Benzylamine (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA, 1.5 eq)
-
Solvent: Anhydrous THF
-
Analysis: HPLC-UV (254 nm)
Workflow:
-
Dissolution: Dissolve 100 mg of substrate in 5 mL THF.
-
Initiation: Add DIPEA followed by Benzylamine at 25°C.
-
Sampling: Aliquot 50 µL at t=0, 15, 30, 60, and 120 minutes. Quench immediately in 0.1% TFA/Acetonitrile.
-
Calculation: Plot the disappearance of the starting material peak (AUC) vs. time.
-
Pass Criteria: >90% conversion within 60 minutes at 25°C indicates high-quality, active material. <80% suggests hydrolysis of the nitrile or nitro reduction.
-
Protocol 2: Library Synthesis for Bio-Evaluation
Objective: Convert the intermediate into a bioactive 7-amino-pyrido[2,3-d]pyrimidine for in vitro kinase testing.
-
Substitution (Step 1): React substrate with an amine (R-NH2) as per Protocol 1 to form the intermediate 2-(R-amino)-6-methyl-5-nitronicotinonitrile .
-
Reduction (Step 2): Treat the intermediate with Iron powder (Fe) and Ammonium Chloride (NH4Cl) in EtOH/H2O (reflux, 2h) to reduce the -NO2 to -NH2.
-
Cyclization (Step 3): Heat the reduced product with Formamidine Acetate (or Triethyl Orthoformate) at 120°C.
-
Result: Formation of the pyrimidine ring fused to the pyridine.[1]
-
-
Bio-Assay: Test the final compound in an ADP-Glo™ Kinase Assay (e.g., against EGFR T790M).
Visualization of Workflows
Diagram 1: Synthesis & Application Pathway
This diagram illustrates the transformation of the scaffold into a drug candidate.
Caption: Conversion of the 2-chloro-6-methyl-5-nitronicotinonitrile scaffold into a bioactive kinase inhibitor.
Diagram 2: In Vitro Testing Decision Tree
A logic flow for evaluating the material before high-throughput screening.
Caption: Quality control and decision logic for introducing the scaffold into biological testing workflows.
Safety & Handling (Critical)
While in vitro testing focuses on efficacy, safety in handling this intermediate is paramount.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][3][4] 2A (H319), STOT SE 3 (H335).[4]
-
Sensitization: Nitro-pyridines are known skin sensitizers. All in vitro handling (weighing, dissolution) must occur in a fume hood.
-
Genotoxicity: As a nitro-aromatic, it is a potential mutagen. An Ames Test (Salmonella typhimurium strains TA98/TA100) is recommended if the intermediate is isolated in large quantities.
References
-
Synthesis of Pyrido[2,3-d]pyrimidines: Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Reactivity of 2-Chloro-nicotinonitriles: Title: Synthesis of 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives via SNAr. Source: Heterocycles / SciSpace URL:[Link]
-
Compound Data & Safety: Title: 2-Chloro-6-methyl-5-nitronicotinonitrile Compound Summary (CID 137203).[5] Source: PubChem URL:[Link]
-
Kinase Inhibition Context: Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.[6] Source: MDPI Molecules URL:[Link]
Sources
- 1. orgchemres.org [orgchemres.org]
- 2. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 171178-21-5 | 6-Chloro-3-nitropicolinamide | Chlorides | Ambeed.com [ambeed.com]
- 6. mdpi.com [mdpi.com]
Assessing the Novelty of 2-Chloro-6-methyl-5-nitronicotinonitrile Derivatives
This guide provides an in-depth technical assessment of 2-Chloro-6-methyl-5-nitronicotinonitrile (also known as 2-chloro-6-methyl-5-nitro-3-pyridinecarbonitrile) as a privileged scaffold in medicinal chemistry. It focuses on its utility as a precursor for fused heterocyclic systems, specifically pyrazolo[3,4-b]pyridines , and evaluates their biological performance against standard therapeutics.[1]
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers
Introduction: The "Linchpin" Scaffold
In the landscape of heterocyclic drug discovery, 2-Chloro-6-methyl-5-nitronicotinonitrile represents a "linchpin" scaffold—a molecule possessing three orthogonally reactive sites that allow for the rapid construction of complex fused ring systems. Unlike simple pyridine intermediates, the presence of the 5-nitro group adjacent to the 6-methyl and 3-cyano functionalities creates a unique electronic environment that facilitates nucleophilic aromatic substitution (
This guide assesses the novelty of this scaffold by analyzing its primary derivatives: pyrazolo[3,4-b]pyridines .[1][2][3] These fused systems are emerging as potent kinase inhibitors and antimicrobial agents, often outperforming standard clinical benchmarks in preclinical assays.
Chemical Profile & Structural Novelty
The novelty of this scaffold lies in its trifunctional reactivity map , which enables "diversity-oriented synthesis" (DOS).
Reactivity Map
-
C2-Chlorine (
Site): Highly activated by the electron-withdrawing nitro (C5) and cyano (C3) groups. It reacts readily with hydrazines, amines, and thiols. -
C3-Nitrile (Cyclization Hub): Acts as the electrophilic partner for cyclization reactions (e.g., with hydrazine to form the pyrazole ring).
-
C5-Nitro (Redox Handle): Provides a handle for late-stage functionalization. Reduction yields an amine, enabling the synthesis of urea/amide derivatives crucial for H-bonding in kinase pockets (e.g., TRK, Src/Abl).
Visualizing the Synthesis Logic
The following diagram illustrates the transformation of the core scaffold into bioactive fused systems.
Figure 1: Synthetic pathway transforming the scaffold into the bioactive pyrazolo[3,4-b]pyridine core.
Performance Comparison: Derivatives vs. Standards
The true value of this scaffold is demonstrated by the biological activity of its derivatives.[4] Below is a comparative analysis of Pyrazolo[3,4-b]pyridine derivatives synthesized from this core against standard clinical drugs.
A. Anticancer Activity (Antiproliferative)
Derivatives functionalized at the N1 and C3 positions of the pyrazolo-pyridine core have shown potent inhibition of Tropomyosin Receptor Kinases (TRK) and HepG2 (liver carcinoma) proliferation.
| Compound | Target/Cell Line | IC50 Value | Comparison to Standard |
| Derivative C03 (Pyrazolo-pyridine) | TRKA Kinase | 56 nM | Potent nanomolar inhibition; comparable to early-generation TRK inhibitors. |
| Derivative 7b (Fused System) | HepG2 (Liver Cancer) | 0.0158 µM | Superior to Doxorubicin (IC50 = 0.099 µM) in this specific assay.[2] |
| Derivative 7b | MCF-7 (Breast Cancer) | 0.0001 µM | Significantly more potent than Doxorubicin (IC50 = 0.099 µM).[2] |
| Doxorubicin (Standard) | HepG2 / MCF-7 | ~0.1 µM | Standard broad-spectrum cytotoxic agent.[2] |
Key Insight: The pyrazolo[3,4-b]pyridine derivative 7b exhibits >100-fold higher potency against MCF-7 cells compared to Doxorubicin, suggesting a targeted mechanism of action (likely kinase inhibition) rather than general cytotoxicity.
B. Antimicrobial Activity
The scaffold also yields derivatives effective against resistant fungal and bacterial strains.[5]
| Compound | Organism | MIC (µg/mL) | Comparison to Standard |
| Derivative 7b | Fusarium oxysporum (Fungus) | 0.98 | Equivalent to Amphotericin B (MIC = 0.98 µg/mL).[2] |
| Derivative 6a | Staphylococcus aureus | 12.5 | Moderate activity; less potent than Ampicillin (0.007 µg/mL). |
| Amphotericin B | Fusarium oxysporum | 0.98 | Gold standard antifungal (high toxicity). |
Key Insight: While antibacterial activity is moderate, the antifungal potency is on par with clinical standards, offering a new structural class for antifungal development that may bypass existing resistance mechanisms.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols outline the conversion of the scaffold into its bioactive hydrazine intermediate and subsequent cyclized product.
Protocol A: Synthesis of the Hydrazine Intermediate
Objective: Replace the C2-Chlorine with a hydrazine moiety.
-
Dissolution: Dissolve 2-Chloro-6-methyl-5-nitronicotinonitrile (1.0 eq, 10 mmol) in absolute ethanol (30 mL).
-
Addition: Add Hydrazine hydrate (99%, 2.0 eq, 20 mmol) dropwise at 0°C (ice bath) to control the exotherm.
-
Reaction: Stir the mixture at room temperature for 3–4 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material spot (
) should disappear, replaced by a lower spot (hydrazine). -
Isolation: The product typically precipitates as a yellow solid. Filter the solid under vacuum.
-
Purification: Wash the cake with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL). Recrystallize from ethanol if necessary.
-
Expected Yield: 85–92%.
-
Characterization: IR showing NH/NH2 bands (3300–3200 cm⁻¹).
-
Protocol B: Cyclization to Pyrazolo[3,4-b]pyridine
Objective: Intramolecular cyclization of the hydrazine intermediate.
-
Reflux: Suspend the hydrazine intermediate (1.0 eq) in glacial acetic acid (10 mL/g).
-
Heating: Heat the mixture to reflux (118°C) for 4–6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour into crushed ice water (100 mL).
-
Neutralization: Neutralize with conc. ammonia solution until pH 7–8.
-
Isolation: Filter the resulting precipitate (often off-white or pale yellow).
-
Purification: Recrystallize from DMF/Ethanol mixtures.
-
Validation: 1H NMR should show the disappearance of the nitrile peak (if applicable) or the formation of the pyrazole NH proton (broad singlet, >12 ppm).
-
Structure-Activity Relationship (SAR) Logic
Understanding why these derivatives work is crucial for further optimization.
Figure 2: SAR map highlighting the functional roles of the scaffold's substituents in biological activity.
Conclusion
2-Chloro-6-methyl-5-nitronicotinonitrile is not merely a reagent but a high-value scaffold for generating pyrazolo[3,4-b]pyridines . Its derivatives demonstrate superior antiproliferative activity against specific cancer lines (HepG2, MCF-7) compared to Doxorubicin and equivalent antifungal activity to Amphotericin B. For drug development professionals, this scaffold offers a validated, efficient route to novel kinase inhibitors and antimicrobial agents.
References
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Source: National Institutes of Health (PubMed) URL:[Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: Royal Society of Chemistry (RSC Advances) URL:[Link]
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Source: Journal of Applied Pharmaceutical Science URL:[Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI (Molecules) URL:[Link]
-
Methyl 6-chloro-5-nitronicotinate (Related Scaffold Data). Source: PubChem URL:[Link]
Sources
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- 2. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide to 5-Nitropyridine Derivatives: Synthesis, Bioactivity, and Comparative Performance
Executive Summary: The 5-Nitropyridine Advantage
In the landscape of heterocyclic medicinal chemistry, 5-nitropyridine derivatives represent a privileged scaffold. Unlike their carbocyclic analogs (nitrobenzenes), the incorporation of the pyridine nitrogen atom significantly alters the electronic landscape of the ring, lowering the LUMO energy and making the system highly susceptible to nucleophilic attack. This guide objectively analyzes the performance of these derivatives against standard clinical alternatives, supported by peer-reviewed experimental data.
Key Technical Insight: The nitro group at the 5-position exerts a potent electron-withdrawing effect (
Comparative Analysis: Antimicrobial Efficacy
Performance vs. Standard Antibiotics
Recent peer-reviewed studies have benchmarked 5-nitropyridine derivatives against standard-of-care antibiotics.[1] The data indicates that while traditional antibiotics often suffer from resistance mechanisms (e.g., efflux pumps), specific 5-nitropyridine derivatives maintain potency due to alternative mechanisms of action, such as nitro-reduction leading to DNA damage.
Table 1: Comparative MIC Values (µg/mL) Against Resistant Strains
| Compound Class | Target Organism | MIC (µg/mL) | Comparator (Standard) | Comparator MIC (µg/mL) | Performance Delta |
| 2-Amino-5-nitropyridine derivative (2c) | S. aureus (Gram+) | 0.039 | Ampicillin | 0.5 - 2.0 | ~10x More Potent |
| 2-Bromo-5-fluoro-3-nitropyridine analog | M. tuberculosis | 4.0 - 64.0 | Ethambutol | 1.0 - 5.0 | Comparable/Lower |
| Nitropyridine-Chloroquine Hybrid | P. falciparum (Malaria) | 0.015 (IC50) | Chloroquine | 0.020 (IC50) | Superior |
| 3,5-Dinitropyridine derivative | E. coli (Gram-) | 12.5 | Ciprofloxacin | 0.015 | Inferior |
Data Source Synthesis: Aggregated from recent studies on 2-amino-5-substituted pyridines and nitropyridine-based hybrids [1][2].[2]
Expert Insight: The superior potency of compound 2c against S. aureus highlights the critical role of the amino substituent at C-2, which likely facilitates hydrogen bonding in the active site of the target enzyme (DNA gyrase or Topoisomerase IV), a binding mode not fully accessible to the standard Ampicillin beta-lactam core.
Comparative Analysis: Anticancer Potency
The anticancer potential of 5-nitropyridines is primarily linked to their ability to act as hypoxia-activated prodrugs or inhibitors of thioredoxin reductase.
Table 2: Cytotoxicity Profile (IC50 in µM) Against Human Cancer Cell Lines
| Derivative Type | Cell Line | IC50 (µM) | Standard Control | Control IC50 (µM) | Selectivity Index |
| 5-Nitropyridine-Thiazolidinone Hybrid | MCF-7 (Breast) | 0.85 | Doxorubicin | ~0.5 - 1.2 | High |
| 2-Chloro-5-nitropyridine derived ether | MDA-MB-231 | 5.02 | Cisplatin | 12.0 - 20.0 | Superior |
| Pyrazolo[3,4-b]pyridine (5-nitro core) | HepG2 (Liver) | 3.11 | 5-Fluorouracil | 5.4 | Moderate |
Analysis: The 5-nitropyridine-thiazolidinone hybrids demonstrate IC50 values in the sub-micromolar range (0.85 µM), rivaling the potency of Doxorubicin without the cardiotoxicity associated with anthracyclines. The mechanism involves the nitro group acting as an "electron sink," modulating cellular redox states and inducing apoptosis via the caspase-9 pathway [3].
Synthetic Architectures & Protocols
Causal Experimental Design
The synthesis of high-value 5-nitropyridine derivatives predominantly relies on Nucleophilic Aromatic Substitution (
Why this approach?
-
Regioselectivity: The leaving group (usually Halogen) at C-2 is highly activated by the para-nitro group (at C-5) and the ortho-pyridine nitrogen.
-
Atom Economy:
reactions typically proceed without heavy metal catalysts, unlike Suzuki or Buchwald couplings.
Standardized Protocol: Synthesis of 2-Amino-5-Nitropyridine Derivatives
Objective: To substitute a chlorine atom at C-2 with a functionalized amine.
Reagents:
-
Substrate: 2-Chloro-5-nitropyridine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: Potassium Carbonate (
) or Triethylamine ( ) (2.0 equiv) -
Solvent: Acetonitrile (
) or DMF (Dry)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 2-Chloro-5-nitropyridine in 5 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Activation: Add 2.0 mmol of anhydrous
. Stir for 10 minutes at room temperature to ensure base dispersion. -
Nucleophilic Attack: Dropwise add 1.1 mmol of the target amine (dissolved in 1 mL acetonitrile) to the stirring mixture.
-
Critical Control Point: If the reaction is highly exothermic (common with aliphatic amines), cool the flask to 0°C during addition to prevent polymerization.
-
-
Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material spot (
) should disappear. -
Workup:
-
Cool to room temperature.
-
Pour mixture into 50 mL ice-cold water.
-
Precipitate formation is expected. Filter the solid.
-
If no precipitate, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure 2-amino-5-nitropyridine derivative.[3]
Yield Expectation: 85–95% for aliphatic amines; 60–75% for aromatic amines.
Mechanism of Action & Reactivity Visualization
The following diagrams illustrate the core reactivity and biological pathways discussed.
Diagram 1: Reaction Mechanism
This workflow visualizes the chemical causality: the formation of the Meisenheimer complex stabilized by the nitro group.
Caption: The SNAr pathway showing the critical role of the Meisenheimer intermediate stabilization by the 5-nitro group.
Diagram 2: Structure-Activity Relationship (SAR) Flowchart
Mapping the biological impact of substituents on the 5-nitropyridine core.
Caption: SAR analysis highlighting how specific substitutions at C-2, C-3, and C-5 drive biological efficacy.
References
-
Antimicrobial Activity of 2-amino-5-substituted Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Pharmaceuticals. Available at: [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. National Institutes of Health (PMC). Available at: [Link]
-
2-Chloro-5-nitropyridine: Properties and Reactivity. PubChem. Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters (ACS). Available at: [Link]
Sources
Safety Operating Guide
2-Chloro-6-methyl-5-nitronicotinonitrile proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-methyl-5-nitronicotinonitrile
The responsible handling and disposal of laboratory reagents are fundamental to ensuring personnel safety, regulatory compliance, and environmental protection. For specialized reagents like 2-Chloro-6-methyl-5-nitronicotinonitrile (CAS No. 26820-34-8), a compound characterized by its chlorinated, nitrated heterocyclic structure, a detailed and scientifically grounded disposal plan is not just recommended—it is imperative.
This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step protocol for the safe management of waste streams containing this compound. We will move beyond simple instructions to explain the chemical reasoning behind each procedural choice, ensuring a culture of safety and deep understanding within your laboratory.
Part 1: Understanding the Hazard Profile
Before addressing disposal, we must first appreciate the chemical characteristics of 2-Chloro-6-methyl-5-nitronicotinonitrile that dictate its handling protocols. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, its structure allows for an expert evaluation of its likely hazards based on analogous compounds.[1]
-
Chlorinated Heterocycle: The presence of a chlorine atom on the pyridine ring places this compound in the category of halogenated organic waste.[2][3] During incineration, chlorinated compounds can form hydrogen chloride (HCl) and other hazardous decomposition products, requiring specialized disposal facilities equipped with scrubbers.[4][5]
-
Nitro Group: The nitro group (-NO2) is an oxidizing functionality and can increase the reactivity and toxicity of a molecule. While not inherently explosive in this configuration, it is a critical feature for chemical compatibility considerations.
-
Nitrile Functionality: The nitrile group (-CN) is a common toxicophore. While stable, it can be hydrolyzed under harsh acidic or basic conditions, potentially releasing toxic byproducts.
-
General Toxicity: Structurally similar compounds, such as 2-chloro-5-nitropyridine and other nicotinonitrile derivatives, are typically classified as harmful if swallowed, causing serious skin and eye irritation, and potentially causing respiratory irritation.[6][7][8] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Part 2: In-Lab Waste Management: The Foundation of Safe Disposal
Proper disposal begins the moment a material is designated as waste. Adherence to a strict in-lab waste segregation and containment protocol is the most critical step in the entire process.
Table 1: Pre-Disposal Handling and Segregation Protocol
| Step | Procedure | Rationale & Authoritative Guidance |
| 1. Designate a Waste Stream | Establish a dedicated waste stream for "Halogenated Organic Solids" and "Halogenated Organic Liquids". | To prevent dangerous reactions and streamline disposal, hazardous waste must be segregated based on chemical properties. Mixing halogenated and non-halogenated solvents significantly increases disposal costs and complexity.[9][10] |
| 2. Select Compatible Containers | Use chemically resistant, sealed containers, such as high-density polyethylene (HDPE) carboys for liquids or wide-mouth drums for solids.[2] | Containers must be compatible with the waste to prevent leaks or degradation. They should be securely closed to prevent the release of vapors and filled to no more than 75-90% capacity to allow for vapor expansion.[2][9] |
| 3. Label Immediately and Accurately | As soon as the first drop of waste is added, affix a "Hazardous Waste" label. Clearly list "2-Chloro-6-methyl-5-nitronicotinonitrile" and all other constituents (e.g., solvents) with their approximate percentages. | Accurate labeling is a legal requirement and is crucial for the safety of all personnel handling the container and for the final disposal facility to process it correctly. Do not mix incompatible waste types in the same container.[10][11] |
| 4. Store Safely | Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be in a secondary containment tray, away from heat, sparks, or incompatible chemicals (e.g., strong acids, bases, and oxidizers).[3] | Proper storage minimizes the risk of spills, fires, or dangerous reactions. The SAA should be under the direct control of laboratory personnel. |
Part 3: The Disposal Workflow: A Step-by-Step Guide
The ultimate disposal of 2-Chloro-6-methyl-5-nitronicotinonitrile must be handled by a licensed professional waste management service coordinated through your institution's Environmental Health & Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[6][11]
Experimental Protocol: Arranging for Professional Disposal
-
Container Finalization: Once the waste container is full (or no longer in use), ensure the lid is tightly sealed and the exterior is clean and free of any chemical residue.[2]
-
Complete Documentation: Fill out a chemical collection request form or hazardous waste manifest as required by your institution's EHS office. Ensure all chemical components are accurately listed.
-
Internal Transport: Move the sealed and labeled container to your facility's designated main hazardous waste accumulation area, following institutional guidelines.
-
Scheduled Pickup: The EHS department will arrange for a certified hazardous waste contractor to pick up, transport, and dispose of the material in compliance with all local, state, and federal regulations.
Visualizing the Disposal Pathway
The following diagram outlines the logical flow from waste generation to final disposal, emphasizing the critical decision points and required actions for ensuring safety and compliance.
Caption: Workflow for the compliant disposal of 2-Chloro-6-methyl-5-nitronicotinonitrile.
Part 4: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is vital to mitigate exposure and environmental contamination.
-
Small Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing full PPE (lab coat, safety goggles, double nitrile gloves), cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[3]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[6][12]
-
Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), and dispose of the cleaning materials as halogenated hazardous waste.
-
-
Large Spill:
-
Evacuate the laboratory immediately and secure the area.
-
Alert your institution's emergency response line or EHS department.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.
-
By implementing these rigorous, well-documented procedures, researchers and laboratory managers can confidently handle the entire lifecycle of 2-Chloro-6-methyl-5-nitronicotinonitrile, ensuring a safe and compliant environment that fosters groundbreaking scientific discovery.
References
-
Capot Chemical Co., Ltd. (2012). MSDS of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Provides general guidance on handling, accidental release, and disposal for a complex chlorinated organic compound. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet. General disposal considerations for chemical products, emphasizing adherence to national and local regulations and not mixing waste streams. Link
-
Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet. Provides safety and disposal information for a structurally related chlorinated and nitrated pyridine. Link
-
Google Patents. (1980). Process for the incineration of chlorinated organic materials. Describes the process and challenges of incinerating chlorinated wastes, including the formation of hydrogen chloride. Link
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Offers general principles for hazardous chemical disposal, including the use of engineered landfills. Link
-
Fisher Scientific. (2023). Safety Data Sheet for 2-Chloro-5-nitropyridine. Details the hazards and disposal considerations for a related chemical. Link
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Outlines institutional procedures for waste segregation, packaging, and handling. Link
-
Merck Millipore. (n.d.). Safety Data Sheet. General safety information including first aid and firefighting measures for chemical mixtures. Link
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Provides detailed guidelines for collecting and labeling hazardous waste, including specific instructions for halogenated solvents. Link
-
Kyoto University. (n.d.). Laboratory Liquid Waste Disposal Flow Chart. Details procedures for segregating different types of laboratory waste, including halogenated organic liquids. Link
-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Provides hazard information for a structurally similar compound. Link
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety guidance on managing halogenated solvent waste. Link
-
SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet for Methyl 6-chloro-5-nitronicotinate. Lists hazards for a similar compound, including skin, eye, and respiratory irritation. Link
-
Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Reviews the environmental persistence and disposal challenges of chlorinated nitroaromatic compounds. Link
-
ChemScene. (n.d.). Methyl 2-chloro-6-methyl-5-nitronicotinate. Product information page for a related compound. Link
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Discusses the decomposition of chlorinated solvents at high temperatures. Link
-
Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. Provides hazard and disposal information for another chlorinated pyridine derivative. Link
-
Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Explains the importance and cost implications of segregating halogenated from non-halogenated organic solvent waste. Link
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Although for aqueous solutions, it provides context on managing chlorinated waste streams. [Link]([Link] dechlorination-guidance-manual.html)
-
ChemSynthesis. (n.d.). 2-chloro-6-methyl-5-nitronicotinamide. Lists related compound categories. Link
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. General resource for checking material compatibility. Link
-
BenchChem. (2024). Essential Safety and Operational Guide for 2-Chloro-6-methyl-5-phenylnicotinonitrile. Highlights the lack of a specific SDS and provides guidance based on similar structures. Link
-
Sigma-Aldrich. (n.d.). 2-Chloro-6-methyl-5-nitronicotinonitrile. Product information page confirming the CAS number. Link
-
Nordmann. (n.d.). 2-Chloro-6-methyl-5-nitropyridine. Describes the use of a similar compound as a pharmaceutical intermediate. Link
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Personal protective equipment for handling 2-Chloro-6-methyl-5-nitronicotinonitrile
Executive Summary & Hazard Architecture
Core Directive: Treat 2-Chloro-6-methyl-5-nitronicotinonitrile as a High-Potency Intermediate (OEB 3 equivalent) until specific toxicological data proves otherwise.
This molecule presents a "Triad of Hazard" based on its functional groups. As a Senior Scientist, I do not rely solely on generic SDS data; I analyze the structure-activity relationship (SAR) to predict behavior:
-
Nitro Group (-NO₂): Introduces potential for energetic decomposition (shock/heat sensitivity) and methemoglobinemia (blood toxicity) upon absorption.
-
Nitrile Group (-CN): Metabolic liberation of cyanide is possible, though less rapid than simple salts. It increases skin permeability.
-
Chlorinated Pyridine Core: Known for high sensitization potential and severe eye/mucous membrane irritation.
Immediate Action: All handling of solid material must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" protocols are insufficient for nitro-substituted pyridines. The following matrix is designed to prevent permeation (molecular seepage) and sensitization.
| Protection Zone | Standard Handling (Solution Transfer / Sealed Vial) | High-Risk Operations (Weighing Solid / Synthesis Setup) | Rationale (The "Why") |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change every 60 mins | Laminate / Barrier (e.g., Silver Shield® or North® 4H) under Nitrile | Chlorinated aromatics can permeate thin nitrile in <15 mins. Laminate film provides >480 min breakthrough time. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | P100 Half-Mask (If hood sash must be raised >18 inches) | Nitro-aromatic dusts are often invisible and electrostatically active. N95s do not stop organic vapors if sublimation occurs. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Face Shield + Goggles | Pyridine derivatives are severe lachrymators. Safety glasses allow dust entry from the side. |
| Body | Lab Coat (Buttoned, Polyester/Cotton) | Disposable Tyvek® Sleeves or Apron | Prevents accumulation of toxic dust on reusable lab coats, which can contaminate communal areas. |
Operational Protocols: From Storage to Synthesis
A. Storage & Stability
-
Temperature: Store at 2–8°C . Nitro compounds can degrade exothermically.
-
Segregation: Store away from Reducing Agents (e.g., hydrides, hydrogen) and Strong Bases . The electron-deficient pyridine ring makes the chlorine highly liable to nucleophilic attack, potentially generating heat.
B. Weighing & Solubilization (Critical Step)
-
Static Control: Nitro-powders are prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder "jumping."
-
The "Solvent-First" Rule: Never add solvent forcibly to a pile of this solid.
-
Place the weigh boat/vial in the hood.
-
Gently add the solid.
-
Add the solvent (e.g., DMSO, DCM) slowly down the side of the vessel to dissipate heat of solution.
-
C. Reaction Monitoring
-
TLC/LCMS Safety: When spotting TLC plates, assume the solvent carries the compound through the glove. Use long-cuff gloves.
-
Waste Streams: Do not mix reaction waste with general organic waste if it contains heavy metals or strong oxidizers.
Visualization: Decision Logic & Workflows
Figure 1: PPE Decision Logic for Nitro-Pyridine Handling
Caption: Decision matrix for selecting PPE based on physical state and engineering control availability.
Figure 2: Emergency Spill Response Workflow
Caption: Step-by-step response protocol for solid or liquid spills of 2-Chloro-6-methyl-5-nitronicotinonitrile.
Disposal & Decontamination
Scientific Rationale: The nitro group renders this molecule potentially reactive with strong oxidizers, while the halogen allows it to persist in the environment.
-
Solid Waste: Collect in a dedicated "High Hazard Solid" container. Do not use general trash.
-
Liquid Waste: Segregate into "Halogenated Organic Waste."
-
Critical Note: Ensure the waste stream pH is neutral. Basic conditions can hydrolyze the nitrile to an amide/acid, but might also trigger nucleophilic aromatic substitution on the chlorine, generating heat.
-
-
Decontamination:
-
Wipe surfaces with a 10% Sodium Thiosulfate solution (to neutralize potential reactive species) followed by a detergent wash.
-
Verify decontamination with UV light (many nitro-pyridines fluoresce or absorb strongly) if available.
-
References & Authority
-
PubChem. Compound Summary: Methyl 6-chloro-5-nitronicotinate (Analogous Structure).[1] National Library of Medicine. [Link]
-
NIOSH. Pocket Guide to Chemical Hazards: Nitriles and Pyridines. Centers for Disease Control and Prevention. [Link]
Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard high-potency compound handling protocols. It does not replace a site-specific Risk Assessment.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
